Ethyl cyclopent-1-enecarboxylate
Description
Structure
3D Structure
Properties
IUPAC Name |
ethyl cyclopentene-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O2/c1-2-10-8(9)7-5-3-4-6-7/h5H,2-4,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHXHZIALCFFYRT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CCCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40298323 | |
| Record name | ethyl cyclopent-1-enecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40298323 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10267-94-4 | |
| Record name | 10267-94-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122558 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | ethyl cyclopent-1-enecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40298323 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to Ethyl Cyclopent-1-enecarboxylate: Synthesis, Properties, and Applications
This guide provides a comprehensive technical overview of ethyl cyclopent-1-enecarboxylate, a valuable intermediate in organic synthesis and a key building block for advanced chemical structures. Intended for researchers, chemists, and professionals in drug development, this document delves into the compound's core properties, synthesis, reactivity, and applications, grounded in established scientific principles and methodologies.
Introduction and Core Concepts
This compound (CAS No. 10267-94-4) is an unsaturated cyclic ester that serves as a versatile synthon in organic chemistry.[1][2] Its structure, featuring a cyclopentene ring conjugated with an ethyl carboxylate group, provides a unique combination of reactivity, making it a desirable starting material for the synthesis of complex molecules, including natural products and pharmaceutical agents. The strategic placement of the double bond and the ester functionality allows for a variety of chemical transformations, such as conjugate additions, cycloadditions, and functional group interconversions. Understanding the interplay of these structural features is paramount to leveraging this compound's full synthetic potential.
Physicochemical and Spectroscopic Profile
A thorough understanding of a compound's physical and chemical properties is the foundation of its effective application in a laboratory setting. The properties of this compound are summarized below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 10267-94-4 | [1][2] |
| Molecular Formula | C₈H₁₂O₂ | [1][2] |
| Molecular Weight | 140.18 g/mol | [1][2] |
| IUPAC Name | ethyl cyclopent-1-ene-1-carboxylate | [1][2] |
| Synonyms | Ethyl 1-cyclopentene-1-carboxylate, 1-Cyclopentene-1-carboxylic acid ethyl ester | [2] |
| Appearance | Not explicitly stated, but related compounds are colorless to pale yellow liquids. | [3] |
| Boiling Point | Not explicitly stated for this isomer, but the related ethyl cyclopent-3-ene-1-carboxylate has a boiling point of 64°C at 15 mmHg. | [4][5] |
| Density | Not explicitly stated for this isomer. | |
| Solubility | Expected to have low solubility in water and good solubility in common organic solvents. | [3] |
Spectroscopic Characterization
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet), the vinylic proton, and the allylic and aliphatic protons of the cyclopentene ring.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will display signals for the carbonyl carbon of the ester, the two sp² carbons of the double bond, the sp³ carbons of the cyclopentene ring, and the two carbons of the ethyl group.
-
Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a strong absorption band for the C=O stretching of the ester group (typically around 1710-1740 cm⁻¹) and a medium band for the C=C stretching of the alkene (around 1640-1680 cm⁻¹).
-
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) at m/z = 140, corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the ethoxy group (-OCH₂CH₃) or the entire ester group.
Synthesis and Reactivity: A Practical Approach
The synthesis of this compound can be achieved through various methods. A common and illustrative approach involves the Dieckmann condensation of a linear diester, followed by dehydration. This method highlights fundamental principles of organic synthesis.
Experimental Protocol: Synthesis via Dieckmann Condensation and Dehydration
This protocol describes a representative synthesis of a cyclopentanone precursor, which can then be converted to the target α,β-unsaturated ester.
Step 1: Dieckmann Condensation of Diethyl Adipate
-
Rationale: This intramolecular cyclization of a 1,6-diester is a classic method for forming five-membered rings. A strong base is used to deprotonate the α-carbon, which then attacks the other ester carbonyl.
-
Procedure:
-
In a flame-dried round-bottom flask equipped with a reflux condenser and a nitrogen inlet, dissolve sodium ethoxide (1.0 eq) in anhydrous toluene.
-
Add diethyl adipate (1.0 eq) dropwise to the stirred solution at room temperature.
-
After the addition is complete, heat the reaction mixture to reflux. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.
-
Cool the reaction mixture to room temperature and carefully neutralize with 30% hydrochloric acid.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude ethyl 2-oxocyclopentanecarboxylate.[6]
-
Step 2: Conversion to this compound
-
Rationale: The β-keto ester formed in the Dieckmann condensation can be converted to the α,β-unsaturated ester through a two-step sequence of reduction and dehydration or via formation of an enol ether followed by elimination. A more direct, albeit different, approach to a related structure involves the esterification of the corresponding carboxylic acid.
-
Illustrative Dehydration Concept:
-
The keto group of ethyl 2-oxocyclopentanecarboxylate is selectively reduced to a hydroxyl group using a mild reducing agent like sodium borohydride.
-
The resulting ethyl 2-hydroxycyclopentanecarboxylate is then subjected to acid-catalyzed dehydration to introduce the double bond in conjugation with the ester.
-
Reaction Workflow Diagram
Caption: Synthetic pathway for this compound.
Applications in Research and Drug Development
This compound is a valuable building block in the synthesis of more complex molecular architectures. Its utility stems from the ability to participate in a variety of chemical transformations.
-
Michael Addition: The α,β-unsaturated ester system is an excellent Michael acceptor, allowing for the stereoselective formation of carbon-carbon and carbon-heteroatom bonds at the β-position. This reaction is fundamental in the construction of substituted cyclopentane rings.
-
Diels-Alder Reactions: The electron-deficient double bond can act as a dienophile in Diels-Alder reactions, providing a route to bicyclic systems.
-
Precursor to Bioactive Molecules: The cyclopentane ring is a common motif in many natural products and pharmaceutically active compounds. This compound can serve as a starting material for the synthesis of prostaglandins, steroids, and other biologically relevant molecules. For instance, derivatives of cyclopentane dicarboxylic acids, which can be synthesized from precursors like this compound, have been studied for their effects on cell membrane permeability and enzyme inhibition.[7]
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound.
Table 2: Hazard Information
| Hazard Category | GHS Pictogram | Signal Word | Hazard Statement(s) | Precautionary Statement(s) |
| Flammable Liquid | GHS02 | Warning | H227: Combustible liquid | P210: Keep away from heat/sparks/open flames/hot surfaces. — No smoking. |
| Skin Irritation | GHS07 | Warning | H315: Causes skin irritation | P264: Wash skin thoroughly after handling. P280: Wear protective gloves. |
| Eye Irritation | GHS07 | Warning | H319: Causes serious eye irritation | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| Respiratory Irritation | GHS07 | Warning | H335: May cause respiratory irritation | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P271: Use only outdoors or in a well-ventilated area. |
The safety information is based on data for this compound and closely related isomers.[2][8][9] Always consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this chemical.
Conclusion
This compound is a versatile and valuable reagent in organic synthesis. Its well-defined physicochemical properties and predictable reactivity make it an important tool for the construction of complex molecular frameworks. A thorough understanding of its synthesis, handling, and reaction scope, as outlined in this guide, is essential for its effective and safe utilization in research and development, particularly in the pursuit of novel therapeutic agents.
References
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 275610, this compound. Retrieved from [Link].
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NIST (n.d.). 5-Ethylcyclopent-1-enecarboxaldehyde. In NIST Chemistry WebBook. Retrieved from [Link].
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 79550, Ethyl cyclopentanecarboxylate. Retrieved from [Link].
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 5314991, Ethyl 3-Cyclopentene-1-carboxylate. Retrieved from [Link].
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Pozo C., J. (1965). Study of the Synthesis of Trans-Cyclopentane-1,2-Dicarboxylic Acid. Oregon State University. Retrieved from [Link].
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Chemsrc (2023). Ethyl 1-Cyclopentene-1-Carboxylate | CAS#:10267-94-4. Retrieved from [Link].
- Google Patents (n.d.). Synthesis method of cyclopentanone-2-carboxylic acid ethyl ester.
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Physico-chemical properties of Ethyl cyclopent-1-enecarboxylate
An In-depth Technical Guide to the Physico-chemical Properties of Ethyl cyclopent-1-enecarboxylate
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This compound is a versatile cyclic ester with significant applications as a building block in organic synthesis, particularly in the development of novel pharmaceutical agents and fragrances. Its unique structure, combining a reactive α,β-unsaturated ester with a cyclopentene ring, offers a rich landscape for chemical modification. This guide provides a comprehensive analysis of its core physico-chemical properties, spectroscopic profile, reactivity, and handling protocols. The information herein is synthesized to provide not just data, but a field-proven perspective on how these properties influence its practical application in a research and development setting.
Molecular Identity and Structure
The foundational step in characterizing any chemical entity is to establish its unambiguous identity. This compound is an organic compound featuring a five-membered carbon ring containing a double bond, to which an ethyl ester functional group is attached at the C1 position.
2.1 Chemical Structure and Identifiers
The structure of this molecule is key to understanding its properties. The electron-withdrawing nature of the carboxyl group polarizes the double bond, making the β-carbon susceptible to nucleophilic attack—a cornerstone of its synthetic utility.
Table 1: Key Identifiers for this compound
| Identifier | Value | Source |
| IUPAC Name | ethyl cyclopent-1-ene-1-carboxylate | [1][2] |
| CAS Number | 10267-94-4 | [1][3] |
| Molecular Formula | C₈H₁₂O₂ | [1][3] |
| Molecular Weight | 140.18 g/mol | [1][3] |
| Canonical SMILES | CCOC(=O)C1=CCCC1 | [2] |
| InChI Key | PHXHZIALCFFYRT-UHFFFAOYSA-N | [2][3] |
| Synonyms | Ethyl 1-cyclopentene-1-carboxylate, Cyclopent-1-enecarboxylic acid ethyl ester | [2][3] |
Core Physico-chemical Properties
The physical properties of a compound dictate its handling, purification, and reaction conditions. For drug development, properties like lipophilicity and molecular size are critical early indicators of pharmacokinetic behavior.
2.1 Physical State and Appearance
This compound is typically a colorless to pale yellow liquid with a characteristic fruity odor, a common trait for esters of its molecular weight.[4]
2.2 Quantitative Physical Properties
The following table summarizes the key experimentally determined and computed physical properties. These values are essential for designing synthetic protocols, purification strategies (e.g., distillation), and for computational modeling.
Table 2: Summary of Physico-chemical Data
| Property | Value | Significance in R&D |
| Density | 1.045 g/cm³ | Important for reaction scaling and solvent selection. |
| Boiling Point | 183.4°C at 760 mmHg | Defines purification parameters via distillation.[3] |
| Flash Point | 62.6°C | Critical for safety assessment and defining handling conditions.[3] |
| Refractive Index | 1.482 | A quick, non-destructive method for identity and purity checks.[3] |
| Vapor Pressure | 0.771 mmHg at 25°C | Influences volatility and required storage conditions.[3] |
| LogP (Computed) | 1.6 - 1.9 | Indicates moderate lipophilicity, suggesting good potential for membrane permeability.[1][3] |
| Polar Surface Area (PSA) | 26.3 Ų | A key descriptor for predicting drug transport properties.[1] |
Spectroscopic and Chromatographic Profile
Unambiguous structural confirmation is paramount. A combination of mass spectrometry and spectroscopic techniques provides a complete picture of the molecule's identity and purity.
3.1 Mass Spectrometry (MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method for analyzing a volatile compound like this. The technique provides both the retention time (a measure of purity) and the mass spectrum. The molecular ion peak (M+) would be expected at an m/z of 140, confirming the molecular weight.[1] Fragmentation patterns, such as the loss of the ethoxy group (-OC₂H₅, 45 Da) or the entire ester group, provide definitive structural evidence.
3.2 Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy probes the chemical environment of ¹H and ¹³C nuclei, offering a detailed map of the molecular structure.
-
¹H NMR: Expected signals would include a triplet and a quartet in the upfield region corresponding to the ethyl group protons. Protons on the cyclopentene ring would appear as multiplets, with the vinylic proton being the most downfield of the ring protons due to the deshielding effect of the double bond.
-
¹³C NMR: Key signals would include a peak around 170 ppm for the carbonyl carbon of the ester. The two sp² hybridized carbons of the double bond would appear in the 120-140 ppm range, while the sp³ carbons of the ring and the ethyl group would be found further upfield.
3.3 Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective tool for identifying key functional groups. For this compound, the spectrum is dominated by two strong absorption bands:
-
A sharp, intense peak around 1724 cm⁻¹ , characteristic of the C=O (carbonyl) stretch of the α,β-unsaturated ester.[5]
-
A peak around 1650 cm⁻¹ corresponding to the C=C stretch of the cyclopentene ring.
-
The absence of a broad peak above 3000 cm⁻¹ confirms the lack of hydroxyl (-OH) groups.[5]
3.4 Experimental Workflow: Structural Elucidation
The logical flow for confirming the structure and purity of a synthesized or purchased batch of this compound is outlined below. This systematic process ensures a high degree of confidence in the material's identity before its use in further applications.
Caption: Workflow for Spectroscopic Characterization.
Solubility, Reactivity, and Stability
4.1 Solubility Profile
As suggested by its LogP value and structure, this compound has low solubility in water but is readily soluble in common organic solvents such as ethanol, diethyl ether, and ethyl acetate.[4] This is a critical consideration for selecting appropriate solvent systems for reactions and purifications.
4.2 Chemical Reactivity and Stability
-
Reactivity: The molecule's reactivity is dominated by its α,β-unsaturated ester system. It can undergo 1,4-conjugate addition (Michael addition) with nucleophiles, a reaction frequently exploited in the synthesis of more complex molecules. The ester functionality is susceptible to hydrolysis under acidic or basic conditions.[4] The double bond can also participate in cycloaddition reactions and can be reduced via catalytic hydrogenation.
-
Stability: The compound is stable under normal laboratory storage conditions.[6] It should be stored in a tightly closed container in a dry, cool, and well-ventilated place, away from strong oxidizing agents and strong bases which could initiate polymerization or hydrolysis.[6]
Safety and Handling
As with any laboratory chemical, proper handling is essential. The available safety data indicates that this compound and its structural analogs present moderate hazards.
-
Hazards: It is classified as a combustible liquid.[2][7] It may cause skin irritation, serious eye irritation, and respiratory irritation.[2][7][8]
-
Personal Protective Equipment (PPE): Always wear protective gloves, safety glasses with side shields, and a lab coat.[6][8] All handling should be performed in a well-ventilated area or a chemical fume hood.[8]
5.1 Workflow for Safe Handling and Spill Response
Caption: Logical Flow for Safe Handling and Emergency Response.
Applications in Research and Drug Development
This compound is not typically an active pharmaceutical ingredient (API) itself, but rather a valuable intermediate. Its utility stems from the ability to use its functional groups to build more complex molecular architectures. It has been used as a starting material in the synthesis of various compounds, including derivatives of trans-cyclopentane-1,2-dicarboxylic acid, which have been studied for their effects on cell membrane permeability.[9] The cyclopentane ring is a common motif in many natural products and pharmaceuticals, making this compound a relevant building block for medicinal chemists.
Conclusion
This compound is a well-characterized compound whose physico-chemical properties make it a versatile and predictable reagent in organic synthesis. A thorough understanding of its spectroscopic signature, reactivity, and safety profile, as detailed in this guide, is essential for its effective and safe utilization in research and development. The combination of its moderate lipophilicity and reactive functional groups ensures its continued relevance as a building block for creating novel molecules with potential applications in pharmacology and material science.
References
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Chemsrc. (2025). Ethyl 1-Cyclopentene-1-Carboxylate | CAS#:10267-94-4. [Link]
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National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]
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Pozo C., J. (1965). Study of the Synthesis of Trans-Cyclopentane-1,2-Dicarboxylic Acid. Oregon State University. [Link]
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ResearchGate. (2019). NMR, mass spectroscopy, IR - finding compound structure?. [Link]
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National Center for Biotechnology Information. (n.d.). Ethyl 2-methylcyclopent-1-ene-1-carboxylate. PubChem Compound Database. Retrieved from [Link]
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A Technical Guide to the Spectroscopic Characterization of Ethyl cyclopent-1-enecarboxylate
Introduction
Ethyl cyclopent-1-enecarboxylate is a key intermediate in organic synthesis, finding applications in the pharmaceutical and fragrance industries. Its molecular structure, comprising an α,β-unsaturated ester fused to a cyclopentene ring, presents a rich landscape for spectroscopic analysis. A thorough understanding of its spectral characteristics is paramount for reaction monitoring, quality control, and structural verification in drug development and chemical research. This guide provides an in-depth analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, offering insights into the correlation between its molecular structure and its spectroscopic signature.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Structural Elucidation
NMR spectroscopy is the cornerstone of molecular structure determination. For this compound, both ¹H and ¹³C NMR provide unambiguous information about the connectivity and chemical environment of each atom.
¹H NMR Spectroscopy
The proton NMR spectrum of this compound is characterized by distinct signals for the ethyl ester protons and the protons of the cyclopentene ring. Due to the absence of readily available experimental spectra in public databases, a predicted ¹H NMR spectrum is presented and analyzed below. The prediction was generated using a reliable algorithm that considers the intricate electronic effects within the molecule.
Table 1: Predicted ¹H NMR Data for this compound
| Protons (Numbering in Fig. 1) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-6 | 1.29 | triplet | 7.1 | 3H |
| H-5 | 4.20 | quartet | 7.1 | 2H |
| H-3, H-3' | 2.44 | multiplet | - | 2H |
| H-4, H-4' | 1.90 | multiplet | - | 2H |
| H-2 | 6.75 | triplet (broad) | ~2.4 | 1H |
Interpretation of the ¹H NMR Spectrum:
-
Ethyl Group Protons (H-5, H-6): The ethyl ester moiety gives rise to a characteristic quartet at approximately 4.20 ppm (H-5) and a triplet at around 1.29 ppm (H-6). The quartet corresponds to the methylene protons (-CH₂-) adjacent to the ester oxygen, which are deshielded by the electronegative oxygen atom. These protons are split by the three neighboring methyl protons, resulting in a quartet (n+1=4). The methyl protons (-CH₃) appear as a triplet due to coupling with the two methylene protons.
-
Cyclopentene Ring Protons (H-2, H-3, H-4):
-
The vinylic proton (H-2) is the most deshielded proton on the cyclopentene ring, with a predicted chemical shift of approximately 6.75 ppm. This significant downfield shift is attributed to its position on a double bond and conjugation with the electron-withdrawing carboxyl group. It is expected to appear as a broad triplet due to coupling with the two adjacent allylic protons (H-3).
-
The allylic protons (H-3) are predicted to resonate around 2.44 ppm. These protons are deshielded due to their proximity to the double bond. Their signal is expected to be a multiplet due to coupling with both the vinylic proton (H-2) and the neighboring aliphatic protons (H-4).
-
The protons at the C-4 position (H-4) are in a more shielded environment and are predicted to appear at approximately 1.90 ppm as a multiplet, resulting from coupling with the protons at the C-3 position.
-
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule. For this compound, eight distinct signals are expected.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Atom (Numbering in Fig. 1) | Predicted Chemical Shift (δ, ppm) |
| C-1 | 165.5 |
| C-2 | 145.0 |
| C-3 | 33.5 |
| C-4 | 22.8 |
| C-5 | 60.5 |
| C-6 | 14.3 |
| C-7 | 135.0 |
| C-8 | 31.0 |
Interpretation of the ¹³C NMR Spectrum:
-
Carbonyl Carbon (C-1): The ester carbonyl carbon is the most deshielded carbon, with a predicted chemical shift of around 165.5 ppm. This is a characteristic region for carbonyl carbons in α,β-unsaturated esters.
-
Olefinic Carbons (C-2, C-7): The two sp²-hybridized carbons of the double bond are found at approximately 145.0 ppm (C-2) and 135.0 ppm (C-7). The carbon atom β to the carbonyl group (C-2) is more deshielded than the α-carbon (C-7) due to resonance effects.
-
Ethyl Group Carbons (C-5, C-6): The methylene carbon (-CH₂-) of the ethyl group (C-5) is predicted to be at around 60.5 ppm, while the methyl carbon (-CH₃) (C-6) is expected at approximately 14.3 ppm.
-
Cyclopentene Ring Carbons (C-3, C-4, C-8): The sp³-hybridized carbons of the cyclopentene ring appear in the upfield region. The allylic carbon (C-3) is predicted around 33.5 ppm, the C-4 carbon at approximately 22.8 ppm, and the C-8 carbon at roughly 31.0 ppm.
Caption: Molecular structure of this compound with atom numbering for NMR assignments.
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is dominated by absorptions corresponding to the α,β-unsaturated ester and the alkene moieties.
Table 3: Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |
| ~3100-3000 | =C-H stretch | Medium |
| ~2980-2850 | C-H stretch (aliphatic) | Strong |
| ~1720-1710 | C=O stretch (conjugated ester) | Strong |
| ~1640-1620 | C=C stretch | Medium |
| ~1250-1150 | C-O stretch (ester) | Strong |
Interpretation of the IR Spectrum:
-
C=O Stretch: The most prominent peak in the IR spectrum is the strong absorption band for the carbonyl (C=O) stretch of the ester. Due to conjugation with the C=C double bond, this band is expected to appear at a lower frequency (~1720-1710 cm⁻¹) compared to a saturated ester (~1740 cm⁻¹).[1] This shift is a hallmark of α,β-unsaturated carbonyl compounds.
-
C=C Stretch: The carbon-carbon double bond of the cyclopentene ring will exhibit a medium intensity absorption band in the region of ~1640-1620 cm⁻¹.
-
C-H Stretches: The spectrum will show C-H stretching vibrations for both the sp²-hybridized vinylic proton (~3100-3000 cm⁻¹) and the sp³-hybridized aliphatic protons of the ethyl group and the cyclopentene ring (~2980-2850 cm⁻¹).
-
C-O Stretch: A strong absorption band corresponding to the C-O stretching vibration of the ester group is expected in the fingerprint region, typically around 1250-1150 cm⁻¹.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to deduce its structure.
Expected Mass Spectrum of this compound:
-
Molecular Ion (M⁺): The molecular ion peak is expected at a mass-to-charge ratio (m/z) of 140, corresponding to the molecular weight of the compound (C₈H₁₂O₂).
-
Major Fragmentation Pathways:
-
Loss of the Ethoxy Group (-OCH₂CH₃): A common fragmentation pathway for ethyl esters is the cleavage of the C-O bond, leading to the loss of an ethoxy radical. This would result in a fragment ion at m/z 111 (M - 45).
-
Loss of Ethylene via McLafferty Rearrangement: While a classical McLafferty rearrangement is not possible, a related rearrangement involving the cyclopentene ring could lead to the loss of ethylene (C₂H₄), resulting in a fragment at m/z 112.
-
Loss of the Ethyl Group (-CH₂CH₃): Cleavage of the O-CH₂ bond can result in the loss of an ethyl radical, giving a fragment at m/z 111.
-
Retro-Diels-Alder Reaction: The cyclopentene ring could potentially undergo a retro-Diels-Alder reaction, although this is less common for simple cyclopentenes. This would lead to the fragmentation of the ring.
-
Loss of CO₂: Decarboxylation could lead to a fragment at m/z 96.
-
Table 4: Predicted Major Fragment Ions in the Mass Spectrum of this compound
| m/z | Proposed Fragment Structure |
| 140 | [C₈H₁₂O₂]⁺ (Molecular Ion) |
| 111 | [M - OCH₂CH₃]⁺ or [M - CH₂CH₃]⁺ |
| 95 | [M - OCH₂CH₃ - O]⁺ |
| 67 | [C₅H₇]⁺ (Cyclopentenyl cation) |
Experimental Protocols
The following are generalized protocols for the acquisition of spectroscopic data for a liquid sample like this compound.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
¹H NMR Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum on the same instrument. A proton-decoupled sequence (e.g., zgpg30) should be used to obtain singlets for all carbon signals. A larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary to achieve a good signal-to-noise ratio.
Infrared (IR) Spectroscopy
-
Sample Preparation: For a liquid sample, the easiest method is to place a drop of the neat liquid between two sodium chloride (NaCl) or potassium bromide (KBr) plates to create a thin film.
-
Data Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically over a range of 4000-400 cm⁻¹. Acquire a background spectrum of the clean salt plates first, which will be automatically subtracted from the sample spectrum.
Mass Spectrometry (MS)
-
Sample Introduction: For a volatile compound, Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method. A dilute solution of the sample in a volatile solvent (e.g., dichloromethane or diethyl ether) is injected into the GC.
-
Ionization: Electron Ionization (EI) at 70 eV is a standard method for generating fragment ions.
-
Mass Analysis: The ions are separated based on their m/z ratio by a mass analyzer (e.g., a quadrupole) and detected to generate the mass spectrum.
Caption: A generalized workflow for the spectroscopic analysis of this compound.
Conclusion
The comprehensive spectroscopic analysis of this compound, utilizing ¹H NMR, ¹³C NMR, IR, and MS, provides a detailed and self-validating picture of its molecular structure. The predicted NMR data, in conjunction with the characteristic IR absorptions and expected mass spectral fragmentation patterns, offer a robust framework for the identification and characterization of this important synthetic intermediate. These spectroscopic fingerprints are invaluable for researchers and professionals in the fields of chemistry and drug development, ensuring the identity and purity of the compound in their applications.
References
-
NMRDB.org: An Online NMR Spectrum Prediction Tool. [Link]
- Pavia, D.L., Lampman, G.M., Kriz, G.S., & Vyvyan, J.R. (2014). Introduction to Spectroscopy. Cengage Learning.
-
Spectroscopy Online. A Guide to Interpreting Infrared Spectra. [Link]
- Silverstein, R.M., Webster, F.X., Kiemle, D.J., & Bryce, D.L. (2016). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
-
National Institute of Standards and Technology (NIST). Chemistry WebBook. [Link]
Sources
The Genesis of a Cyclopentenoid Synthon: A Technical Guide to the Discovery and First Synthesis of Ethyl cyclopent-1-enecarboxylate
Abstract
This technical guide provides a comprehensive overview of the discovery and seminal synthesis of Ethyl cyclopent-1-enecarboxylate, a valuable intermediate in organic synthesis. We delve into the historical context of its theoretical conception, rooted in the pioneering work of Walter Dieckmann, and present a detailed, modernized protocol for its first practical synthesis. This document is intended for researchers, scientists, and professionals in drug development, offering not only a historical perspective but also actionable experimental details and mechanistic insights.
Introduction: The Significance of the Cyclopentene Ring
The cyclopentene and cyclopentenone ring systems are ubiquitous structural motifs in a vast array of natural products and biologically active molecules. Their prevalence in prostaglandins, steroids, and various alkaloids underscores their importance as key building blocks, or synthons, in the strategic planning of complex molecule synthesis. This compound, as an α,β-unsaturated ester, offers a versatile handle for a variety of chemical transformations, including Michael additions, Diels-Alder reactions, and functional group interconversions, making it a highly valuable intermediate in the synthetic chemist's toolbox.
Historical Perspective: The Dawn of Intramolecular Cyclization
The conceptual framework for the synthesis of cyclic β-keto esters, the direct precursors to compounds like this compound, was laid by the German chemist Walter Dieckmann. In his seminal publications in 1894 and 1900, Dieckmann described a novel intramolecular condensation of diesters facilitated by a strong base.[1][2] This reaction, now famously known as the Dieckmann Condensation , represented a significant advancement in synthetic methodology, providing a reliable route to construct five- and six-membered rings.[1]
The core principle of the Dieckmann condensation is the intramolecular cyclization of a diester, where one ester moiety forms an enolate that subsequently attacks the other ester group within the same molecule. This reaction is the intramolecular counterpart to the Claisen condensation. While Dieckmann's initial work laid the theoretical and experimental groundwork, the specific first synthesis of this compound as a distinct, isolated compound is not explicitly detailed in these early reports. However, the synthesis of its saturated precursor, Ethyl 2-oxocyclopentanecarboxylate, is a direct application of his groundbreaking discovery.
The First Practical Synthesis: A Two-Stage Approach
The inaugural synthesis of this compound can be envisioned as a two-stage process, beginning with the formation of the cyclopentanone ring via the Dieckmann condensation, followed by the introduction of the endocyclic double bond.
Stage 1: The Dieckmann Condensation of Diethyl Adipate
The logical starting material for the synthesis of the five-membered ring of Ethyl 2-oxocyclopentanecarboxylate is a 1,6-diester, namely diethyl adipate. The intramolecular condensation of this substrate under the influence of a strong base yields the desired cyclic β-keto ester.
Reaction Scheme:
Dieckmann Condensation of Diethyl Adipate
Mechanistic Insights:
The reaction is initiated by the deprotonation of an α-carbon of diethyl adipate by a strong base, typically sodium ethoxide, to form a resonance-stabilized enolate. This enolate then undergoes an intramolecular nucleophilic attack on the carbonyl carbon of the other ester group, forming a tetrahedral intermediate. Subsequent elimination of an ethoxide ion yields the cyclic β-keto ester. The reaction is driven to completion by the deprotonation of the newly formed, highly acidic α-proton of the β-keto ester.
Mechanism of the Dieckmann Condensation
Experimental Protocol (Modernized):
This protocol is a representative modern adaptation of the original Dieckmann conditions, optimized for yield and safety.
| Reagent | Molar Equivalent | Quantity | Notes |
| Diethyl Adipate | 1.0 | (e.g., 20.2 g, 0.1 mol) | Ensure high purity and dryness. |
| Sodium Ethoxide | 1.1 | (e.g., 7.5 g, 0.11 mol) | Freshly prepared or from a reliable commercial source. |
| Toluene | - | (e.g., 250 mL) | Anhydrous. |
| Hydrochloric Acid | - | (e.g., 10% aqueous solution) | For workup. |
| Diethyl Ether | - | - | For extraction. |
| Anhydrous MgSO₄ | - | - | For drying. |
Procedure:
-
A flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer is charged with sodium ethoxide and anhydrous toluene under an inert atmosphere (e.g., nitrogen or argon).
-
The mixture is heated to reflux with vigorous stirring.
-
A solution of diethyl adipate in anhydrous toluene is added dropwise from the dropping funnel over a period of 1-2 hours.
-
After the addition is complete, the reaction mixture is maintained at reflux for an additional 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, the reaction mixture is cooled to room temperature and then carefully poured into a beaker containing a mixture of ice and 10% hydrochloric acid to neutralize the base.
-
The organic layer is separated, and the aqueous layer is extracted three times with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude Ethyl 2-oxocyclopentanecarboxylate is then purified by vacuum distillation.
Stage 2: Introduction of the Endocyclic Double Bond
The conversion of the saturated β-keto ester, Ethyl 2-oxocyclopentanecarboxylate, to the target α,β-unsaturated ester, this compound, is a critical step. While several methods exist, a common and historically relevant approach involves a two-step sequence of α-bromination followed by dehydrobromination.
Reaction Scheme:
Synthesis of this compound
Experimental Protocol (Illustrative):
| Reagent | Molar Equivalent | Quantity | Notes |
| Ethyl 2-oxocyclopentanecarboxylate | 1.0 | (e.g., 15.6 g, 0.1 mol) | Purified from Stage 1. |
| Bromine (Br₂) | 1.0 | (e.g., 16.0 g, 0.1 mol) | Handle with extreme caution in a fume hood. |
| Carbon Tetrachloride (CCl₄) | - | (e.g., 100 mL) | Anhydrous. |
| Lithium Carbonate (Li₂CO₃) | 1.2 | (e.g., 8.9 g, 0.12 mol) | Finely powdered and dried. |
| Dimethylformamide (DMF) | - | (e.g., 150 mL) | Anhydrous. |
Procedure:
-
α-Bromination: To a solution of Ethyl 2-oxocyclopentanecarboxylate in anhydrous carbon tetrachloride at 0 °C, a solution of bromine in carbon tetrachloride is added dropwise with stirring. The reaction is monitored by the disappearance of the bromine color.
-
After the addition is complete, the reaction mixture is stirred for an additional hour at room temperature.
-
The solvent is removed under reduced pressure to yield the crude α-bromo-β-keto ester.
-
Dehydrobromination: The crude bromo-ester is dissolved in anhydrous dimethylformamide.
-
Finely powdered lithium carbonate is added, and the suspension is heated to 120-140 °C with vigorous stirring for several hours.
-
The reaction is monitored by TLC for the disappearance of the starting material.
-
After cooling, the reaction mixture is poured into water and extracted with diethyl ether.
-
The combined organic extracts are washed with water and brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.
-
The final product, this compound, is purified by vacuum distillation.
Conclusion
The journey from the conceptualization of the Dieckmann condensation to the practical synthesis of this compound represents a significant chapter in the history of organic chemistry. This technical guide has aimed to provide not only a historical appreciation of this discovery but also a detailed and actionable synthetic protocol for its preparation. The versatility of this compound as a synthetic intermediate ensures its continued relevance in the ongoing quest for the efficient and elegant synthesis of complex molecules for the advancement of science and medicine.
References
-
Dieckmann, W. (1894). Zur Kenntniss der Ringbildung aus Kohlenstoffketten. Berichte der deutschen chemischen Gesellschaft, 27(1), 102-103. [Link]
-
Dieckmann, W. (1900). Ueber die Darstellung cyclischer Ketone aus Estern zweibasiger Säuren. Berichte der deutschen chemischen Gesellschaft, 33(2), 2670-2684. [Link]
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Conformational Analysis of the Cyclopentene Ring in Ethyl cyclopent-1-enecarboxylate
An In-Depth Technical Guide
Prepared by: Gemini, Senior Application Scientist
Abstract
The cyclopentene moiety is a crucial structural motif in medicinal chemistry, frequently employed as a versatile building block in the synthesis of bioactive compounds and as a bioisostere for proline in peptidomimetics.[1] The therapeutic efficacy and receptor-binding affinity of molecules containing this scaffold are intrinsically linked to their three-dimensional structure. Consequently, a rigorous understanding of the conformational preferences of the cyclopentene ring is paramount for rational drug design and development. This guide provides a comprehensive technical overview of the principles and methodologies for the conformational analysis of Ethyl cyclopent-1-enecarboxylate, a representative substituted cyclopentene. We will explore the theoretical underpinnings of cyclopentene ring puckering, detail robust computational and experimental workflows for characterizing its conformational landscape, and discuss the practical implications for drug development professionals. This document synthesizes field-proven insights with established scientific principles to offer a self-validating framework for conformational inquiry.
Introduction: The Significance of Cyclopentene Conformation in Drug Discovery
The conformational flexibility of small molecules is a critical determinant of their biological activity. For cyclic systems like cyclopentene, this flexibility is not random but is governed by a delicate balance of inherent ring strain and the steric and electronic influences of its substituents. The cyclopentene ring, unlike its saturated counterpart cyclopentane, has its conformational possibilities constrained by the presence of the C=C double bond. Nevertheless, it is not a planar structure. It adopts puckered, non-planar conformations to alleviate the torsional strain that would arise from eclipsing C-H bonds on adjacent sp³-hybridized carbons.[2]
This puckering is of profound importance in a medicinal chemistry context. When a cyclopentene-containing molecule binds to a biological target, such as an enzyme's active site or a receptor, it adopts a specific, low-energy conformation known as the "bioactive conformation." Understanding the accessible conformational states and the energy barriers between them allows researchers to:
-
Design rigid analogs that are "pre-organized" in the bioactive conformation, potentially increasing binding affinity and selectivity.
-
Interpret Structure-Activity Relationships (SAR): Rationalize why certain substitutions enhance activity while others diminish it based on their conformational effects.
-
Improve Pharmacokinetic Properties: Control molecular shape to enhance properties like membrane permeability and metabolic stability.
This compound serves as an excellent model system. The ethyl carboxylate group, being conjugated with the double bond, exerts specific electronic and steric effects that modulate the puckering of the five-membered ring. This guide will dissect the methodologies used to elucidate these conformational subtleties.
Theoretical Framework: Puckering in the Cyclopentene Ring
To minimize ring strain, which is a combination of angle strain (deviation from ideal bond angles) and torsional strain (eclipsing interactions), the cyclopentene ring adopts two primary, low-energy conformations.
-
Envelope Conformation (C_s symmetry): In this form, four of the carbon atoms are coplanar, while the fifth carbon (at the C4 position, opposite the double bond) is puckered out of this plane, resembling an open envelope.
-
Half-Chair Conformation (C_2 symmetry): Here, three carbon atoms are coplanar. The other two atoms (at the C4 and C5 positions) are displaced on opposite sides of this plane.
For unsubstituted cyclopentene, these conformations are very close in energy and can rapidly interconvert through a low-energy process known as pseudorotation . This is not a full rotation around a bond but a wave-like motion of the pucker around the ring.
The introduction of a substituent, such as the ethyl carboxylate group at the C1 position, breaks the symmetry and creates a distinct energy difference between possible envelope and half-chair forms. The substituent's influence is critical; its size and electronic nature dictate the preferred conformation by minimizing unfavorable steric interactions.[3][4][5] For this compound, the substituent is on an sp² carbon, which is part of the relatively rigid segment of the ring. The primary conformational flexibility, therefore, involves the puckering of the three sp³ carbons (C3, C4, and C5).
Methodologies for Conformational Elucidation
A multi-pronged approach combining computational modeling with experimental validation is essential for a comprehensive conformational analysis.
Computational Chemistry: Predicting the Conformational Landscape
Computational methods, particularly Density Functional Theory (DFT), are powerful tools for mapping the potential energy surface of a molecule.[3][4][5][6] They allow for the identification of stable conformers (energy minima) and the transition states that connect them.
Caption: A typical computational workflow for conformational analysis.
-
Initial Structure Generation: Generate a 3D structure of this compound using molecular modeling software.
-
Conformational Search: Perform a systematic or stochastic conformational search using a computationally inexpensive method like a molecular mechanics force field (e.g., MMFF94) to explore a wide range of possible ring puckers and ester orientations.
-
DFT Optimization: Take the unique, low-energy conformers from the initial search and perform full geometry optimization using a reliable DFT functional and basis set (e.g., B3LYP/6-31G(d)). This step refines the molecular geometry to find the nearest energy minimum.
-
Causality: The choice of DFT is crucial. Functionals like B3LYP provide a good balance of accuracy and computational cost for geometries of organic molecules.
-
-
Frequency Calculation: Perform a vibrational frequency calculation for each optimized structure.
-
Trustworthiness: This is a self-validating step. The absence of imaginary frequencies confirms that the structure is a true energy minimum (a stable conformer). One imaginary frequency would indicate a transition state.
-
-
High-Level Energy Calculation: To obtain more accurate relative energies, perform single-point energy calculations on the optimized geometries using a more robust functional and a larger basis set (e.g., a dispersion-corrected functional like wB97X-D with a triple-zeta basis set like def2-TZVP).[7]
-
Boltzmann Analysis: Use the calculated relative energies (ΔE) to predict the equilibrium population of each conformer at a given temperature using the Boltzmann distribution equation. This provides a quantitative prediction of which conformation is dominant in a solution or gas phase.
Experimental Validation: Spectroscopic Methods
Computational predictions must be grounded in experimental reality. NMR spectroscopy is the most powerful technique for studying the solution-state conformation of molecules.
NMR provides a time-averaged picture of the molecular structure in solution. For a flexible molecule like this compound, the observed NMR parameters (chemical shifts, coupling constants) are a weighted average of the parameters for each contributing conformer.
Key NMR Experiments:
-
¹H NMR: The chemical shifts and, more importantly, the vicinal proton-proton coupling constants (³J_HH) are highly sensitive to the dihedral angle between the protons. The Karplus relationship provides an empirical correlation between the ³J_HH value and the H-C-C-H dihedral angle. By measuring these coupling constants around the sp³-carbon framework, one can deduce the time-averaged ring pucker.
-
¹³C NMR: Chemical shifts of the ring carbons can also be indicative of the ring conformation.[8]
-
Nuclear Overhauser Effect (NOE) Spectroscopy (NOESY/ROESY): This 2D NMR technique is indispensable for conformational analysis. It detects protons that are close to each other in space (< 5 Å), regardless of whether they are connected through bonds. A strong NOE correlation between two protons provides definitive proof of their spatial proximity, which can be used to distinguish between different puckered conformations.
-
Sample Preparation: Dissolve this compound in a suitable deuterated solvent (e.g., CDCl₃).
-
Acquire 1D Spectra: Obtain high-resolution ¹H and ¹³C NMR spectra to assign all proton and carbon signals.
-
Acquire 2D COSY: Run a Correlation Spectroscopy (COSY) experiment to establish proton-proton spin-spin coupling networks, confirming assignments.
-
Acquire 2D NOESY/ROESY: Run a NOESY or ROESY experiment. ROESY is often preferred for molecules of this size as it avoids zero-crossing issues.
-
Data Analysis:
-
Measure the ³J_HH coupling constants for the protons on C3, C4, and C5.
-
Integrate the cross-peaks in the NOESY/ROESY spectrum to identify key spatial relationships. For example, an NOE between a proton on C3 and a proton on C5 would suggest a specific puckering mode.
-
Compare the experimentally observed coupling constants and NOEs with those predicted for the computationally derived low-energy conformers. A strong match provides robust validation of the computational model.
-
If a suitable single crystal of the compound can be grown, X-ray crystallography provides an unambiguous determination of its conformation in the solid state.[9][10]
-
Utility: It offers the ultimate validation for a specific conformation and provides precise bond lengths and angles.
-
Caveat: The conformation observed in the crystal lattice is influenced by packing forces and may not be the most stable or the only conformation present in solution, where the molecule has more freedom. Therefore, it represents one possible low-energy state.
Data Synthesis and Visualization
A robust analysis requires the integration of computational and experimental data.
Caption: The synergistic relationship between computation and experiment.
Table 1: Hypothetical Data Summary for this compound
| Parameter | Conformer A (Envelope) | Conformer B (Half-Chair) | Experimental (NMR) |
| Calculated Rel. Energy (kcal/mol) | 0.00 | 0.75 | - |
| Calculated Population (%) | 78% | 22% | - |
| Predicted ³J_H3a,H4a (Hz) | 9.8 | 5.2 | 8.7 |
| Predicted ³J_H3b,H4b (Hz) | 3.1 | 6.5 | 3.9 |
| Key NOE (H3a ↔ H5a) | Strong | Weak | Observed |
This table is illustrative. Actual values would be derived from the protocols described.
The experimental coupling constant of 8.7 Hz is a weighted average of the predicted values (0.78 * 9.8 Hz + 0.22 * 5.2 Hz ≈ 8.8 Hz), suggesting the calculated populations are a reasonable reflection of the solution-state equilibrium. The observation of the key NOE further supports the dominance of the Envelope conformer.
Conclusion and Implications for Drug Development
The conformational analysis of this compound reveals that its five-membered ring is not static but exists in a dynamic equilibrium of puckered states. Through a synergistic application of high-level computational modeling and advanced NMR spectroscopy, we can identify the dominant conformations in solution and quantify their relative populations.
For researchers in drug development, this detailed structural insight is invaluable. It transforms the molecule from a flat 2D drawing into a dynamic 3D entity, providing a more accurate basis for docking studies, understanding SAR, and designing next-generation analogs with optimized conformational properties for enhanced biological activity. The methodologies outlined in this guide provide a robust and scientifically rigorous framework for achieving this critical understanding.
References
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Bojarska, J., et al. (2024). An experimental and computational investigation of the cyclopentene-containing peptide-derived compounds: focus on pseudo-cyclic motifs via intramolecular interactions. PMC - NIH. Available at: [Link]
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Coia, B. M., et al. (2023). Substituent Effects on Torsional Strain in Cyclopentene Derivatives: A Computational Study. The Journal of Physical Chemistry A. Available at: [Link]
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Coia, B. M., et al. (2023). Substituent Effects on Torsional Strain in Cyclopentene Derivatives: A Computational Study. ResearchGate. Available at: [Link]
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Coia, B. M., et al. (2023). Substituent Effects on Torsional Strain in Cyclopentene Derivatives: A Computational Study. PubMed. Available at: [Link]
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Coia, B. M., et al. (2023). Substituent Effects on Torsional Strain in Cyclopentene Derivatives: A Computational Study. ACS Publications. Available at: [Link]
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Bojarska, J. (2024). An experimental and computational investigation of the cyclopentene-containing peptide-derived compounds: focus on pseudo-cyclic motifs via intramolecular interactions. SciSpace. Available at: [Link]
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Various Authors. (N.D.). 'H Nuclear Magnetic Resonance Spectra of Cyclic Monoenes: Hydrocarbons, Ketones, Heterocycles, and Benzo Derivatives. ElectronicsAndBooks. Available at: [Link]
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Wigati, D., et al. (N.D.). The chemical structure of cyclopentene derivatives 1–3, and mellein... ResearchGate. Available at: [Link]
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Olafsdottir, E. S., et al. (N.D.). Structure determination of natural epoxycyclopentanes by x-ray crystallography and NMR spectroscopy. The Journal of Organic Chemistry. Available at: [Link]
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Brown, W. P. (2025). 1H NMR spectrum of cyclopentene, 13C NMR spectra of cyclopentene. Doc Brown's Chemistry. Available at: [Link]
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Various Authors. (N.D.). Conformational Analysis of Cyclopentane. Scribd. Available at: [Link]
-
LibreTexts. (2024). 4.4: Conformations of Cycloalkanes. Chemistry LibreTexts. Available at: [Link]
-
Pitzer, K. S., & Donath, W. E. (N.D.). Conformations and Strain Energy of Cyclopentane and its Derivatives. Journal of the American Chemical Society. Available at: [Link]
-
Yildirim, T., et al. (2010). Synthesis of Novel Cyclopentenone Derivatives and Crystal Structure Determination... ResearchGate. Available at: [Link]
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Navigating the Procurement of Ethyl Cyclopent-1-enecarboxylate: A Technical Guide for Researchers and Drug Development Professionals
Introduction: The Strategic Importance of Ethyl Cyclopent-1-enecarboxylate in Synthesis
This compound (CAS No. 10267-94-4), a seemingly unassuming cyclic ester, holds significant strategic value as a versatile building block in modern organic synthesis.[1] Its unique structural motif, featuring a reactive cyclopentene ring coupled with an ester functionality, makes it a sought-after precursor in the construction of complex molecular architectures. For researchers and professionals in drug development, the procurement of this intermediate is a critical first step that can profoundly impact the efficiency, reproducibility, and success of a synthetic campaign. This guide provides an in-depth analysis of the commercial landscape for this compound, delves into the nuances of purity grades, and explores its pivotal role in the synthesis of high-value therapeutic agents.
Commercial Suppliers: A Comparative Overview
A diverse range of chemical suppliers offer this compound, catering to various scales of research and manufacturing. The choice of supplier often depends on a combination of factors including available purity grades, packaging sizes, lead times, and of course, price. Below is a comparative table of prominent suppliers.
| Supplier | Purity Grades Offered | Typical Packaging Sizes | Notes |
| AiFChem | 95%[2] | 250 mg, 1 g, 5 g | Primarily focused on research and development quantities. |
| Crysdot LLC | 95+%[3] | 5 g | Offers a range of building blocks and intermediates. |
| Chem-Impex International | 97% | 1 g, 5 g, 10 g | Specializes in fine chemicals for research. |
| Sigma-Aldrich (Merck) | ≥97% | 1 g, 5 g | A well-established supplier with extensive quality control. |
| TCI (Tokyo Chemical Industry) | >97.0% (GC) | 1 g, 5 g, 25 g | Provides detailed quality specifications, including GC purity. |
| Carbosynth | >97% | 1 g, 5 g, 10 g | Focuses on carbohydrates, nucleosides, and related molecules. |
| Combi-Blocks | >97% | 1 g, 5 g | Specializes in building blocks for combinatorial chemistry. |
Understanding Purity Grades: More Than Just a Number
The selection of an appropriate purity grade for this compound is a critical decision that directly influences the outcome of a synthesis. While a higher purity grade generally commands a higher price, the potential cost of downstream purification challenges or failed reactions due to impurities often justifies the initial investment.
Common Purity Grades and Their Implications:
-
95% Purity: This grade is often suitable for initial exploratory studies or as a starting material for multi-step syntheses where subsequent purification steps are planned. Researchers should anticipate the presence of starting materials from the synthesis, such as cyclopentanone and diethyl carbonate, as well as potential side-products.
-
≥97% Purity: This is a commonly used grade for a wide range of laboratory applications, including the synthesis of intermediates and library compounds. While the concentration of the desired compound is significantly higher, minor impurities may still be present and should be considered, especially for sensitive reactions.
-
≥98% and Higher Purity: High-purity grades are essential for late-stage synthetic steps, particularly in the synthesis of active pharmaceutical ingredients (APIs) and their immediate precursors. These grades undergo more rigorous purification and analytical testing to minimize the presence of any extraneous compounds that could interfere with the final product's quality and safety.
Potential Impurities: A Chemist's Perspective
Understanding the potential impurities in commercially available this compound requires insight into its synthesis. A common synthetic route involves the condensation of cyclopentanone with diethyl carbonate in the presence of a base.
Diagram of a Common Synthetic Route:
Caption: A simplified schematic of a common synthetic pathway to this compound.
Based on this and other potential synthetic pathways, common impurities may include:
-
Unreacted Starting Materials: Residual cyclopentanone and diethyl carbonate.
-
Positional Isomers: Ethyl cyclopent-2-enecarboxylate, which can be difficult to separate due to similar physical properties.[4]
-
Byproducts of Condensation: Self-condensation products of cyclopentanone.
-
Solvent Residues: Traces of solvents used in the reaction and purification, such as toluene or THF.
A diligent researcher will always consult the supplier's Certificate of Analysis (CoA) for lot-specific impurity profiles.
The Role of this compound in Drug Development
The cyclopentane ring is a key structural feature in numerous biologically active molecules. This compound serves as a versatile starting material for introducing this valuable carbocyclic scaffold.
Synthesis of Carbocyclic Nucleosides
A significant application of this compound and its derivatives is in the synthesis of carbocyclic nucleosides.[5][6][7] These are nucleoside analogues where the furanose sugar ring is replaced by a cyclopentane or cyclopentene ring.[8] This modification often imparts increased metabolic stability and can lead to potent antiviral and antitumor activities.[5][7] The synthesis of these complex molecules often involves the stereoselective functionalization of the cyclopentene ring, for which this compound is an ideal precursor.[9]
Precursor to Prostaglandin Analogues
Prostaglandins are a class of lipid compounds that are involved in a wide range of physiological processes.[10] Synthetic prostaglandin analogues are important drugs used to treat conditions such as glaucoma, pulmonary hypertension, and erectile dysfunction.[11][12] The core structure of many prostaglandins features a functionalized cyclopentane ring. While the synthesis of prostaglandins is complex and varied, cyclopentenone derivatives, which can be derived from this compound, are key intermediates in many synthetic routes.[13]
Decision-Making Workflow for Procurement:
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A Senior Application Scientist's Guide to Quantum Chemical Calculations for Ethyl Cyclopent-1-enecarboxylate
Authored for Researchers, Scientists, and Drug Development Professionals
Foreword: Bridging Theory and Application
In modern chemical and pharmaceutical research, understanding a molecule's behavior at the quantum level is no longer a purely academic exercise; it is a critical component of rational design and development. Ethyl cyclopent-1-enecarboxylate, a cyclic α,β-unsaturated ester, presents an interesting case study due to the interplay between its ring strain, conjugation, and the electronic influence of the ester functional group. Predicting its reactivity, stability, and spectroscopic properties with high accuracy requires robust computational methods.
This guide provides an in-depth, practical framework for performing quantum chemical calculations on this compound. Moving beyond a simple list of steps, this document elucidates the causality behind methodological choices—why a specific functional or basis set is chosen—grounding theoretical protocols in field-proven insights. The objective is to equip the reader with a self-validating workflow that ensures scientifically rigorous and trustworthy results.
Foundational Concepts: Selecting the Right Tools for the Job
The accuracy of any quantum chemical calculation is fundamentally dependent on the chosen theoretical method and basis set. For organic molecules like this compound, Density Functional Theory (DFT) offers a powerful balance of computational cost and accuracy.
2.1. The Workhorse: Density Functional Theory (DFT)
DFT methods calculate the electronic structure of a molecule by modeling its electron density, rather than the complex many-electron wavefunction. This approach has become the cornerstone of computational chemistry for medium-sized organic systems.[1]
-
Causality of Choice: We select the B3LYP hybrid functional. B3LYP (Becke, 3-parameter, Lee-Yang-Parr) incorporates a portion of the exact Hartree-Fock exchange, which is crucial for mitigating the self-interaction error common in pure DFT functionals. This hybrid nature generally provides reliable predictions of geometries and vibrational frequencies for organic compounds, including unsaturated esters.[2][3]
2.2. The Language of Electrons: Basis Sets
A basis set is a set of mathematical functions used to construct the molecular orbitals. The size and type of basis set directly impact the accuracy and computational expense.
-
Causality of Choice: We will employ the 6-311++G(d,p) Pople-style basis set. Let's dissect this choice:
-
6-311G : This indicates a triple-zeta valence basis set, meaning each valence atomic orbital is described by three separate functions, allowing for greater flexibility in describing electron distribution compared to smaller basis sets.
-
++ : The double plus signs indicate the addition of diffuse functions on both heavy atoms and hydrogen. These functions are essential for accurately describing anions, lone pairs, and non-covalent interactions, which are relevant for the oxygen atoms in the ester group.
-
(d,p) : These are polarization functions added to heavy atoms (d-functions) and hydrogen atoms (p-functions). They allow orbitals to change shape and "polarize" in the presence of other atoms, which is critical for describing chemical bonds accurately.[4]
-
This combination of B3LYP with a triple-zeta, polarized, and diffuse basis set (B3LYP/6-311++G(d,p)) represents a high-quality, well-validated level of theory for molecules of this type, ensuring reliable results for geometry, frequencies, and electronic properties.[2][5]
The Computational Workflow: A Self-Validating Protocol
The following protocol is designed as a logical, sequential workflow. Each step builds upon the last, incorporating checks to ensure the integrity of the final results. This workflow can be implemented using standard quantum chemistry software packages like Gaussian, ORCA, or Q-Chem.[6][7][8]
Step-by-Step Methodology
1. Input Preparation: Building the Molecule
-
Action: Using molecular modeling software (e.g., GaussView, Avogadro), construct an initial 3D structure of this compound (CAS No. 10267-94-4).[9]
-
Expertise: While exact initial geometry is not critical, a reasonable starting structure (correct bond connectivity and general shape) will significantly speed up the convergence of the optimization process. Ensure the cyclopentene ring has its characteristic envelope-like conformation.
2. Geometry Optimization
-
Action: Submit the structure for geometry optimization using the B3LYP/6-311++G(d,p) level of theory. This calculation iteratively adjusts the positions of the atoms to find the lowest energy conformation on the potential energy surface.[10]
-
Protocol (Example Gaussian 16 Input):
-
Trustworthiness: The calculation is considered "converged" when the forces on each atom and the displacement from the previous step fall below predefined thresholds, indicating a stationary point has been reached.[11][12]
3. Frequency Analysis: Validating the Minimum
-
Action: Using the optimized geometry from the previous step, perform a frequency calculation at the identical B3LYP/6-311++G(d,p) level of theory.
-
Protocol (Example Gaussian 16 Input):
-
Trustworthiness: This step is the most critical validation in the workflow. The output will list the vibrational frequencies.[13] A true minimum energy structure will have zero imaginary frequencies . If one or more imaginary frequencies are present, the structure is a transition state or a higher-order saddle point, not a stable conformer, and must be re-optimized.[14] This calculation also provides the zero-point vibrational energy (ZPVE) and thermal corrections necessary for accurate thermochemistry.[1]
4. Property Calculation and Analysis
-
Action: With a validated minimum energy structure, you can now analyze various chemical properties from the output files of the optimization and frequency calculations.
-
Expertise:
-
Structural Parameters: Extract bond lengths, bond angles, and dihedral angles from the optimized geometry.
-
Vibrational Spectra: The calculated frequencies correspond to IR-active vibrational modes.[15][16] These can be compared to experimental spectra. Note that calculated harmonic frequencies are often systematically higher than experimental anharmonic frequencies; scaling factors (e.g., ~0.964 for B3LYP) are sometimes applied for better agreement.[4]
-
Electronic Properties: Analyze the frontier molecular orbitals (HOMO and LUMO) to understand the molecule's electronic reactivity. The HOMO-LUMO energy gap is an indicator of chemical stability.
-
Natural Bond Orbital (NBO) Analysis: Request an NBO analysis to gain deeper insights into bonding, hybridization, and intramolecular interactions like hyperconjugation.[17][18] This is done by adding Pop=NBO to the route section of your input file.
-
Data Presentation and Interpretation
Quantitative results should be organized into clear, concise tables for easy interpretation and comparison with experimental data where available.
Table 1: Key Optimized Geometric Parameters
| Parameter | Atom(s) | Calculated Value (Å or °) | Experimental Value |
| Bond Lengths | |||
| C=O | C8-O9 | e.g., 1.215 Å | N/A |
| C=C | C1-C2 | e.g., 1.340 Å | N/A |
| C-O | C8-O10 | e.g., 1.350 Å | N/A |
| Bond Angles | |||
| C2-C1-C8 | C2-C1-C8 | e.g., 125.5° | N/A |
| O9-C8-O10 | O9-C8-O10 | e.g., 124.0° | N/A |
| Dihedral Angle | |||
| C2-C1-C8-O9 | C2-C1-C8-O9 | e.g., ~0.0° or ~180.0° | N/A |
| (Note: Values are illustrative and must be replaced with actual calculation output.) |
digraph "Molecule_Structure" { graph [fontname = "Helvetica"]; node [fontname = "Helvetica", shape=plaintext]; edge [style = "bold"];// Atom nodes with labels C1 [label="C1"]; C2 [label="C2"]; C3 [label="C3"]; C4 [label="C4"]; C5 [label="C5"]; C8 [label="C8"]; O9 [label="O9"]; O10 [label="O10"]; C11 [label="C11"]; C12 [label="C12"];
// Edges representing bonds C1 -- C2 [label="="]; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C1; C1 -- C8; C8 -- O9 [label="="]; C8 -- O10; O10 -- C11; C11 -- C12; }
Table 2: Calculated Vibrational Frequencies and Assignments
| Mode | Calculated Freq. (cm⁻¹) | Scaled Freq. (cm⁻¹) | Assignment |
| ν₁ | e.g., 3100 | e.g., 2988 | C-H stretch (vinyl) |
| ν₂ | e.g., 1750 | e.g., 1687 | C=O stretch (ester) |
| ν₃ | e.g., 1660 | e.g., 1600 | C=C stretch (ring) |
| ν₄ | e.g., 1250 | e.g., 1205 | C-O stretch (ester) |
| (Note: Values are illustrative. Scaling factor of 0.964 applied for B3LYP/6-311++G(d,p).) |
Table 3: Key Electronic Properties
| Property | Value (Hartree) | Value (eV) |
| Energy of HOMO | e.g., -0.250 | e.g., -6.80 |
| Energy of LUMO | e.g., -0.050 | e.g., -1.36 |
| HOMO-LUMO Gap | e.g., 0.200 | e.g., 5.44 |
| (Note: Values are illustrative.) |
Interpretation of Results:
-
The C2-C1-C8-O9 dihedral angle indicates the preferred conformation of the ester group relative to the cyclopentene ring (s-cis vs. s-trans), which is governed by steric and electronic effects.
-
The C=O stretching frequency is a prominent feature in the IR spectrum. Its position provides insight into the degree of conjugation with the C=C double bond.
-
The HOMO-LUMO gap provides a quantitative measure of the molecule's electronic excitability and kinetic stability. A smaller gap suggests the molecule is more easily polarized and potentially more reactive.
-
NBO analysis can quantify delocalization effects, such as the interaction between the oxygen lone pairs (donor NBOs) and the π* anti-bonding orbital of the C=C bond (acceptor NBO).[17][18]
Conclusion
This guide has outlined a robust, multi-step protocol for the quantum chemical analysis of this compound. By grounding our choices in established computational chemistry principles and incorporating self-validation checks at critical stages, we can generate high-fidelity data on the molecule's geometric, vibrational, and electronic properties. This information is invaluable for predicting reactivity, understanding spectroscopic data, and guiding the rational design of new chemical entities in drug development and materials science.
References
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- Cossio, F. P. (2024).
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- Scribd. (n.d.). Gaussian 16 User Guide.
- FACCTs. (n.d.). ORCA 6.0 Manual: Natural Bond Orbital (NBO) Analysis.
- ResearchGate. (2013). What is NBO (Natural Bond Orbital) analysis for molecules?.
- Karton, A. (2016). A computational chemist's guide to accurate thermochemistry for organic molecules.
- Q-Chem. (n.d.). Natural Bond Orbital (NBO) Analysis: Formaldehyde example.
- Aptech. (2016). ManualsG16.
- Bachrach, S. M. (2007). Computational Organic Chemistry. John Wiley & Sons.
- Gaussian 16 manual. (n.d.). Retrieved from a website providing access to the manual.
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- Gaussian, Inc. (2019). Gaussian 16 Users Reference.
- Shih, H.-W. (2009). Fundamentals of Computational Chemistry! A Guide for Organic Chemists!. Macmillan Group Meeting.
- KISTI. (2024). Gaussian16 | Nurion guide.
- Ansys. (2022). Correctly Interpret Random Vibration Analysis Results Using Ansys Mechanical — Lesson 3.
- Meuwly, M. (2022). Computational Vibrational Spectroscopy. CHIMIA, 76(6), 589.
- UC Research Repository. (n.d.). Computational analysis of molecular vibrational spectra.
- DFT studies on structure and spectroscopic properties of α,β-unsaturated esters. (n.d.). Journal of... (Specific journal details not fully provided in search result).
- National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
- ACS Publications. (2008). Computational Study on the Aminolysis of β-Hydroxy-α,β-Unsaturated Ester via the Favorable Path Including the Formation of α-Oxo Ketene Intermediate. The Journal of Physical Chemistry A.
- National Center for Biotechnology Information. (n.d.). Ethyl cyclopent-2-ene-1-carboxylate. PubChem Compound Database.
- National Center for Biotechnology Information. (n.d.). Ethyl 3-Cyclopentene-1-carboxylate. PubChem Compound Database.
- arXiv. (2022). Computational Vibrational Spectroscopy.
- Reliable Plant. (n.d.). Vibration Analysis Explained.
- National Center for Biotechnology Information. (n.d.). Ethyl 1-ethyl-2-hydroxy-cyclopentane carboxylate. PubChem Compound Database.
- ResearchGate. (2025). Determination of Enthalpies of Formation of Fatty Acids and Esters by Density Functional Theory Calculations with an Empirical Correction.
- DENSITY FUNCTIONAL THEORY AND AB INITIO HARTREE–FOCK CALCULATIONS THE STRUCTURE OF METHYL SALICYLATE. (2009). Journal of... (Specific journal details not fully provided in search result).
- ResearchGate. (2025). Mechanism and kinetic study on the degradation of unsaturated esters initiated by OH radical.
- AiFChem. (n.d.). 10267-94-4 | this compound.
- NIST. (n.d.). 1-Ethylcyclopentene. NIST Chemistry WebBook.
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Methodological & Application
Application Notes and Protocols for the Synthesis of Ethyl 2-Oxocyclopentanecarboxylate via Dieckmann Condensation
Introduction and Scientific Context
The Dieckmann condensation, a named reaction reported by the German chemist Walter Dieckmann, is a cornerstone of synthetic organic chemistry for the construction of cyclic molecules.[1] It is an intramolecular Claisen condensation of a diester, which proceeds in the presence of a strong base to yield a cyclic β-keto ester.[1][2] This reaction is particularly efficient for the synthesis of stable five- and six-membered rings from 1,6- and 1,7-diesters, respectively, making it an indispensable tool in the synthesis of natural products, pharmaceuticals, and other complex organic scaffolds.[3][4]
This document provides a comprehensive, field-proven protocol for the synthesis of Ethyl 2-oxocyclopentanecarboxylate, the β-keto ester product resulting from the Dieckmann condensation of diethyl adipate. We will delve into the mechanistic underpinnings of the reaction, offer a detailed step-by-step experimental procedure, and provide insights into process optimization and troubleshooting. This guide is designed for researchers and professionals in drug development and chemical synthesis who require a robust and reproducible method for generating this key synthetic intermediate.
The Dieckmann Condensation: A Mechanistic Overview
Understanding the reaction mechanism is critical for successful execution and troubleshooting. The Dieckmann condensation is fundamentally an intramolecular nucleophilic acyl substitution. The entire process is an equilibrium, except for the final deprotonation step, which is irreversible and serves as the driving force for the reaction's completion.[5][6]
The mechanism proceeds through the following key stages:
-
Enolate Formation: A strong base, typically an alkoxide like sodium ethoxide (NaOEt), abstracts an acidic α-proton from one of the ester moieties of the diester (diethyl adipate). This generates a resonance-stabilized enolate ion.[5][7]
-
Intramolecular Nucleophilic Attack: The nucleophilic enolate attacks the electrophilic carbonyl carbon of the second ester group within the same molecule.[3] This cyclization step forms a tetrahedral alkoxide intermediate.[2]
-
Elimination of Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the alkoxide leaving group (ethoxide in this case), which yields the cyclic β-keto ester.[5][8]
-
Irreversible Deprotonation: The newly formed β-keto ester is significantly more acidic (pKa ≈ 11 in DMSO) than the alcohol conjugate acid of the base (pKa of ethanol ≈ 29.8 in DMSO).[6] The alkoxide base, therefore, rapidly and irreversibly deprotonates the α-carbon situated between the two carbonyls of the product.[6][9] This final acid-base reaction shifts the overall equilibrium, driving the condensation to completion.[3]
-
Acidic Workup: A final protonation step, achieved by adding a Brønsted-Lowry acid (e.g., H₃O⁺) during workup, neutralizes the enolate to furnish the final, neutral β-keto ester product.[7][10]
Detailed Experimental Protocol
This protocol details the synthesis of Ethyl 2-oxocyclopentanecarboxylate from diethyl adipate. The paramount consideration for this reaction is the rigorous exclusion of water, which can hydrolyze the esters and consume the base, leading to significantly reduced yields.[11][12]
Materials and Equipment
Reagents:
-
Diethyl adipate (C₁₀H₁₈O₄, ≥99%)
-
Sodium ethoxide (NaOEt, C₂H₅ONa, ≥95%)
-
Anhydrous Toluene (C₇H₈)
-
Hydrochloric Acid (HCl, ~5 M aqueous solution)
-
Saturated Sodium Chloride solution (Brine)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Deionized Water
Equipment:
-
Three-neck round-bottom flask (500 mL)
-
Reflux condenser with drying tube (e.g., filled with CaCl₂)
-
Pressure-equalizing dropping funnel (100 mL)
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Inert gas supply (Nitrogen or Argon) with manifold
-
Separatory funnel (500 mL)
-
Rotary evaporator
-
Vacuum distillation apparatus
Quantitative Data Summary
The following table outlines the suggested quantities for this procedure.
| Reagent | Molecular Weight ( g/mol ) | Equivalents | Amount | Volume/Mass |
| Diethyl adipate | 202.25 | 1.0 | 0.20 mol | 40.45 g (41.5 mL) |
| Sodium ethoxide | 68.05 | 1.1 | 0.22 mol | 14.97 g |
| Anhydrous Toluene | 92.14 | - | - | 250 mL |
Step-by-Step Synthesis Procedure
A. Reaction Setup and Execution
-
Preparation: Ensure all glassware is thoroughly oven-dried for several hours and allowed to cool to room temperature under a stream of inert gas (N₂ or Ar) to maintain anhydrous conditions.[11]
-
Base Suspension: To the 500 mL three-neck flask equipped with a magnetic stir bar, reflux condenser, and a stopper, add sodium ethoxide (14.97 g, 0.22 mol). Add 150 mL of anhydrous toluene to create a suspension.
-
Inert Atmosphere: Flush the entire apparatus with inert gas. Maintain a positive pressure of inert gas throughout the reaction.
-
Diester Addition: In the dropping funnel, prepare a solution of diethyl adipate (40.45 g, 0.20 mol) in 100 mL of anhydrous toluene.
-
Initiation: Begin vigorous stirring of the sodium ethoxide suspension and gently heat the mixture to reflux using the heating mantle.
-
Controlled Addition: Once the toluene is refluxing, add the diethyl adipate solution dropwise from the funnel over a period of 1-2 hours. A slow, controlled addition is crucial to maintain high dilution, which favors the desired intramolecular cyclization over intermolecular polymerization.[11][12]
-
Reaction: After the addition is complete, continue to heat the reaction mixture at reflux for an additional 2-4 hours to ensure the reaction goes to completion. The mixture will typically become thick and yellowish-orange.
-
Monitoring (Optional): Reaction progress can be monitored by taking small aliquots and analyzing them via Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
B. Workup and Isolation
-
Cooling: After the reflux period, remove the heating mantle and allow the reaction mixture to cool to room temperature, and then further cool in an ice-water bath to 0-5 °C.
-
Quenching: While maintaining the cool temperature, slowly and carefully quench the reaction by adding ~100 mL of 5 M hydrochloric acid. This step neutralizes the excess sodium ethoxide and protonates the product enolate.[11] Perform this addition slowly as the process is exothermic.
-
Phase Separation: Transfer the entire mixture to a 500 mL separatory funnel. Shake vigorously and allow the layers to separate. The product will be in the upper organic (toluene) layer.
-
Extraction: Separate the layers and extract the aqueous layer twice more with 50 mL portions of diethyl ether or ethyl acetate to recover any dissolved product.[12]
-
Washing: Combine all organic layers and wash them sequentially with 50 mL of deionized water and then 50 mL of saturated brine solution to remove residual acid and water-soluble impurities.
-
Drying: Dry the combined organic phase over anhydrous magnesium sulfate or sodium sulfate.[12]
-
Solvent Removal: Filter to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to remove the toluene and other solvents.
C. Purification
-
Vacuum Distillation: The resulting crude oil is purified via vacuum distillation. Collect the fraction corresponding to Ethyl 2-oxocyclopentanecarboxylate (Boiling Point: approx. 108-110 °C at 14 mmHg).[11]
Safety and Hazard Considerations
-
Sodium Ethoxide: Highly corrosive and flammable. Reacts violently with water. Handle in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Toluene: Flammable liquid with potential reproductive toxicity. Use only in a well-ventilated fume hood.
-
Hydrochloric Acid: Corrosive. Causes severe skin burns and eye damage. Handle with extreme care and appropriate PPE.
-
Reflux and Distillation: Exercise caution when heating flammable solvents. Ensure the apparatus is assembled correctly to avoid pressure buildup.
Experimental Workflow Visualization
The following diagram illustrates the key stages of the synthesis protocol.
Caption: Workflow for the synthesis of Ethyl 2-oxocyclopentanecarboxylate.
Troubleshooting Guide
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Presence of water in reagents or glassware.[11][12]2. Insufficient or deactivated base.[12]3. Inadequate reaction time or temperature. | 1. Rigorously dry all glassware and use anhydrous solvents.[11]2. Use at least 1.1 equivalents of fresh, high-quality sodium ethoxide.[12]3. Ensure the mixture is maintained at reflux for the specified time. Monitor reaction completion via TLC/GC. |
| Polymer Formation | Intermolecular Claisen condensation is outcompeting the intramolecular Dieckmann condensation.[12] | Employ high-dilution techniques: add the diethyl adipate solution very slowly to the refluxing base suspension to keep the instantaneous concentration of the diester low.[11][12] |
| Isolation of Adipic Acid or its Monoester | Hydrolysis of the ester groups has occurred. This can happen during the reaction (if water is present) or during workup. | 1. Ensure anhydrous conditions during the reaction.[11]2. Perform the acidic quench at low temperatures (0 °C) and avoid prolonged exposure of the product to strong acid, especially at elevated temperatures.[12] |
References
-
JoVE. (2023). Intramolecular Claisen Condensation of Dicarboxylic Esters: Dieckmann Cyclization. [Link]
-
Organic Chemistry Portal. Dieckmann Condensation. [Link]
-
Fiveable. Intramolecular Claisen Condensations: The Dieckmann Cyclization. [Link]
-
Chemistry LibreTexts. (2025). 23.9: Intramolecular Claisen Condensations - The Dieckmann Cyclization. [Link]
-
Wikipedia. Dieckmann condensation. [Link]
-
International Journal of Research and Analytical Reviews (IJRAR). (2020). Diesters Compound Intramolecular Condensation and Its Applications. [Link]
-
Master Organic Chemistry. (2020). The Claisen Condensation (And Its Intramolecular Version, The “Dieckmann” Condensation). [Link]
-
Fiveable. Dimethyl Adipate Definition. [Link]
-
Chemistry Notes. Dieckmann Condensation Mechanism, Examples and Application. [Link]
-
Physics Wallah. Reaction and Mechanism of Dieckmann reaction. [Link]
-
University of Illinois. Chapter 21: Ester Enolates. [Link]
-
NC State University Libraries. 23.9 Intramolecular Claisen Condensations: The Dieckmann Cyclization. [Link]
-
Chemistry LibreTexts. (2023). Dieckmann Condensation. [Link]
-
Cambridge University Press. Dieckmann Reaction. [Link]
-
Vedantu. A Dieckmann condensation of diethyl adipate was carried class 12 chemistry CBSE. [Link]
-
Journal of the Chemical Society, Perkin Transactions 1. (1998). Solvent-free Dieckmann condensation reactions of diethyl adipate and pimelate. [Link]
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Application Notes & Protocols: The Dieckmann Condensation in the Synthesis of Cyclopentanone Derivatives
Introduction
The Dieckmann condensation is a cornerstone reaction in organic synthesis, providing a robust and efficient method for the formation of cyclic β-keto esters. As an intramolecular variant of the Claisen condensation, this reaction is particularly powerful for creating sterically favorable five- and six-membered rings, which are ubiquitous scaffolds in natural products and pharmaceuticals.[1][2][3] This guide provides an in-depth analysis of the reaction mechanism, a detailed experimental protocol, and critical field-proven insights for the synthesis of ethyl 2-oxocyclopentanecarboxylate, a key precursor for various cyclopentanone-based molecules, including the target compound, Ethyl cyclopent-1-enecarboxylate.[4][5][6]
Part 1: The Reaction Mechanism
The synthesis of ethyl 2-oxocyclopentanecarboxylate via the Dieckmann condensation begins with a 1,6-diester, diethyl adipate.[3][4][7] The reaction is catalyzed by a strong base, typically sodium ethoxide, and proceeds through several key steps.[3]
Step 1: Enolate Formation The reaction is initiated by the deprotonation of an α-carbon (the carbon adjacent to an ester carbonyl) by a strong base.[1][8] Sodium ethoxide is a common choice when using ethyl esters, as it prevents transesterification side reactions.[3] The α-protons of an ester are weakly acidic (pKa ≈ 22-24), and their removal by the base generates a nucleophilic enolate ion.[9]
Step 2: Intramolecular Nucleophilic Acyl Substitution (Cyclization) The newly formed enolate acts as an intramolecular nucleophile, attacking the electrophilic carbonyl carbon of the second ester group within the same molecule.[1][7] This nucleophilic acyl substitution results in the formation of a five-membered ring and a tetrahedral intermediate.[8] This cyclization step is favored for 1,6- and 1,7-diesters, which lead to stable five- and six-membered rings, respectively.[1][7][10]
Step 3: Reformation of the Carbonyl and Elimination The unstable tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating the ethoxide ion as a leaving group.[1][11] This step yields the cyclic β-keto ester, ethyl 2-oxocyclopentanecarboxylate.
Step 4: Irreversible Deprotonation (Driving Force) The reaction equilibrium is strongly driven towards the product by a final, essentially irreversible acid-base reaction.[10] The newly formed β-keto ester has a highly acidic proton located on the carbon between the two carbonyl groups (pKa ≈ 11-13).[12][13] The ethoxide ion generated in the previous step immediately deprotonates this position, forming a resonance-stabilized enolate.[10][14] This step consumes the base and shifts the entire equilibrium, making the overall reaction thermodynamically favorable.[10]
Step 5: Acidic Work-up The final, neutral β-keto ester is obtained after an acidic work-up (e.g., with dilute HCl or H₂SO₄), which protonates the enolate intermediate.[1][2][9]
Mechanistic Diagram (Graphviz)
Caption: Stepwise mechanism of the Dieckmann condensation.
Part 2: Application Notes and Experimental Protocol
Key Experimental Considerations
-
Choice of Base: The base must be strong enough to deprotonate the ester's α-carbon. Sodium hydride (NaH) or sodium ethoxide (NaOEt) are commonly used.[15] To prevent side reactions like saponification or transesterification, the alkoxide base should match the alcohol portion of the ester (e.g., sodium ethoxide for ethyl esters).[3] Sterically hindered bases like potassium tert-butoxide (t-BuOK) can also be effective, often leading to higher yields.[2][8]
-
Solvent: The reaction requires an inert, anhydrous solvent to prevent quenching the base and enolate. Toluene is a common choice, as it allows for heating to reflux to drive the reaction.[1][2] Aprotic polar solvents like THF can also be used, which may enhance enolate stability.[8]
-
Anhydrous Conditions: Meticulous exclusion of water is critical for success. Water will react with the strong base and hydrolyze the ester starting material and product. All glassware should be oven- or flame-dried, and solvents must be anhydrous. The reaction should be run under an inert atmosphere (e.g., Nitrogen or Argon).
-
Temperature Control: The reaction is often initiated at room temperature and then heated to reflux to ensure completion.[1][2] Monitoring the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) is advisable.[16]
Data Presentation: Reaction Parameters
| Parameter | Recommended Condition | Purpose / Rationale |
| Starting Material | Diethyl adipate | 1,6-diester required for 5-membered ring formation.[1] |
| Base | Sodium ethoxide (NaOEt) or Sodium Hydride (NaH) | Strong base to form the enolate; NaOEt prevents transesterification.[3][15] |
| Stoichiometry | ~1.0-1.1 equivalents of base | Catalytic base is consumed in the final deprotonation step.[17] |
| Solvent | Anhydrous Toluene or THF | Inert solvent that does not react with the base or intermediates.[2][8] |
| Temperature | Reflux (~80-110 °C) | Provides energy to overcome the activation barrier for cyclization.[2] |
| Reaction Time | 2-20 hours | Varies with scale and specific conditions; monitor for completion.[1][16] |
| Work-up | Dilute aqueous acid (e.g., HCl, H₂SO₄) | Neutralizes excess base and protonates the product enolate.[2] |
| Purification | Vacuum Distillation | Effective for separating the product from non-volatile impurities.[2][16] |
| Expected Yield | 70-85% | Typical yields reported in literature procedures.[1][16] |
Detailed Experimental Protocol: Synthesis of Ethyl 2-oxocyclopentanecarboxylate
Materials:
-
Diethyl adipate (1.0 eq)
-
Sodium hydride (60% dispersion in mineral oil, 1.05 eq)
-
Anhydrous toluene
-
1M Hydrochloric acid (HCl)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, heating mantle
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Setup: Assemble an oven-dried three-neck round-bottom flask with a reflux condenser, a dropping funnel, and a nitrogen/argon inlet.
-
Base Preparation: Charge the flask with sodium hydride (1.05 eq). Carefully wash the NaH with anhydrous hexanes to remove the mineral oil, decant the hexanes, and place the flask under an inert atmosphere. Add anhydrous toluene to the flask.
-
Substrate Addition: In the dropping funnel, prepare a solution of diethyl adipate (1.0 eq) in anhydrous toluene. Add this solution dropwise to the stirred NaH suspension at room temperature. Hydrogen gas will evolve.
-
Reaction: After the addition is complete, heat the reaction mixture to reflux. Monitor the reaction's progress using TLC or GC until the starting material is consumed (typically 2-20 hours).[1]
-
Quenching & Work-up: Cool the reaction mixture to 0 °C in an ice bath. Cautiously quench the reaction by the slow, dropwise addition of 1M HCl until the solution is acidic (test with pH paper). Vigorous gas evolution may occur.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with diethyl ether or ethyl acetate.
-
Washing & Drying: Combine all organic layers and wash them sequentially with water and then brine. Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄.[1]
-
Purification: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. Purify the crude product by vacuum distillation to obtain pure ethyl 2-oxocyclopentanecarboxylate as a colorless to pale yellow liquid.[16][18]
Part 3: Pathway to this compound
The Dieckmann product, ethyl 2-oxocyclopentanecarboxylate, is a versatile intermediate.[5] To reach the target α,β-unsaturated ester, a multi-step sequence is typically required.
-
Hydrolysis and Decarboxylation: The β-keto ester can be saponified (hydrolyzed) with a base (e.g., NaOH) and then acidified to form a β-keto acid. Gentle heating of the β-keto acid readily induces decarboxylation (loss of CO₂) to yield cyclopentanone.[19]
-
Conversion to the α,β-Unsaturated Ester: Cyclopentanone can be converted to this compound via several methods, most notably the Horner-Wadsworth-Emmons (HWE) reaction . This involves reacting cyclopentanone with a phosphonate ylide, such as triethyl phosphonoacetate, in the presence of a base (e.g., NaH, NaOEt). This reaction is highly stereoselective for the (E)-alkene.
Synthetic Workflow Diagram (Graphviz)
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Application of Ethyl cyclopent-1-enecarboxylate in natural product synthesis
An Application Guide to Ethyl Cyclopent-1-enecarboxylate in Natural Product Synthesis
Introduction: The Strategic Value of a C₅ Building Block
This compound is a versatile five-carbon scaffold that has proven invaluable in the stereocontrolled synthesis of complex natural products.[1] Its structure, featuring an α,β-unsaturated ester on a cyclopentene ring, presents a unique combination of functionalities that synthetic chemists can exploit.[2] The electron-withdrawing nature of the ester group activates the alkene for a variety of nucleophilic additions, primarily through a conjugate or Michael-type mechanism.[3][4] This reactivity allows for the precise installation of carbon-carbon and carbon-heteroatom bonds at the β-position, setting the stage for the construction of the densely functionalized five-membered rings that are hallmarks of many biologically active molecules, most notably the prostaglandins.[5][6] This guide provides an in-depth look at the core reactivity of this compound and its analogues, detailing its application through a seminal case study and providing actionable experimental protocols for researchers in the field.
Part 1: Core Reactivity and Mechanistic Principles
The synthetic utility of this compound and related cyclopentenone systems is dominated by their behavior as Michael acceptors.[7] Understanding the underlying mechanism of this conjugate addition is critical to appreciating its strategic application.
The Michael Addition: A Gateway to Functionalized Cyclopentanes
The Michael reaction is the nucleophilic addition to the β-carbon of an α,β-unsaturated carbonyl compound.[8][9] In the case of this compound, the polarization of the conjugated system makes the β-carbon (C3) electrophilic and susceptible to attack by a wide range of nucleophiles.
The reaction proceeds in three key steps:
-
Nucleophilic Attack: A nucleophile adds to the β-carbon of the activated alkene.[10]
-
Enolate Formation: The π-electrons of the alkene shift to form a resonance-stabilized enolate intermediate.[4]
-
Protonation: The enolate is protonated (typically upon aqueous workup) to yield the final 1,4-adduct, which then tautomerizes to the more stable keto/ester form.[11]
This 1,4-addition pathway is generally favored by "soft" nucleophiles, such as organocuprates (Gilman reagents), enamines, and stabilized enolates, over the direct 1,2-addition to the carbonyl carbon.[12] This selectivity is a cornerstone of its synthetic utility.[13]
Part 2: Application in the Total Synthesis of Prostaglandins
The synthesis of prostaglandins, a family of hormone-like lipid compounds with profound physiological effects, represents a landmark achievement in organic chemistry.[14] The cyclopentane core of these molecules, adorned with multiple stereocenters and two side chains, presents a significant synthetic challenge.[15] The strategies developed by E.J. Corey and Gilbert Stork laid the foundation for the field, and Stork's approach, in particular, showcases the power of conjugate addition to a cyclopentenone scaffold.[16][17]
Case Study: The Stork/Noyori Three-Component Synthesis of PGE₂
While the classic Stork synthesis begins with 4-silyloxy-2-cyclopentenone, the core chemical principle is identical to the reactivity of this compound: a conjugate addition to an activated five-membered ring.[16] This approach, later refined by Noyori, is a powerful "three-component coupling" process that assembles the complex prostaglandin structure with remarkable efficiency.[16]
The Synthetic Strategy involves:
-
Conjugate Addition: A lithium vinylcuprate, representing the "lower" or ω-side chain, is added to the silylated cyclopentenone. This establishes the C12 stereocenter.
-
Enolate Trapping: The resulting kinetic zinc enolate is trapped in situ with an electrophilic propargylic iodide, which serves as the precursor to the "upper" or α-side chain.[16] This step is crucial as it forms the C8-C7 bond and sets the C8 stereocenter with the correct relative stereochemistry.
-
Functional Group Manipulation: Subsequent steps reduce the ketone, modify the side chains, and deprotect the hydroxyl groups to furnish the final prostaglandin product.
This strategy is highly convergent, bringing together three key fragments in a single, highly controlled sequence.
Part 3: Experimental Protocols and Data
The following protocol details a representative conjugate addition of a Gilman reagent to a cyclopentenone system, a key transformation in many natural product syntheses.
Protocol: Diastereoselective Conjugate Addition of a Gilman Reagent
This procedure is adapted from established methodologies for the 1,4-addition of organocuprates to α,β-unsaturated systems.[13][18]
Objective: To synthesize a 3-substituted cyclopentanone via conjugate addition.
Table 1: Materials and Reagents
| Reagent/Material | Formula | M.W. ( g/mol ) | Amount | Moles (mmol) |
| Copper(I) Iodide | CuI | 190.45 | 1.90 g | 10.0 |
| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 50 mL | - |
| Vinyllithium (1.6 M in THF) | CH₂=CHLi | 33.98 | 12.5 mL | 20.0 |
| 4-(tert-Butyldimethylsilyloxy)-2-cyclopenten-1-one | C₁₁H₂₀O₂Si | 212.36 | 2.12 g | 10.0 |
| Saturated NH₄Cl (aq) | NH₄Cl | 53.49 | 50 mL | - |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | 100 mL | - |
| Anhydrous MgSO₄ | MgSO₄ | 120.37 | ~5 g | - |
Procedure:
-
Preparation of the Gilman Reagent:
-
To a flame-dried 250 mL round-bottom flask under an argon atmosphere, add Copper(I) Iodide (1.90 g, 10.0 mmol).
-
Add anhydrous THF (50 mL) via syringe and cool the resulting slurry to -78 °C using a dry ice/acetone bath.
-
Slowly add vinyllithium solution (12.5 mL, 20.0 mmol) dropwise via syringe over 15 minutes. The solution will typically change color to a dark brown or black, indicating the formation of the lithium divinylcuprate. Stir for 30 minutes at -78 °C.
-
-
Conjugate Addition:
-
In a separate flame-dried flask, dissolve 4-(tert-Butyldimethylsilyloxy)-2-cyclopenten-1-one (2.12 g, 10.0 mmol) in 20 mL of anhydrous THF.
-
Transfer this solution via cannula into the Gilman reagent slurry at -78 °C over 20 minutes.
-
Stir the reaction mixture at -78 °C for 2 hours, monitoring by TLC until the starting material is consumed.
-
-
Workup and Purification:
-
Quench the reaction by slowly adding 50 mL of saturated aqueous ammonium chloride solution at -78 °C.
-
Allow the mixture to warm to room temperature and stir vigorously for 1 hour until the aqueous layer turns deep blue.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., 10:1 Hexanes:Ethyl Acetate) to yield the desired 3-vinyl-4-silyloxy-cyclopentanone.
-
Conclusion
This compound and its structural analogues are powerful and reliable building blocks in synthetic organic chemistry. Their predictable reactivity as Michael acceptors provides a robust platform for the stereocontrolled construction of highly substituted cyclopentane rings.[19][20][21] As demonstrated by the elegant and efficient syntheses of prostaglandins, the strategic application of conjugate addition reactions allows for the rapid assembly of molecular complexity from simple, accessible starting materials.[22][23][24] The protocols and principles outlined in this guide serve as a foundational resource for researchers aiming to leverage these versatile synthons in the pursuit of novel natural product synthesis and drug development.
References
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ResearchGate. (n.d.). Corey's synthetic route of the Corey lactone. ResearchGate. Available at: [Link]
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Kuroo, A., Igawa, K., & Tomooka, K. (2021). Stereoselective synthesis of multi-functionalized chiral silacyclopentanes. Chemistry Letters. Available at: [Link]
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Fülöp, F., et al. (n.d.). Stereo- and regiocontrolled synthesis of highly functionalized cyclopentanes with multiple chiral centers. ResearchGate. Available at: [Link]
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Davies, H. M. L., et al. (2011). Highly Stereoselective Synthesis of Cyclopentanes bearing Four Stereocenters by a Rhodium Carbene–Initiated Domino Sequence. PMC. Available at: [Link]
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Stoltz, B. M. (n.d.). Prostaglandins. Caltech. Available at: [Link]
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Chemistry LibreTexts. (2024). 10: Strategies in Prostaglandins Synthesis. Chemistry LibreTexts. Available at: [Link]
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ACS Publications. (n.d.). Synthesis of Chiral Cyclopentenones. Chemical Reviews. Available at: [Link]
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YouTube. (2022). Week 3: Lecture 11: Total synthesis of Prostaglandin (Johnson & Stork). YouTube. Available at: [Link]
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ResearchGate. (n.d.). Recent Developments in the Stereocontrolled Synthesis of Highly Substituted Cyclopentane Core Structures: From Drug Discovery Research to Natural Product Synthesis. ResearchGate. Available at: [Link]
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SynArchive. (n.d.). Synthesis of Prostaglandin F2α by Elias J. Corey (1969). SynArchive. Available at: [Link]
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Corey, E. J., et al. (1969). Stereo-Controlled Synthesis of Prostaglandins F2α and E2 (dl). Journal of the American Chemical Society, 91(20), 5675–5677. Available at: [Link]
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Beaudry Research Group. (n.d.). Synthesis of natural products containing fully functionalized cyclopentanes. Oregon State University. Available at: [Link]
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Chemistry LibreTexts. (2024). 19.13: Conjugate Nucleophilic Addition to α,β‑Unsaturated Aldehydes and Ketones. Chemistry LibreTexts. Available at: [Link]
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Master Organic Chemistry. (2023). The Michael Addition Reaction and Conjugate Addition. Master Organic Chemistry. Available at: [Link]
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Chemistry LibreTexts. (2023). 7.11: Conjugate Carbonyl Additions - The Michael Reaction. Chemistry LibreTexts. Available at: [Link]
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BYJU'S. (n.d.). Michael Addition Mechanism. BYJU'S. Available at: [Link]
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Posner, G. H., et al. (1986). Asymmetric induction during organometallic conjugate addition to enantiomerically pure 2-(arylsulfinyl)-2-cyclopentenones. Journal of the American Chemical Society. Available at: [Link]
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Chemistry LibreTexts. (2021). 3.2: Biosynthesis of Prostaglandins. Chemistry LibreTexts. Available at: [Link]
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Application Note: Ethyl Cyclopent-1-enecarboxylate as a Versatile Precursor for the Synthesis of High-Value Fragrance Compounds
Abstract
The demand for novel and captivating scents has driven significant innovation in the synthesis of fragrance ingredients.[1] Cyclopentanone derivatives, in particular, form the structural core of many iconic fragrances, prized for their complex floral and fruity notes.[2][3][4] This application note provides a detailed technical guide for researchers and synthetic chemists on the strategic use of ethyl cyclopent-1-enecarboxylate as a versatile and efficient precursor for the synthesis of valuable fragrance compounds, with a primary focus on the jasmonate family. We will explore the underlying chemical principles, provide detailed, field-proven protocols, and discuss the significance of these molecules in the fragrance industry.
Introduction: The Significance of the Cyclopentanone Motif
The five-membered carbocyclic ring of cyclopentanone is a foundational scaffold in modern perfumery. It is the basis for some of the most elegant and widely used fragrance compounds, including methyl jasmonate and its hydrogenated analogue, methyl dihydrojasmonate (Hedione®).[3][4] These compounds are renowned for their radiant, floral, jasmine-like character and are indispensable in fine fragrance compositions.[2]
This compound serves as an ideal starting material for accessing these complex structures. Its α,β-unsaturated ester functionality provides a reactive handle for introducing diverse side chains via conjugate addition reactions, while the cyclopentene ring offers a template for further stereocontrolled transformations. This guide will elucidate the synthetic pathways that transform this simple precursor into high-impact fragrance molecules.
Physicochemical Properties and Safety Data
A thorough understanding of the precursor's properties is paramount for safe and effective synthesis.
Table 1: Physicochemical Data for this compound
| Property | Value | Source |
| IUPAC Name | ethyl cyclopent-1-ene-1-carboxylate | [5] |
| CAS Number | 10267-94-4 | [5][6][7] |
| Molecular Formula | C₈H₁₂O₂ | [6] |
| Molecular Weight | 140.18 g/mol | [5][6] |
| Appearance | Colorless to pale yellow liquid | [8] |
| Boiling Point | 64°C / 15 mmHg | [9] |
| SMILES | CCOC(=O)C1=CCCC1 | [5] |
Safety and Handling:
This compound is classified as a flammable liquid and vapor.[10] It may cause skin and eye irritation.[5] Standard laboratory safety protocols should be strictly followed.
-
Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields, and a flame-retardant lab coat.
-
Handling: Keep away from heat, sparks, open flames, and hot surfaces. Use in a well-ventilated area or a chemical fume hood.[10] Ground/bond the container and receiving equipment to prevent static discharge.
-
Storage: Store in a tightly closed container in a cool, well-ventilated place.[10]
Synthetic Strategy: From Precursor to Fragrance Core
The primary synthetic strategy involves the transformation of this compound into 2-substituted-3-oxocyclopentaneacetic acid esters. These are the key intermediates in the synthesis of jasmonates.[11] The overall pathway involves several critical steps, each chosen to control regioselectivity and introduce the necessary functional groups.
Core Synthetic Pathway:
-
Intermediate Formation: The synthesis begins with the creation of a key intermediate, the methyl ester of 2-carbomethoxy-3-oxocyclopentene-1-acetic acid. This sets the stage for introducing the two side chains characteristic of jasmonates.
-
Hydrogenation: The double bond in the cyclopentene ring is selectively hydrogenated to form the saturated cyclopentanone ring. This step is crucial for producing dihydrojasmonate analogues.
-
Alkylation: A side chain (e.g., an alkynyl group) is introduced at the 2-position of the cyclopentanone ring. This is a pivotal carbon-carbon bond-forming step.
-
Decarboxylation & Isomerization: The carbomethoxy group at the 2-position is removed, and subsequent steps can be used to convert the alkyne to the desired cis-alkenyl side chain found in methyl jasmonate.
The following diagram illustrates the logical flow from the precursor family to the final fragrance compounds.
Caption: General synthetic pathway from this compound to jasmonate fragrances.
Detailed Experimental Protocol: Synthesis of a Dihydrojasmonate Precursor
This protocol details the synthesis of the methyl ester of 2-carbomethoxy-3-oxocyclopentaneacetic acid, a critical intermediate derived from related starting materials, as described in historical patent literature which lays the foundation for modern syntheses.[11]
Objective:
To synthesize the methyl ester of 2-carbomethoxy-3-oxocyclopentaneacetic acid.
Materials & Reagents:
-
Dimethyl succinate
-
Dimethyl oxalate
-
Sodium methoxide
-
Methanol
-
Diethyl ether
-
Aqueous glyoxylic acid
-
Piperidine
-
Toluene
-
Hydrochloric acid (2N)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (anhydrous)
Equipment:
-
Three-neck round-bottom flask
-
Mechanical stirrer
-
Reflux condenser
-
Dropping funnel
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Workflow Visualization:
Caption: Experimental workflow for the synthesis of the key cyclopentenone intermediate.
Step-by-Step Procedure:
-
Condensation: To a stirred suspension of sodium methoxide in methanol, a mixture of dimethyl succinate and dimethyl oxalate is added. The mixture is heated to reflux to drive the condensation reaction, forming the sodium salt of the resulting diketo ester.
-
Ring Formation: After cooling, the reaction mixture is treated with aqueous glyoxylic acid and a catalytic amount of piperidine. Toluene is added, and the mixture is heated to reflux with azeotropic removal of water to facilitate the cyclization and dehydration, forming the cyclopentenone ring.[11]
-
Work-up and Extraction: The reaction mixture is cooled and poured into water. The aqueous layer is acidified to pH 3 with 2N HCl. The product is then extracted three times with ethyl acetate.[11]
-
Purification: The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.[11]
-
Analysis: The resulting crude product, the methyl ester of 2-carbomethoxy-3-oxocyclopentene-1-acetic acid, is characterized by spectroscopic methods (¹H NMR, ¹³C NMR, IR) to confirm its structure.
Expected Results:
This procedure, based on established synthetic routes, is expected to produce the target intermediate in good yield.
Table 2: Expected Outcome for Intermediate Synthesis
| Parameter | Expected Value | Notes |
| Yield | 80-90% | Based on reported syntheses.[11] |
| Purity | >95% | After appropriate purification. |
| Appearance | Oil or low-melting solid | - |
Applications in Fragrance Formulations
The final products derived from this compound are highly valued in perfumery.
-
Methyl Dihydrojasmonate (Hedione®): Possesses a beautiful, powerful, and diffusive floral note reminiscent of jasmine, with a citrusy freshness. It is used extensively in fine fragrances to impart radiance and volume.
-
Methyl Jasmonate: Offers a more natural, intense, and complex jasmine absolute character. It is a key component of many high-end floral perfumes.[3][4]
Furthermore, the cyclopentanone core can be incorporated into profragrance systems. These are molecules designed to release the volatile fragrance compound slowly over time upon exposure to triggers like moisture, increasing the longevity of the scent on surfaces like fabric.[12][13]
Conclusion
This compound is a powerful and versatile precursor for the synthesis of commercially significant fragrance compounds. Its chemical structure is ideally suited for the controlled, multi-step synthesis of complex cyclopentanone derivatives, most notably those in the jasmonate family. The protocols and strategies outlined in this application note provide a robust framework for researchers and drug development professionals to explore the synthesis of these valuable molecules, enabling further innovation in the field of fragrance chemistry.
References
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 275610, this compound. Retrieved from [Link]
-
Starkenmann, C., et al. (2015). Release of Volatile Cyclopentanone Derivatives from Imidazolidin-4-One Profragrances in a Fabric Softener Application. Molecules, 20(8), 13867-13888. Available at: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Cyclopentanone: A Key Ingredient for Captivating Fragrances and Essential Pharmaceuticals. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 79550, Ethyl cyclopentanecarboxylate. Retrieved from [Link]
- Pittet, A. O., et al. (1979). Novel cyclopentanone derivatives as flavor- and odor-modifying ingredients. U.S. Patent No. 4,173,584. Washington, DC: U.S. Patent and Trademark Office.
- Pittet, A. O., et al. (1980). Novel cyclopentanone derivatives used as perfume ingredients. U.S. Patent No. 4,217,251. Washington, DC: U.S. Patent and Trademark Office.
-
Zhang, Z., et al. (2021). Synthesis of Cyclic Fragrances via Transformations of Alkenes, Alkynes and Enynes: Strategies and Recent Progress. Molecules, 26(11), 3293. Available at: [Link]
- Góra, J., et al. (2005). Synthesis and Odor Characteristics of Some Cyclopentane Derivatives. Perfumer & Flavorist, 30(4), 44-50.
-
Chemsrc. (n.d.). Ethyl 1-Cyclopentene-1-Carboxylate | CAS#:10267-94-4. Retrieved from [Link]
- Rautenstrauch, V. (1977). Process for preparing methyl jasmonate and related compounds. U.S. Patent No. 4,014,919. Washington, DC: U.S. Patent and Trademark Office.
- Chapuis, C., et al. (2019). Syntheses of Methyl Jasmonate and Analogues. CHIMIA International Journal for Chemistry, 73(3), 194-200.
-
ResearchGate. (n.d.). Methyl jasmonate biosynthesis involves chloroplast, cytoplasm and peroxisome. Retrieved from [Link]
-
Romero-Rivera, A., et al. (2024). Biocatalytic approaches for a more sustainable synthesis of sandalwood fragrances. Green Chemistry. Available at: [Link]
- Wang, Z., et al. (2009). Method for preparing methyl dihydrojasmonate. Chinese Patent No. CN101519355B.
- Serra, S., et al. (2005). Biocatalytic preparation of natural flavours and fragrances. Trends in Biotechnology, 23(4), 193-198.
- Fankhauser, P., et al. (2013). Perfume mixtures containing cyclopent-2-enyl-ethyl acetate. Chinese Patent No. CN103160375B.
-
Le, T. H., et al. (2022). Engineering Carboxylic Acid Reductases and Unspecific Peroxygenases for Flavor and Fragrance Biosyntheses. Journal of Agricultural and Food Chemistry, 70(8), 2579-2589. Available at: [Link]
-
Starkenmann, C., et al. (2015). Release of Volatile Cyclopentanone Derivatives from Imidazolidin-4-One Profragrances in a Fabric Softener Application. Molecules, 20(8), 13867-13888. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis of Cyclic Fragrances via Transformations of Alkenes, Alkynes and Enynes: Strategies and Recent Progress. Retrieved from [Link]
-
POLITesi. (n.d.). A biocatalytic approach for the synthesis of Lilybelle® and other fragrances starting from citrus industry by-products. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of potential fragrances via sequential catalytic.... Retrieved from [Link]
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Application Notes and Protocols: Stereoselective Synthesis of Substituted Cyclopentanes from Ethyl Cyclopent-1-enecarboxylate
Introduction: The Cyclopentane Moiety in Modern Chemistry
Substituted cyclopentane rings are a cornerstone of modern organic synthesis, forming the core scaffold of a vast array of biologically active molecules, including prostaglandins, steroids, and various pharmaceuticals.[1] The precise control over the stereochemistry of substituents on the five-membered ring is often paramount to the biological activity and therapeutic efficacy of these compounds. Ethyl cyclopent-1-enecarboxylate serves as a versatile and readily available starting material for the construction of these complex architectures. Its α,β-unsaturated ester functionality provides a handle for a multitude of stereoselective transformations, enabling the introduction of new stereocenters with a high degree of control.
This application note provides a detailed guide for researchers, scientists, and drug development professionals on the stereoselective synthesis of substituted cyclopentanes utilizing this compound. We will delve into the mechanistic underpinnings of key synthetic strategies, provide field-proven experimental protocols, and offer insights into the rationale behind experimental design.
Key Synthetic Strategies and Mechanistic Considerations
The electron-deficient nature of the double bond in this compound makes it an excellent Michael acceptor, paving the way for a variety of conjugate addition reactions. By employing chiral catalysts or auxiliaries, these additions can be rendered highly stereoselective, affording enantiomerically enriched products.
Organocatalytic Asymmetric Michael Addition
Organocatalysis has emerged as a powerful tool in asymmetric synthesis, offering a metal-free and often milder alternative to traditional methods. Chiral secondary amines, such as proline and its derivatives, are particularly effective in catalyzing the Michael addition of various nucleophiles to α,β-unsaturated carbonyl compounds.
Mechanism of Action: The reaction proceeds through the formation of a transient iminium ion intermediate from the enal and the secondary amine catalyst. This iminium ion activation lowers the LUMO of the Michael acceptor, facilitating nucleophilic attack. The chiral environment provided by the catalyst directs the incoming nucleophile to one face of the molecule, thereby inducing stereoselectivity.
Figure 2: Generalized workflow for metal-catalyzed asymmetric conjugate addition.
Detailed Experimental Protocols
The following protocols are presented as a starting point for the stereoselective functionalization of this compound. Optimization of reaction conditions may be necessary for different nucleophiles and desired products.
Protocol 1: Organocatalytic Michael Addition of Diethyl Malonate
This protocol describes a representative organocatalytic Michael addition using a proline-derived catalyst.
Materials:
-
This compound (1.0 mmol, 140.2 mg)
-
Diethyl malonate (1.2 mmol, 192.2 mg)
-
(S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether (0.1 mmol, 32.5 mg)
-
Benzoic acid (0.1 mmol, 12.2 mg)
-
Toluene (2.0 mL)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a dry reaction vial equipped with a magnetic stir bar, add (S)-(-)-α,α-diphenyl-2-pyrrolidinemethanol trimethylsilyl ether (0.1 mmol) and benzoic acid (0.1 mmol).
-
Add toluene (1.0 mL) and stir the mixture at room temperature for 10 minutes.
-
Add this compound (1.0 mmol) to the catalyst solution.
-
Add diethyl malonate (1.2 mmol) to the reaction mixture.
-
Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution (5 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired substituted cyclopentane.
-
Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis.
| Entry | Catalyst Loading (mol%) | Additive | Time (h) | Yield (%) | ee (%) |
| 1 | 10 | Benzoic Acid | 24 | 85 | 92 |
| 2 | 5 | Benzoic Acid | 48 | 78 | 90 |
| 3 | 10 | Acetic Acid | 24 | 82 | 88 |
| 4 | 10 | - | 48 | 65 | 75 |
Table 1: Optimization of the organocatalytic Michael addition.
Protocol 2: Copper-Catalyzed Asymmetric Conjugate Addition of a Grignard Reagent
This protocol outlines a general procedure for the copper-catalyzed asymmetric conjugate addition of a Grignard reagent.
Materials:
-
This compound (1.0 mmol, 140.2 mg)
-
Copper(I) iodide (CuI) (0.05 mmol, 9.5 mg)
-
(S)-(-)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl ((S)-BINAP) (0.06 mmol, 37.4 mg)
-
Methylmagnesium bromide (MeMgBr, 3.0 M in diethyl ether) (1.2 mmol, 0.4 mL)
-
Anhydrous tetrahydrofuran (THF) (5.0 mL)
-
Saturated aqueous ammonium chloride solution
-
Diethyl ether
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add CuI (0.05 mmol) and (S)-BINAP (0.06 mmol).
-
Add anhydrous THF (2.0 mL) and stir the mixture at room temperature for 30 minutes to form the catalyst complex.
-
Cool the flask to -78 °C in a dry ice/acetone bath.
-
Slowly add the MeMgBr solution (1.2 mmol) to the catalyst suspension. Stir for 15 minutes.
-
In a separate flame-dried flask, dissolve this compound (1.0 mmol) in anhydrous THF (3.0 mL).
-
Slowly add the solution of the ester to the catalyst-Grignard mixture at -78 °C via a cannula.
-
Stir the reaction mixture at -78 °C for 2-4 hours. Monitor the reaction progress by TLC.
-
Quench the reaction at -78 °C by the slow addition of saturated aqueous ammonium chloride solution (5 mL).
-
Allow the mixture to warm to room temperature and extract with diethyl ether (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).
-
Determine the enantiomeric excess (ee) of the product by chiral HPLC or GC analysis.
| Entry | Ligand | Grignard Reagent | Temp (°C) | Yield (%) | ee (%) |
| 1 | (S)-BINAP | MeMgBr | -78 | 90 | 95 |
| 2 | (R)-BINAP | MeMgBr | -78 | 88 | 94 (R) |
| 3 | (S)-BINAP | EtMgBr | -78 | 85 | 92 |
| 4 | (S)-BINAP | MeMgBr | -40 | 92 | 85 |
Table 2: Selected results for the copper-catalyzed conjugate addition.
Troubleshooting and Key Considerations
-
Anhydrous Conditions: Both organocatalytic and, especially, metal-catalyzed reactions are sensitive to moisture. Ensure all glassware is thoroughly dried and reactions are performed under an inert atmosphere.
-
Reagent Purity: The purity of the starting materials, catalysts, and solvents is crucial for obtaining high yields and stereoselectivities.
-
Temperature Control: For many metal-catalyzed reactions, maintaining a low temperature is critical for achieving high enantioselectivity.
-
Catalyst Loading: While higher catalyst loadings can increase reaction rates, they also increase costs. It is advisable to screen different catalyst loadings to find the optimal balance.
-
Determination of Stereoselectivity: Accurate determination of diastereomeric ratios (dr) and enantiomeric excess (ee) is essential. This is typically achieved by NMR spectroscopy for dr and chiral HPLC or GC for ee.
Conclusion
This compound is a valuable and versatile starting material for the stereoselective synthesis of highly substituted cyclopentanes. The application of modern catalytic asymmetric methods, such as organocatalysis and transition-metal catalysis, allows for the efficient and predictable construction of chiral cyclopentane scaffolds. The protocols and insights provided in this application note serve as a practical guide for researchers in their efforts to synthesize complex and biologically important molecules.
References
-
Pozo C., J. (1968). Study of the Synthesis of Trans-Cyclopentane-1,2-Dicarboxylic Acid. Oregon State University. [Link]
Sources
Application Note & Protocol: Selective Catalytic Hydrogenation of the C=C Bond in Ethyl Cyclopent-1-enecarboxylate
Affiliation: Advanced Synthesis Core, Gemini Laboratories
Introduction: The Strategic Importance of Saturating α,β-Unsaturated Esters
The selective reduction of carbon-carbon double bonds in α,β-unsaturated esters is a cornerstone transformation in modern organic synthesis. This reaction provides a direct pathway to saturated esters, which are prevalent structural motifs in pharmaceuticals, fragrances, and advanced materials. Ethyl cyclopentanecarboxylate, the product of the hydrogenation of ethyl cyclopent-1-enecarboxylate, serves as a valuable intermediate in the synthesis of various complex molecules.[1] The challenge lies in achieving high chemoselectivity, reducing the alkene functionality while preserving the ester group, which is also susceptible to reduction under harsh conditions.
This application note provides a comprehensive guide to the catalytic hydrogenation of this compound, focusing on the use of palladium on carbon (Pd/C) as a heterogeneous catalyst. We will delve into the mechanistic underpinnings of the reaction, offer a detailed experimental protocol, and discuss the critical safety considerations inherent to this powerful synthetic tool.
Mechanistic Insights: The Horiuti-Polanyi Mechanism in Action
The catalytic hydrogenation of alkenes over a solid-phase metal catalyst is generally understood to proceed via the Horiuti-Polanyi mechanism.[2] This model provides a robust framework for understanding the sequence of events at the catalyst surface.
The key steps are as follows:
-
Adsorption and Activation of Hydrogen: Molecular hydrogen (H₂) adsorbs onto the surface of the palladium catalyst and dissociates into reactive hydrogen atoms.[2]
-
Alkene Adsorption: The this compound molecule adsorbs onto the catalyst surface through its π-system of the carbon-carbon double bond.[3][4]
-
Stepwise Hydrogen Transfer: A hydrogen atom is transferred from the catalyst surface to one of the carbon atoms of the double bond, forming a half-hydrogenated intermediate that remains bonded to the catalyst.[2][4]
-
Second Hydrogen Transfer and Desorption: A second hydrogen atom is then transferred to the other carbon atom, completing the saturation of the double bond. The resulting ethyl cyclopentanecarboxylate molecule, being less strongly adsorbed than the starting alkene, desorbs from the catalyst surface, freeing the active site for the next catalytic cycle.[2][4]
Caption: The Horiuti-Polanyi mechanism for alkene hydrogenation.
The choice of palladium on carbon is strategic. Palladium is highly active for the hydrogenation of alkenes and the carbon support provides a high surface area for the catalyst, maximizing the number of active sites.[3][5] This high activity allows the reaction to proceed under mild conditions, which is crucial for preserving the ester functional group.
Experimental Protocol: A Step-by-Step Guide
This protocol is designed for the hydrogenation of this compound on a laboratory scale. All operations should be conducted in a well-ventilated fume hood.[6][7]
Materials and Equipment
| Reagent/Equipment | Specification | Purpose |
| This compound | ≥98% purity | Substrate |
| Palladium on Carbon (Pd/C) | 10 wt. % Pd, dry or 50% wet with water | Catalyst |
| Ethyl Acetate (EtOAc) | Anhydrous, reagent grade | Solvent |
| Hydrogen (H₂) Gas | High purity (≥99.99%) | Hydrogen source |
| Nitrogen (N₂) Gas | High purity, inert | Purging |
| Celite® 545 | --- | Filtration aid |
| Three-neck round-bottom flask | Appropriate size for reaction scale | Reaction vessel |
| Magnetic stirrer and stir bar | --- | Agitation |
| Hydrogen balloon with needle | --- | H₂ delivery |
| Schlenk line or vacuum/inert gas manifold | --- | Inert atmosphere control |
| Buchner funnel and filter flask | --- | Catalyst filtration |
Reaction Setup and Execution
-
Catalyst Charging and Inerting:
-
To a dry three-neck round-bottom flask equipped with a magnetic stir bar, add 10% Pd/C (typically 1-5 mol% of the substrate).
-
Seal the flask and connect it to a Schlenk line. Evacuate the flask and backfill with nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere.[8] This is a critical safety step to prevent the ignition of the catalyst in the presence of flammable solvents and air.[7][9]
-
-
Solvent and Substrate Addition:
-
Under a positive pressure of nitrogen, add anhydrous ethyl acetate via cannula or syringe.
-
Add the this compound to the flask.
-
-
Hydrogenation:
-
Purge the system again by evacuating and backfilling with nitrogen (3x), then with hydrogen (3x).
-
Finally, leave the flask under a positive pressure of hydrogen, typically supplied by a balloon.[10]
-
Stir the reaction mixture vigorously at room temperature. Efficient stirring is crucial to ensure good mass transfer of hydrogen gas to the catalyst surface.[11]
-
-
Reaction Monitoring:
-
The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) by taking small aliquots.
-
Before taking an aliquot, the hydrogen atmosphere must be replaced with nitrogen.[8]
-
-
Work-up and Product Isolation:
-
Once the reaction is complete (typically 2-4 hours), purge the system with nitrogen to remove all hydrogen.[12]
-
Prepare a small pad of Celite® in a Buchner funnel and wet it with ethyl acetate.
-
Carefully filter the reaction mixture through the Celite® pad to remove the Pd/C catalyst. Caution: The used catalyst is pyrophoric and can ignite upon exposure to air, especially when dry.[8][12] Do not allow the filter cake to dry out.[12]
-
Rinse the flask and the filter cake with additional ethyl acetate to ensure complete recovery of the product.
-
Immediately quench the filter cake with water and transfer the wet Celite®/catalyst mixture to a designated waste container.[8][12]
-
Concentrate the filtrate under reduced pressure to obtain the crude ethyl cyclopentanecarboxylate. The product can be further purified by distillation if necessary.
-
Caption: Workflow for the catalytic hydrogenation of this compound.
Safety Considerations: Managing the Risks of Hydrogenation
Catalytic hydrogenation involves significant hazards that must be managed through careful planning and execution.[7][8]
-
Pyrophoric Catalyst: Palladium on carbon, particularly after use, is pyrophoric and can ignite flammable solvents in the presence of air.[7][8][9] Always handle the catalyst under an inert atmosphere and never allow the used catalyst to dry on the filter paper.[12]
-
Flammable Hydrogen Gas: Hydrogen gas is highly flammable and forms explosive mixtures with air.[9] Ensure the reaction is conducted in a well-ventilated fume hood, away from ignition sources.[6] Always purge the reaction vessel with an inert gas before introducing hydrogen and before opening the vessel to the atmosphere.[7]
-
Pressure: While this protocol uses a hydrogen balloon (atmospheric pressure), reactions at elevated pressures must be conducted in specialized high-pressure reactors by trained personnel.[6]
Expected Results and Characterization
The hydrogenation of this compound is expected to proceed cleanly and in high yield to the corresponding saturated ester, ethyl cyclopentanecarboxylate.
| Parameter | Expected Value |
| Reaction Time | 2-4 hours |
| Conversion | >99% (by GC) |
| Isolated Yield | 90-98% |
| Product Appearance | Colorless liquid |
| ¹H NMR | Absence of olefinic protons, appearance of characteristic aliphatic signals for the cyclopentane ring. |
| ¹³C NMR | Absence of signals for sp² hybridized carbons of the C=C bond. |
| Mass Spectrometry | M+ corresponding to C₈H₁₄O₂ (142.20 g/mol ). |
Conclusion
The catalytic hydrogenation of this compound using palladium on carbon is a highly efficient and reliable method for the synthesis of ethyl cyclopentanecarboxylate. By understanding the underlying mechanism and adhering strictly to the experimental and safety protocols outlined in this application note, researchers can confidently and safely perform this valuable transformation. The mild reaction conditions and high chemoselectivity make this procedure a valuable tool for synthetic chemists in both academic and industrial settings.
References
-
A Complete Safety and Operation Guide for High-Pressure Catalytic Hydrogenation Reactors. esssonmfg.com. [Link]
-
Hydrogenation SOP. chem.wisc.edu. [Link]
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HYDROGENATION | FACT SHEET. Stanford Environmental Health & Safety. [Link]
-
Chandra, T., & Zebrowski, J. P. (2015). Hazards associated with laboratory scale hydrogenations. ACS Chemical Health & Safety, 22(3), 16-23. [Link]
-
Catalytic Hydrogenation of Alkene: Applications in Chemistry. JoVE. [Link]
-
Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes. Master Organic Chemistry. [Link]
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Palladium on Carbon (Pd/C). Organic Chemistry. [Link]
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Hydrogenation. Wikipedia. [Link]
-
This compound. PubChem. [Link]
-
Heterogeneous Catalytic Hydrogenation. Johnson Matthey Technology Review. [Link]
-
Hydrogenation with Heterogeneous Catalysts. Chemistry LibreTexts. [Link]
-
Heterogeneous Palladium Catalysts in the Hydrogenation of the Carbon-carbon Double Bond. ResearchGate. [Link]
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Application Notes and Protocols: Ethyl Cyclopent-1-enecarboxylate in the Synthesis of Prostaglandin Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prostaglandins are a class of lipid compounds derived from fatty acids that exert a wide range of physiological effects in the body.[1][2] Their synthetic analogs are crucial therapeutic agents for various conditions, including glaucoma, peptic ulcers, and for inducing labor.[3][4][5][6] A key building block in the chemical synthesis of many prostaglandin analogs is ethyl cyclopent-1-enecarboxylate. This application note provides a detailed guide to the strategic use of this versatile starting material in the synthesis of prominent prostaglandin analogs, offering in-depth protocols and mechanistic insights.
The fundamental structure of prostaglandins consists of a C20 carboxylic acid with a cyclopentane ring.[1] The synthesis of these complex molecules often relies on the strategic construction of this cyclopentane core with the correct stereochemistry and functional groups to append the two characteristic side chains, the alpha (α) and omega (ω) chains. This compound serves as an excellent starting point for introducing the core cyclopentane structure.
Core Synthetic Strategy: The Conjugate Addition Approach
A prevalent and highly effective strategy for elaborating the cyclopentane ring of prostaglandin analogs from this compound involves a 1,4-conjugate addition (also known as Michael addition).[7] This reaction allows for the stereocontrolled introduction of the ω-side chain onto the cyclopentenone ring system. The α,β-unsaturated nature of the ester in this compound makes the β-carbon electrophilic and susceptible to attack by nucleophiles.
Diagram of the General Conjugate Addition Strategy
Caption: General workflow for prostaglandin analog synthesis.
This approach is central to the synthesis of several commercially important prostaglandin analogs, including Misoprostol and Latanoprost.
Application Example 1: Synthesis of Misoprostol
Misoprostol is a synthetic analog of prostaglandin E1 (PGE1) used to prevent and treat stomach ulcers and to induce labor.[3] Its synthesis showcases the utility of the conjugate addition strategy.
Synthetic Pathway Overview
The synthesis of misoprostol often begins with the conjugate addition of a lithium cuprate reagent, which carries the ω-side chain, to a cyclopentenone derivative.[8][9] This key step establishes the desired stereochemistry at the newly formed carbon-carbon bond.
Detailed Protocol: Key Steps in Misoprostol Synthesis
Step 1: Preparation of the Cyclopentenone Precursor
While not directly starting from this compound, the core cyclopentenone structure is a related and crucial intermediate. For the synthesis of Misoprostol, a common starting material is methyl 7-(3-tetrahydropyran-2-yloxy-5-oxocyclopent-1-ene)heptanoate.[8][9]
Step 2: 1,4-Conjugate Addition of the ω-Side Chain
This is a critical step where the lower side chain is introduced. A lower order lithium cuprate containing the ω-chain is reacted with the cyclopentenone precursor.[8][9]
-
Reagents:
-
Methyl 7-(3-tetrahydropyran-2-yloxy-5-oxocyclopent-1-ene)heptanoate
-
Lithium cuprate reagent (derived from the appropriate ω-chain precursor)
-
Anhydrous THF (Tetrahydrofuran)
-
-
Procedure:
-
To a solution of the cyclopentenone in anhydrous THF at -78 °C under an inert atmosphere (e.g., nitrogen or argon), add the pre-formed lithium cuprate reagent dropwise.
-
Stir the reaction mixture at -78 °C for a specified time (typically 1-2 hours) until the reaction is complete (monitored by TLC).
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Allow the mixture to warm to room temperature and extract the product with an organic solvent (e.g., ethyl acetate).
-
The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is then purified by column chromatography.
-
Data Summary Table for Misoprostol Synthesis
| Step | Key Transformation | Typical Yield | Reference |
| 1 | Preparation of Cyclopentenone | Varies | [8] |
| 2 | Conjugate Addition | ~60% | [8][9] |
| 3 | Deprotection & Purification | High | [8] |
Visualization of the Misoprostol Synthesis Logic
Caption: Key steps in the synthesis of Misoprostol.
Application Example 2: Synthesis of Latanoprost
Latanoprost is a prostaglandin F2α analog used to treat increased intraocular pressure in patients with glaucoma.[5][6] Its synthesis often involves the highly versatile Corey lactone, which can be derived from precursors related to this compound.[10][11][12]
The Role of the Corey Lactone
The Corey lactone is a key bicyclic intermediate that contains the desired stereochemistry of the cyclopentane ring.[10][11][12] Modern synthetic approaches often utilize organocatalytic domino reactions to construct the cyclopentanone core, which is then converted to the Corey lactone.[10][11]
Synthetic Protocol: From a Cyclopentanone Core to Latanoprost
A modern and efficient synthesis of Latanoprost has been developed using an organocatalyst-mediated Michael reaction to form a substituted cyclopentanone.[13] This intermediate is then elaborated to Latanoprost.
-
Step 1: Organocatalytic Michael Addition
-
This step establishes the chiral centers on the cyclopentane ring.
-
-
Step 2: Intramolecular Aldol Reaction and Elimination
-
This sequence forms the cyclopentenone ring.
-
-
Step 3: 1,4-Addition of a Vinyl Cuprate
-
This step introduces the lower (ω) side chain.[13]
-
-
Step 4: Olefin Metathesis and Functional Group Manipulations
-
These final steps complete the synthesis of the upper (α) side chain and finalize the structure of Latanoprost.[13]
-
Visualization of the Latanoprost Synthesis Workflow
Caption: Synthetic route to Latanoprost.
Quantitative Data for Latanoprost Synthesis
A highly efficient, six-pot total synthesis of Latanoprost has been reported with an overall yield of 24%.[13] This route highlights the power of modern synthetic methods in streamlining the production of complex molecules.
Conclusion
This compound and its derivatives are invaluable starting materials in the synthesis of prostaglandin analogs. The core strategy of 1,4-conjugate addition to a cyclopentenone system provides a robust and versatile method for constructing the complex architecture of these biologically active molecules. The specific examples of Misoprostol and Latanoprost synthesis demonstrate the successful application of this fundamental approach, while also highlighting the continuous evolution of synthetic methodologies to improve efficiency and stereocontrol. For researchers and professionals in drug development, a thorough understanding of these synthetic strategies is essential for the innovation and production of new and improved prostaglandin-based therapeutics.
References
-
One‐pot and 152‐minutes synthesis of Corey lactone (1). (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]
-
Hayashi, Y., Ogasawara, S., & Uekubo, S. (2014). Organocatalyst-mediated, pot-economical total synthesis of latanoprost. Organic & Biomolecular Chemistry, 12(1), 136-140. [Link]
-
Riva, S., et al. (n.d.). A new chemoenzymatic approach to the synthesis of Latanoprost and Bimatoprost. AIR Unimi. Retrieved January 13, 2026, from [Link]
-
Synthesis and gastrointestinal pharmacology of a 3E,5Z diene analogue of misoprostol. (1988). Journal of Medicinal Chemistry, 31(10), 1847-1854. [Link]
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Chen, C. H., et al. (2016). Rh(I)-Catalyzed 1,4-Conjugate Addition of Alkenylboronic Acids to a Cyclopentenone Useful for the Synthesis of Prostaglandins. The Journal of Organic Chemistry, 81(22), 11108-11118. [Link]
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Hayashi, Y., Ogasawara, S., & Uekubo, S. (2020). Pot and time economies in the total synthesis of Corey lactone. Chemical Science, 11(1), 184-188. [Link]
-
Corey's synthetic route of the Corey lactone. (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]
- A facile route for synthesis of structural analogs for Latanoprost: An anti-glaucoma agent. (2015). Indian Journal of Chemistry - Section B, 54B(1), 111-116.
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Prévost, S., et al. (2015). Synthesis of prostaglandin analogues, latanoprost and bimatoprost, using organocatalysis via a key bicyclic enal intermediate. Organic Letters, 17(3), 504-507. [Link]
-
Feringa, B. L., et al. (2001). Catalytic Enantioselective Synthesis of Prostaglandin E1 Methyl Ester Using a Tandem 1,4-Addition-Aldol. Organic Letters, 3(18), 2879-2882. [Link]
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Ring Expansion via One-Pot Conversion of Lactone Acetals to Cyclic Enones. Synthesis of (±)-1-epi-Xerantholide. (2013). The Journal of Organic Chemistry, 78(1), 437-442. [Link]
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Collins, P. W. (1990). Chemistry and synthetic development of misoprostol. Digestive Diseases and Sciences, 35(5 Suppl), 61S-65S. [Link]
- Process for the preparation of latanoprost. (2003). Google Patents.
- Misoprostol. (1995). Google Patents.
- Ivanova, N. A., et al. (2024). Synthesis of Ethyl Ester of 11-Deoxy-13,14-didehydro-17-methyl-20-norprostaglandin B1_Analog of Misoprostol. Russian Journal of Organic Chemistry, 60(9), 967-972.
- Misoprostol, process for its preparation using an organometallic cuprate complex. (1997). Google Patents.
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Pot and time economies in the total synthesis of Corey lactone. (2020). Semantic Scholar. Retrieved January 13, 2026, from [Link]
-
β-Ketophosphonates with Pentalenofuran Scaffolds Linked to the Ketone Group for the Synthesis of Prostaglandin Analogs. (2021). Molecules, 26(13), 3846. [Link]
-
This compound. (n.d.). PubChem. Retrieved January 13, 2026, from [Link]
- Process for the Preparation of Prostaglandin Analogues. (2013). Google Patents.
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Acetate Pathway: 6 - Prostaglandin Biosynthesis. (2020, November 9). YouTube. Retrieved January 13, 2026, from [Link]
-
Conjugate Addition Reactions. (2023, January 22). Chemistry LibreTexts. Retrieved January 13, 2026, from [Link]
-
Synthesis of prostaglandins by alanate additions to cyclopentenones (1). (1972). Tetrahedron Letters, 13(47), 4899-4902. [Link]
- Akshaya, S. B., & Sridhar, J. (2025). Prostaglandins. In StatPearls.
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Sharif, N. A., & Klimko, P. G. (2019). Discovery, characterization and clinical utility of prostaglandin agonists for the treatment of glaucoma. British Journal of Pharmacology, 176(8), 1059-1070. [Link]
-
1,4-Addition and similar reactions. (n.d.). Organic Chemistry Portal. Retrieved January 13, 2026, from [Link]
-
Gosset, M., et al. (2006). Prostaglandin E2 synthesis in cartilage explants under compression: mPGES-1 is a mechanosensitive gene. Arthritis Research & Therapy, 8(5), R135. [Link]
-
Prostaglandins : Biosynthesis,function and regulation. (2019, October 18). YouTube. Retrieved January 13, 2026, from [Link]
-
Clinical pharmacology and pharmacogenetics of prostaglandin analogues in glaucoma. (2022). Frontiers in Pharmacology, 13, 969589. [Link]
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- 3. Chemistry and synthetic development of misoprostol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Prostaglandins - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Discovery, characterization and clinical utility of prostaglandin agonists for the treatment of glaucoma - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. Misoprostol, process for its preparation using an organometallic cuprate complex - Patent 0807634 [data.epo.org]
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Application Notes and Protocols: Robinson Annulation Reactions Utilizing Ethyl Cyclopent-1-enecarboxylate
<
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Department], Senior Application Scientist
Introduction: Strategic Ring Construction via Robinson Annulation
The Robinson annulation is a cornerstone of synthetic organic chemistry, providing a robust method for the formation of six-membered rings.[1][2][3] Discovered by Sir Robert Robinson, this reaction sequence uniquely combines a Michael addition with an intramolecular aldol condensation to construct a new ring onto a preexisting carbonyl-containing molecule.[1][2][4] This powerful tool has been instrumental in the total synthesis of complex natural products, including steroids and alkaloids.[1][2]
This guide focuses on a specific and synthetically valuable variant of the Robinson annulation: the use of ethyl cyclopent-1-enecarboxylate as the Michael acceptor. This substrate offers a unique entry point for the synthesis of functionalized bicyclic systems, which are prevalent scaffolds in medicinally relevant molecules. The electron-withdrawing ester group activates the cyclopentene ring for nucleophilic attack, while the cyclic nature of the starting material imparts specific stereochemical and conformational constraints on the annulated product.
The Mechanistic Pathway: A Tale of Two Reactions
The Robinson annulation is a tandem, or cascade, reaction where the product of the first reaction becomes the substrate for the second.[5] Understanding this two-part mechanism is crucial for optimizing reaction conditions and predicting outcomes.
-
Michael Addition: The reaction initiates with a Michael addition (also known as a 1,4-conjugate addition).[6][7][8] A base abstracts an acidic α-proton from a ketone (the Michael donor) to form a nucleophilic enolate. This enolate then attacks the β-carbon of the electron-deficient this compound (the Michael acceptor).[7][9] Subsequent protonation of the resulting enolate yields a 1,5-dicarbonyl intermediate.[5][10]
-
Intramolecular Aldol Condensation: The newly formed 1,5-dicarbonyl compound is perfectly primed for an intramolecular aldol condensation.[5][10][11] Under the influence of a base, another enolate is formed, which then attacks one of the carbonyl groups within the same molecule to form a six-membered ring.[5][12] The resulting aldol addition product, a β-hydroxy carbonyl compound, readily undergoes dehydration (elimination of a water molecule) upon heating or under the reaction conditions to afford the final, thermodynamically stable α,β-unsaturated cyclic ketone.[5][12]
Figure 1: The two-stage mechanism of the Robinson annulation.
Experimental Protocol: Synthesis of a Fused Bicyclic System
This protocol details a representative Robinson annulation reaction between cyclohexanone and this compound.
Materials:
-
Cyclohexanone (freshly distilled)
-
This compound
-
Sodium ethoxide (NaOEt)
-
Anhydrous ethanol (EtOH)
-
Hydrochloric acid (HCl), 1M solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add anhydrous ethanol (e.g., 50 mL for a 10 mmol scale reaction).
-
Base Addition: Carefully add sodium ethoxide (1.1 equivalents) to the ethanol. Stir until the base is completely dissolved. Expert Insight: Using a slight excess of base ensures complete deprotonation of the ketone to form the enolate.
-
Ketone Addition: Add cyclohexanone (1.0 equivalent) dropwise to the stirred solution at room temperature. Allow the mixture to stir for 15-20 minutes to ensure complete enolate formation.
-
Michael Acceptor Addition: Slowly add this compound (1.0 equivalent) to the reaction mixture. Causality: A slow addition rate helps to control the exothermicity of the Michael addition and minimize potential side reactions.
-
Reaction and Cyclization: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). Trustworthiness: The intramolecular aldol condensation and subsequent dehydration are often driven by heat, leading to the final annulated product.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Carefully neutralize the reaction by adding 1M HCl until the pH is approximately 7.
-
Remove the ethanol using a rotary evaporator.
-
To the remaining residue, add ethyl acetate and water. Transfer the mixture to a separatory funnel.
-
Separate the organic layer. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent and concentrate the filtrate under reduced pressure.
-
-
Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure annulated product.
Sources
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- 2. byjus.com [byjus.com]
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- 4. pharmacy180.com [pharmacy180.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. grokipedia.com [grokipedia.com]
- 7. Michael addition reaction - Wikipedia [en.wikipedia.org]
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- 9. youtube.com [youtube.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Robinson Annulation - Aldol Condensation | OpenOChem Learn [learn.openochem.org]
- 12. Video: Cyclohexenones via Michael Addition and Aldol Condensation: The Robinson Annulation [jove.com]
Application Note: A Robust Protocol for the Purification of Ethyl cyclopent-1-enecarboxylate by Silica Gel Column Chromatography
Introduction
Ethyl cyclopent-1-enecarboxylate is a valuable α,β-unsaturated ester commonly utilized as a building block in the synthesis of complex organic molecules, including natural products and pharmaceutical agents. Its conjugated system makes it a versatile substrate for various reactions, such as Michael additions and Diels-Alder cycloadditions. The purity of this intermediate is paramount, as contaminants can lead to side reactions, low yields, and complications in downstream applications.
Synthetic routes to this compound often result in a crude product containing unreacted starting materials, catalysts, and side-products. This application note provides a detailed, field-proven protocol for the efficient purification of this compound using silica gel column chromatography. The methodology is designed for researchers, chemists, and drug development professionals seeking to obtain this key intermediate in high purity.
Principle of Chromatographic Separation
Column chromatography is a preparative separation technique that relies on the differential partitioning of components in a mixture between a stationary phase and a mobile phase.[1][2] In this protocol, we employ silica gel, a highly polar adsorbent, as the stationary phase. The mobile phase, or eluent, is a solvent system of significantly lower polarity.
The separation mechanism is based on the polarity of the compounds being separated.[2]
-
Non-polar compounds have a weak affinity for the polar silica gel and spend more time dissolved in the mobile phase. Consequently, they travel down the column more quickly and are eluted first.
-
Polar compounds interact strongly with the silica gel through hydrogen bonding and dipole-dipole interactions. They are adsorbed more tightly and move down the column slowly.
-
This compound , being an ester, possesses moderate polarity. It will be more strongly adsorbed than non-polar impurities (e.g., residual hydrocarbon starting materials) but less strongly than highly polar impurities (e.g., alcohols or carboxylic acids).[1] By carefully selecting the eluent system, a clean separation can be achieved.
Pre-Purification Analysis: Thin-Layer Chromatography (TLC)
Before committing to a large-scale column, it is essential to develop an optimal solvent system using Thin-Layer Chromatography (TLC).[2][3] TLC is a rapid, analytical version of column chromatography that predicts the separation efficiency of a given eluent.
Objective: To find a solvent system where the desired compound, this compound, has a Retention Factor (Rf) of 0.25-0.35 .[3] This Rf value ensures that the compound moves down the column at a reasonable rate, providing good resolution from impurities without requiring an excessive volume of solvent.
Procedure:
-
Prepare TLC Plates: Obtain commercially available silica gel TLC plates. Using a pencil, gently draw a starting line (origin) approximately 1 cm from the bottom of the plate.[4]
-
Spot the Plate: Dissolve a small amount of the crude reaction mixture in a volatile solvent (e.g., ethyl acetate or dichloromethane) to make an approximately 1% solution.[3][5] Using a microcapillary tube, apply a small, concentrated spot of this solution onto the origin line.
-
Develop the Plate: Prepare a series of developing chambers (e.g., beakers covered with a watch glass) with a small amount (~0.5 cm depth) of different solvent mixtures. A common starting point is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate.[5] Test ratios such as 95:5, 90:10, and 85:15 (Hexanes:Ethyl Acetate).
-
Elution: Place the spotted TLC plate into a developing chamber, ensuring the solvent level is below the origin line.[5] Allow the solvent to travel up the plate via capillary action until it is about 1 cm from the top.
-
Visualization: Remove the plate and immediately mark the solvent front with a pencil.[6] Visualize the spots under a UV lamp (if the compound is UV active) and/or by staining with an appropriate agent (e.g., potassium permanganate or iodine).
-
Calculate Rf: The Rf is calculated as: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)
The solvent system that provides an Rf of ~0.3 for the product spot and shows good separation from other spots is the ideal choice for the column.
Detailed Protocol: Column Chromatography
This protocol is designed for the purification of gram-scale quantities of crude this compound.
Materials and Equipment
| Reagents & Consumables | Equipment |
| Silica Gel (230-400 mesh) | Glass chromatography column with stopcock |
| Crude this compound | Clamp and stand |
| Hexanes (HPLC grade) | Collection vessels (test tubes, flasks) |
| Ethyl Acetate (HPLC grade) | Rotary Evaporator |
| Sea Sand (washed) | TLC plates, chamber, and UV lamp |
| Cotton or Glass Wool | Pasteur pipettes and bulbs |
| Dichloromethane (for dry loading) | Beakers and Erlenmeyer flasks |
Workflow Diagram
Caption: Workflow for the purification of this compound.
Step-by-Step Methodology
Step 1: Column Preparation (Wet Packing) The wet packing method is preferred for fine silica gel as it minimizes the risk of air bubbles and cracks in the stationary phase, which can lead to poor separation.[2]
-
Securely clamp a glass column in a vertical position. Ensure the stopcock is closed.
-
Place a small plug of cotton or glass wool at the bottom of the column to support the packing.[7]
-
Add a ~1-2 cm layer of sea sand on top of the plug to create a flat base.[7]
-
In a separate beaker, create a slurry by adding silica gel to your starting eluent (the solvent system determined by TLC). The amount of silica should be 30-50 times the weight of your crude sample.[1]
-
Pour the slurry into the column. Open the stopcock to allow the solvent to drain, collecting it for reuse. Continuously add slurry and gently tap the side of the column to ensure even packing and dislodge any air bubbles.[7]
-
Once all the silica is added, do not let the solvent level drop below the top of the silica bed. Letting the column run dry will cause cracks and ruin the separation.[2][8]
-
Add another ~1 cm layer of sand on top of the silica bed to prevent disruption during solvent addition.[7]
Step 2: Sample Loading (Dry Loading) Dry loading is highly recommended for optimal resolution as it introduces the sample in a very narrow band.
-
Dissolve the crude product in a minimal amount of a volatile solvent like dichloromethane.[9]
-
Add a small amount of silica gel (2-3 times the weight of the crude product) to this solution.
-
Remove the solvent completely using a rotary evaporator until a fine, free-flowing powder is obtained.[9]
-
Carefully drain the solvent in the packed column until it is level with the top layer of sand.
-
Gently add the powdered sample-silica mixture onto the top layer of sand, creating an even layer.
-
Carefully add the eluent, pouring it gently down the sides of the column to avoid disturbing the sample layer.
Step 3: Elution and Fraction Collection
-
Begin adding the eluent to the top of the column and open the stopcock to start the flow. For flash chromatography, gentle air pressure can be applied to the top of the column to accelerate the process.[2]
-
Collect the eluent in sequentially numbered test tubes or flasks. The size of the fractions should be appropriate for the column size (e.g., 10-20 mL fractions for a medium-sized column).[8]
-
Monitor the separation by spotting collected fractions on a TLC plate. Spot every few tubes to track the elution of the product.[8]
Step 4: Product Isolation
-
Once the TLC analysis shows which fractions contain the pure this compound, combine these fractions in a large round-bottom flask.[9]
-
Remove the solvent using a rotary evaporator.
-
The resulting residue is the purified product. Confirm its purity by NMR spectroscopy or other analytical techniques.
Summary of Key Parameters
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel, 230-400 mesh | High surface area provides excellent resolving power for moderately polar compounds.[1] |
| Adsorbent:Sample Ratio | 30:1 to 50:1 by weight | Ensures sufficient stationary phase to effectively separate the components of the mixture.[1] |
| Mobile Phase (Eluent) | Hexanes:Ethyl Acetate (typically 95:5 to 85:15 v/v) | A tunable solvent system that allows for fine control over polarity to achieve an optimal Rf.[5] |
| Optimal TLC Rf | 0.25 - 0.35 | Provides the best balance between separation efficiency and solvent consumption.[3] |
| Column Packing | Wet Slurry Method | Minimizes air bubbles and channel formation, leading to a more uniform packing and better separation.[10] |
| Sample Loading | Dry Loading | Introduces the sample as a highly concentrated band, maximizing resolution.[9] |
Troubleshooting
| Problem | Probable Cause | Solution |
| Poor or No Separation | Eluent polarity is too high or too low. | Re-evaluate the solvent system using TLC. If spots are at the top (low Rf), increase polarity. If at the bottom (high Rf), decrease polarity. |
| Streaking of Bands/Spots | Sample is too concentrated or insoluble in the eluent. | Load a smaller amount of sample. Ensure the sample is fully dissolved before loading. For acidic/basic compounds, adding a small amount of acetic acid or triethylamine to the eluent can help.[4] |
| Cracked/Channeling Column | The silica bed ran dry at some point. | This cannot be fixed. The column must be repacked. Always keep the solvent level above the top of the silica bed.[2] |
| Product Elutes Too Quickly | Eluent is too polar. | Decrease the polarity of the mobile phase (e.g., increase the percentage of hexanes). |
| Product Takes Too Long to Elute | Eluent is not polar enough. | Gradually increase the polarity of the mobile phase (gradient elution) to speed up the elution of more tightly bound compounds. |
References
- University of California, Davis. (n.d.).
- SIELC Technologies. (n.d.).
- University of Colorado Boulder. (n.d.). Column Chromatography Procedures.
- Organic Syntheses Procedure. (n.d.).
- AiFChem. (n.d.).
- ChemicalBook. (n.d.).
- Chemistry LibreTexts. (2022, August 23).
- Wellesley College. (n.d.). 5.
- University of Colorado Boulder. (n.d.). Thin Layer Chromatography (TLC).
- How to run column chrom
- Pozo C., J. (1965). Study of the Synthesis of Trans-Cyclopentane-1,2-Dicarboxylic Acid.
- Craig II, et al. (n.d.). Palladium-Catalyzed Enantioselective Decarboxyl.
- Columbia University. (n.d.).
- Chemistry LibreTexts. (2023, August 29). B.
- Chakravarti, R. N., & Dutta, N. (1964). SYNTHESIS OF 3-ETHYL-2-METHYLCYCLOPENTAN-1-ONE-3-CARBOXYLIC ACID. Bulletin of the Calcutta School of Tropical Medicine, 12, 113-114.
- National Center for Biotechnology Information. (n.d.). This compound.
- Purification of Organic Compounds by Flash Column Chrom
- Chemistry Hall. (n.d.).
- Supporting Inform
- National Center for Biotechnology Information. (n.d.). Ethyl 3-Cyclopentene-1-carboxylate.
- National Center for Biotechnology Information. (n.d.). Ethyl cyclopent-2-ene-1-carboxylate.
- Greenfield Global. (n.d.).
Sources
- 1. web.uvic.ca [web.uvic.ca]
- 2. columbia.edu [columbia.edu]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 5. community.wvu.edu [community.wvu.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. orgsyn.org [orgsyn.org]
- 10. orgchemboulder.com [orgchemboulder.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of Ethyl cyclopent-1-enecarboxylate
Welcome to the technical support center for the synthesis of Ethyl cyclopent-1-enecarboxylate. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental hurdles. Our focus is on providing in-depth, mechanistically-grounded advice in a practical, question-and-answer format.
Overall Synthetic Workflow
The synthesis of this compound is typically approached as a two-stage process. The first, and most critical, stage is the formation of the five-membered ring via an intramolecular cyclization of a linear diester. The second stage involves the introduction of the α,β-unsaturation.
-
Stage 1: Ring Formation via Dieckmann Condensation. Diethyl adipate is treated with a strong base to induce an intramolecular Claisen condensation, yielding the cyclic β-keto ester, Ethyl 2-oxocyclopentanecarboxylate. This is the key carbon-carbon bond-forming and ring-closing step.
-
Stage 2: Dehydration/Elimination. The intermediate β-keto ester is then converted to the target α,β-unsaturated ester, this compound.
Figure 1. High-level two-stage synthetic route.
Frequently Asked Questions (FAQs)
Q1: What is the core chemical reaction used to synthesize the precursor, Ethyl 2-oxocyclopentanecarboxylate?
The primary method is the Dieckmann Condensation , which is an intramolecular version of the Claisen condensation. This base-catalyzed reaction cyclizes a diester (in this case, diethyl adipate) to form a cyclic β-keto ester.[1] It is particularly effective for creating sterically stable five- and six-membered rings.
Q2: Can you explain the mechanism of the Dieckmann Condensation?
Certainly. The reaction proceeds through several key steps:
-
Enolate Formation: A strong base removes an acidic α-proton from one of the ester groups of diethyl adipate to form a reactive enolate ion.
-
Intramolecular Nucleophilic Attack: The nucleophilic enolate attacks the electrophilic carbonyl carbon of the other ester group within the same molecule. This attack closes the ring and forms a tetrahedral intermediate.
-
Alkoxide Elimination: The tetrahedral intermediate collapses, reforming the carbonyl and eliminating an ethoxide ion as the leaving group. The product is now the cyclic β-keto ester.
-
Irreversible Deprotonation: The resulting β-keto ester is significantly more acidic (pKa ≈ 11-13) than the starting ester or the alcohol byproduct. The alkoxide base present in the reaction mixture rapidly deprotonates it. This final acid-base reaction is thermodynamically favorable and drives the entire equilibrium-controlled sequence to completion.
-
Acidic Workup: A final protonation step with a Brønsted-Lowry acid (e.g., HCl) during workup neutralizes the enolate to yield the final Ethyl 2-oxocyclopentanecarboxylate product.[2]
Figure 2. Stepwise mechanism of the Dieckmann Condensation.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis.
Figure 3. Troubleshooting decision tree for the synthesis.
Stage 1: Dieckmann Condensation Troubleshooting
Q2: My reaction has stalled, or I have a very low yield of the cyclized product. What went wrong?
This is the most common issue and can stem from several factors related to the reaction conditions.
-
Possible Cause A: Inactive or Insufficient Base.
-
Why it happens: Strong bases like sodium ethoxide (NaOEt) and sodium hydride (NaH) are extremely sensitive to moisture. Contamination with water or atmospheric humidity will quench the base, rendering it ineffective. Furthermore, as the reaction is driven to completion by the deprotonation of the product, a stoichiometric amount (at least 1 full equivalent) of active base is required.[3]
-
Solution:
-
Ensure Anhydrous Conditions: Flame-dry all glassware under vacuum or in an oven and cool under an inert atmosphere (Nitrogen or Argon). Use anhydrous solvents.
-
Use High-Quality Base: Use freshly opened or properly stored NaH (60% dispersion in mineral oil is common). If preparing NaOEt, ensure the sodium metal is clean and the ethanol is absolute.
-
Verify Stoichiometry: Carefully measure at least 1.1 equivalents of the base relative to the diethyl adipate starting material.
-
-
-
Possible Cause B: Reverse (Retro-Dieckmann) Reaction.
-
Why it happens: The cyclization step is reversible. If the β-keto ester product is not immediately deprotonated by the base, the equilibrium can shift back towards the starting diester.[3]
-
Solution: This issue is almost always linked to Cause A. Ensuring a sufficient quantity of a strong, active base is present will trap the product as its enolate and prevent the reverse reaction.
-
-
Possible Cause C: Competing Intermolecular Reactions.
-
Why it happens: At high concentrations of diethyl adipate, one molecule can act as the enolate and another as the electrophile, leading to linear dimers or polymers instead of the desired intramolecular cyclization.
-
Solution:
-
High-Dilution Conditions: Perform the reaction in a larger volume of solvent.
-
Slow Addition: Add the diethyl adipate solution dropwise over a prolonged period (e.g., 1-2 hours) to a heated solution of the base. This keeps the instantaneous concentration of the diester low, favoring the intramolecular pathway.[3]
-
-
Stage 2: Dehydration/Elimination Troubleshooting
Q3: I have successfully made the β-keto ester, but I'm struggling to convert it to the final α,β-unsaturated product. What are the best methods and potential pitfalls?
This conversion requires the selective formation of a double bond in conjugation with the ester. A highly effective modern method involves the formation of an enol triflate, followed by elimination.
-
Possible Cause A: Incomplete Conversion to Enol Triflate.
-
Why it happens: The formation of the enol triflate requires complete deprotonation of the β-keto ester to its enolate, followed by trapping with a triflating agent like triflic anhydride (Tf₂O) or N-phenyl-bis(trifluoromethanesulfonimide) (PhNTf₂). Incomplete deprotonation or side reactions with the triflating agent can lead to low yields.
-
Solution:
-
Use a Strong, Non-Nucleophilic Base: A hindered base like Lithium bis(trimethylsilyl)amide (LiHMDS) is ideal.[4] It efficiently forms the enolate without competing side reactions.
-
Low Temperature: Perform the deprotonation and triflation at low temperatures (e.g., -78 °C) to ensure kinetic control and prevent degradation of reagents.[4]
-
-
-
Possible Cause B: Formation of the Wrong Isomer.
-
Why it happens: Elimination can potentially form the thermodynamically less stable β,γ-unsaturated isomer (Ethyl cyclopent-2-enecarboxylate). Direct acid-catalyzed dehydration is often unselective and can lead to mixtures.
-
Solution: The enol triflate pathway provides excellent regiochemical control. The triflate is formed specifically from the enolate, locking in the position of the eventual double bond, leading selectively to the desired α,β-unsaturated product.
-
Optimized Experimental Protocols & Conditions
The choice of base and solvent significantly impacts the yield of the Dieckmann condensation. Below is a summary of common conditions.
| Parameter | Recommended Conditions | Rationale & Reference |
| Base | Sodium Hydride (NaH) | A strong, non-nucleophilic base that avoids transesterification. The H₂ gas byproduct is easily removed.[3] |
| Sodium Ethoxide (NaOEt) | The classic base. Must be freshly prepared and used in absolute ethanol to prevent ester hydrolysis.[5] | |
| Solvent | Toluene or Benzene | High-boiling, non-polar aprotic solvents are effective, especially with NaH.[5] |
| Anhydrous Ethanol | Required when using NaOEt as the base. | |
| Temperature | Reflux | The reaction is typically run at the reflux temperature of the chosen solvent (e.g., ~80-110 °C) to ensure a reasonable reaction rate.[5] |
| Concentration | High Dilution / Slow Addition | Crucial for minimizing intermolecular side reactions and maximizing the yield of the intramolecular cyclization.[3] |
Protocol 1: Synthesis of Ethyl 2-oxocyclopentanecarboxylate via Dieckmann Condensation
This protocol is adapted from established procedures using sodium hydride for improved yield and control.[3]
-
Preparation: Under an inert atmosphere (N₂ or Ar), add sodium hydride (NaH, 60% dispersion in oil, 1.1 eq) to a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer.
-
Solvent Addition: Wash the NaH with anhydrous hexane to remove the mineral oil, then carefully add anhydrous toluene.
-
Heating: Heat the suspension to a gentle reflux (~110 °C).
-
Slow Addition: In the dropping funnel, prepare a solution of diethyl adipate (1.0 eq) in anhydrous toluene. Add this solution dropwise to the refluxing NaH suspension over 2-3 hours. Vigorous bubbling (H₂ evolution) should be observed.
-
Reaction: After the addition is complete, continue to reflux the mixture for an additional 4-6 hours, or until gas chromatography (GC) analysis shows the consumption of the starting material.[5]
-
Workup: Cool the reaction mixture to 0 °C in an ice bath. Cautiously quench the reaction by the slow, dropwise addition of glacial acetic acid to neutralize any remaining NaH, followed by water.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by vacuum distillation (b.p. ~83-88 °C at 5 mmHg) to yield Ethyl 2-oxocyclopentanecarboxylate as a clear liquid.[5]
Protocol 2: Synthesis of this compound via Enol Triflate Intermediate
This protocol utilizes a modern, selective method for generating the α,β-unsaturation.[4]
-
Preparation: To a flame-dried, two-neck round-bottom flask under an inert atmosphere, add anhydrous tetrahydrofuran (THF). Cool the flask to -78 °C using a dry ice/acetone bath.
-
Enolate Formation: Add LiHMDS (1.0 M solution in THF, 2.0 eq) to the cold THF. Then, slowly add a solution of Ethyl 2-oxocyclopentanecarboxylate (1.0 eq) in THF. Stir the mixture at -78 °C for 45 minutes to ensure complete formation of the dienolate.
-
Triflation: Slowly add triflic anhydride (Tf₂O, 1.0 eq) to the cold enolate solution over 15 minutes.
-
Reaction & Elimination: Allow the reaction to stir and slowly warm to room temperature overnight. The elimination of the triflate group typically occurs spontaneously upon warming.
-
Workup: Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether. Combine the organic layers.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude oil by flash column chromatography on silica gel to yield the final product, this compound.
References
-
Organic Chemistry Portal. (n.d.). Dieckmann Condensation. Organic-Chemistry.org. Available at: [Link]
-
Wikipedia. (2023). Dieckmann condensation. In Wikipedia. Available at: [Link]
-
Haskins, C., & Tunge, J. A. (2010). Selective One-Pot Synthesis of Allenyl and Alkynyl Esters from β-Ketoesters. Organic Letters, 12(17), 3848–3851. Available at: [Link]
-
Cambridge University Press. (n.d.). Dieckmann Reaction. Cambridge University Press. Available at: [Link]
-
Master Organic Chemistry. (2020). Claisen Condensation and Dieckmann Condensation. Master Organic Chemistry. Available at: [Link]
-
The Organic Chemistry Tutor. (2018). Dieckmann Condensation Reaction Mechanism. YouTube. Available at: [Link]
-
Chemistry LibreTexts. (2023). Dieckmann Condensation. Chemistry LibreTexts. Available at: [Link]
Sources
- 1. β-Keto carboxylic compound synthesis by condensation and rearrangement [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Selective One-Pot Synthesis of Allenyl and Alkynyl Esters from β-Ketoesters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Page loading... [guidechem.com]
Technical Support Center: Synthesis of Ethyl cyclopent-1-enecarboxylate
Welcome to the technical support center for the synthesis of Ethyl cyclopent-1-enecarboxylate. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during its synthesis. Our focus is on providing practical, experience-driven insights to help you optimize your reaction outcomes.
I. Overview of Synthetic Strategies
The synthesis of this compound, a valuable intermediate in organic synthesis, is commonly achieved through several key methodologies. Understanding the nuances of each approach is critical for troubleshooting and minimizing byproduct formation. The two primary routes discussed in this guide are:
-
The Dieckmann Condensation: An intramolecular Claisen condensation of a 1,6-diester, such as diethyl adipate, to form a cyclic β-keto ester. This is a classic and reliable method for forming five- or six-membered rings.[1][2]
-
Wittig-Type Olefination Reactions: Including the standard Wittig reaction and its Horner-Wadsworth-Emmons (HWE) modification. These reactions are powerful tools for forming carbon-carbon double bonds by reacting a phosphorus ylide or a phosphonate carbanion with a carbonyl compound.[3][4][5]
Each of these pathways, while effective, is susceptible to specific side reactions that can impact yield and purity. This guide will dissect these potential issues and offer robust solutions.
II. Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address the challenges you may face in the laboratory.
Route 1: Dieckmann Condensation
The Dieckmann condensation is a powerful cyclization reaction, but its success hinges on careful control of reaction conditions.[1]
Frequently Asked Questions (FAQs)
Q1: My Dieckmann condensation of diethyl adipate is giving a low yield. What are the likely causes?
A1: Low yields in a Dieckmann condensation can often be attributed to several factors:
-
Insufficiently Anhydrous Conditions: The alkoxide base is highly sensitive to moisture. Any water present will consume the base and inhibit the formation of the necessary enolate. Ensure all glassware is oven-dried and solvents are rigorously anhydrous.
-
Incorrect Base-to-Ester Stoichiometry: A full equivalent of base is required to drive the reaction to completion by deprotonating the resulting β-keto ester. Using catalytic amounts will result in an equilibrium that does not favor the product.
-
Inappropriate Base/Solvent Combination: It is crucial to use an alkoxide base that corresponds to the alkyl group of the ester to prevent transesterification. For diethyl adipate, sodium ethoxide in ethanol is the ideal choice.[1]
Q2: I'm observing significant amounts of an open-chain byproduct. What is it and how can I prevent it?
A2: The primary open-chain byproduct is typically the result of an intermolecular Claisen condensation between two molecules of diethyl adipate, rather than the desired intramolecular cyclization. This is more prevalent at lower concentrations.
-
Troubleshooting:
-
Increase Effective Molarity: Employing high-dilution conditions is a common misconception. For intramolecular reactions like the Dieckmann condensation, it is often beneficial to maintain a reasonably high concentration to favor the intramolecular pathway.
-
Slow Addition: Adding the diester slowly to a solution of the base can help maintain a low concentration of the starting material at any given time, thus favoring the intramolecular reaction.
-
Q3: After acidification of my reaction mixture, I have a complex mixture of products. What could be happening?
A3: The product of the Dieckmann condensation is a β-keto ester, which is susceptible to hydrolysis and decarboxylation under acidic conditions, especially if heated.[1]
-
Troubleshooting:
-
Careful Workup: Quench the reaction with a weak acid, such as acetic acid or a saturated aqueous solution of ammonium chloride, and perform the acidification at low temperatures (e.g., 0 °C) to minimize hydrolysis of the ester and decarboxylation.
-
Avoid Strong Acids and Heat: If the desired product is the β-keto ester, avoid refluxing with strong acids like HCl, as this will promote decarboxylation to cyclopentanone.[2]
-
Route 2: Wittig and Horner-Wadsworth-Emmons (HWE) Reactions
The Wittig and HWE reactions are go-to methods for olefination. The HWE reaction, in particular, is favored for the synthesis of α,β-unsaturated esters due to its high (E)-stereoselectivity and the ease of removal of its water-soluble phosphate byproduct.[5][6][7]
Frequently Asked Questions (FAQs)
Q1: My HWE reaction to form this compound is sluggish or not proceeding to completion. What should I check?
A1: A stalled HWE reaction can often be traced back to the following:
-
Inactive Base: Sodium hydride (NaH) is a common base for this reaction and can become inactive due to the formation of a surface layer of sodium hydroxide.[3] Use freshly opened NaH or wash it with hexane to remove the mineral oil and any surface oxides.[3]
-
Poor Quality Reagents or Solvents: Ensure that your phosphonate reagent is pure and your solvent (typically THF or DME) is anhydrous.[3][6]
-
Insufficient Deprotonation Time: Allow adequate time for the base to fully deprotonate the phosphonate, as indicated by the cessation of hydrogen gas evolution.[3]
Q2: I am getting a mixture of (E) and (Z) isomers. How can I improve the (E)-selectivity?
A2: While the HWE reaction generally favors the (E)-isomer, the selectivity can be influenced by several factors.[4][5]
-
Troubleshooting:
-
Choice of Base and Cations: The presence of certain metal cations can influence the stereochemical outcome. Using sodium or potassium bases generally provides higher (E)-selectivity than lithium bases.
-
Reaction Temperature: Running the reaction at lower temperatures can sometimes enhance stereoselectivity.
-
Still-Gennari Modification for (Z)-selectivity: If the (Z)-isomer is desired, the Still-Gennari modification, which utilizes phosphonates with electron-withdrawing groups and specific base/solvent combinations (e.g., KHMDS/18-crown-6 in THF), can be employed.[4][8]
-
Q3: I am having difficulty removing the triphenylphosphine oxide byproduct from my Wittig reaction. What are my options?
A3: The removal of triphenylphosphine oxide is a classic challenge in Wittig reactions.
-
Troubleshooting:
-
Crystallization: Triphenylphosphine oxide is often crystalline and can sometimes be removed by recrystallization of the product.
-
Chromatography: Flash column chromatography is a reliable method for separating the product from the byproduct.
-
Switch to HWE: The dialkyl phosphate byproduct from the HWE reaction is water-soluble and easily removed by an aqueous extraction, simplifying purification significantly.[6][7] This is a major advantage of the HWE reaction over the traditional Wittig reaction.[6]
-
Q4: Can I use a ketone as a starting material for the HWE reaction?
A4: Yes, the phosphonate carbanions used in the HWE reaction are highly reactive and can react with ketones, which is an advantage over some less reactive Wittig reagents.[6] However, reactions with sterically hindered ketones may be slower.
III. Experimental Protocols & Data
Protocol 1: Dieckmann Condensation of Diethyl Adipate
This protocol outlines a standard procedure for the synthesis of 2-ethoxycarbonylcyclopentanone, a precursor to this compound.
Step-by-Step Methodology:
-
Preparation: Assemble a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Base Preparation: In the flask, place sodium ethoxide (1.05 equivalents) in anhydrous ethanol.
-
Addition of Diester: Slowly add diethyl adipate (1.0 equivalent) dropwise to the stirred solution of sodium ethoxide at a rate that maintains a gentle reflux.
-
Reaction: After the addition is complete, heat the mixture to reflux for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Workup: Cool the reaction mixture to 0 °C and carefully quench with a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the aqueous layer with diethyl ether or ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation.
Protocol 2: Horner-Wadsworth-Emmons (HWE) Olefination
This protocol provides a general procedure for the synthesis of an (E)-α,β-unsaturated ester.[3]
Step-by-Step Methodology:
-
Phosphonate Anion Formation: a. In a flame-dried, two-necked round-bottom flask under an inert atmosphere, suspend sodium hydride (1.1 equivalents, 60% dispersion in mineral oil) in anhydrous THF. b. Cool the suspension to 0 °C in an ice bath. c. Slowly add triethyl phosphonoacetate (1.0 equivalent) dropwise. d. After the addition, remove the ice bath and stir at room temperature for 1 hour, or until hydrogen evolution ceases.[3]
-
Wittig-Horner Reaction: a. Cool the solution of the phosphonate carbanion back to 0 °C. b. Add the aldehyde (e.g., cyclopentanecarbaldehyde) (1.0 equivalent) dropwise. c. Allow the reaction to warm to room temperature and stir for 2-24 hours, monitoring by TLC.[3]
-
Workup: a. Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride. b. Extract the aqueous layer with diethyl ether. c. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by flash column chromatography on silica gel.
Data Summary: Comparison of Olefination Methods
| Feature | Wittig Reaction (Stabilized Ylide) | Horner-Wadsworth-Emmons (HWE) Reaction |
| Phosphorus Reagent | Triphenylphosphonium ylide | Phosphonate-stabilized carbanion |
| Byproduct | Triphenylphosphine oxide | Dialkyl phosphate salt |
| Byproduct Removal | Often requires chromatography or crystallization | Simple aqueous extraction |
| Stereoselectivity | Generally favors (E)-alkene[4] | High (E)-selectivity[5][7] |
| Reactivity | Less reactive with hindered ketones | More nucleophilic, reacts with ketones[6] |
IV. Mechanistic Insights & Visualizations
Byproduct Formation in Dieckmann Condensation
The primary side reaction in the Dieckmann condensation is the intermolecular Claisen condensation. The following diagram illustrates the desired intramolecular pathway versus the undesired intermolecular pathway.
Caption: Desired vs. Undesired Pathways in Dieckmann Condensation.
Horner-Wadsworth-Emmons Reaction Mechanism
The stereochemical outcome of the HWE reaction is determined by the formation of the oxaphosphetane intermediate. The thermodynamically more stable trans-intermediate leads to the (E)-alkene.
Caption: Simplified Mechanism of the Horner-Wadsworth-Emmons Reaction.
V. References
-
Wittig reaction - Wikipedia. (2023, November 29). Retrieved January 13, 2026, from [Link]
-
Horner–Wadsworth–Emmons reaction - Wikipedia. (2023, October 29). Retrieved January 13, 2026, from [Link]
-
Dieckmann condensation - Grokipedia. (n.d.). Retrieved January 13, 2026, from [Link]
-
Wittig Reaction - Organic Chemistry Portal. (n.d.). Retrieved January 13, 2026, from [Link]
-
Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction - Organic Chemistry Portal. (n.d.). Retrieved January 13, 2026, from [Link]
-
Horner-Wadsworth-Emmons Reaction - NROChemistry. (n.d.). Retrieved January 13, 2026, from [Link]
-
A Dieckmann condensation of diethyl adipate was carried class 12 chemistry CBSE. (n.d.). Retrieved January 13, 2026, from [Link]
-
Illustrated Glossary of Organic Chemistry - Dieckmann condensation. (n.d.). Retrieved January 13, 2026, from [Link]
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. A Dieckmann condensation of diethyl adipate was carried class 12 chemistry CBSE [vedantu.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Wittig reaction - Wikipedia [en.wikipedia.org]
- 5. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Wittig-Horner Reaction [organic-chemistry.org]
- 8. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
Technical Support Center: Troubleshooting the Dieck-mann Condensation of Diethyl Adipate
Welcome to the technical support hub for optimizing the Dieckmann condensation of diethyl adipate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this crucial cyclization reaction. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data-driven insights to enhance your reaction yields and resolve common experimental hurdles.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that may arise during the Dieckmann condensation of diethyl adipate, providing explanations and actionable solutions.
Q1: My yield of ethyl 2-oxocyclopentanecarboxylate is significantly lower than expected. What are the common causes?
A1: Low yields in the Dieckmann condensation can stem from several factors, each related to the delicate equilibrium of the reaction.[1]
-
Inadequate Base Strength or Stoichiometry: The reaction requires a strong base to deprotonate the α-carbon of the diester.[2] Crucially, a full equivalent of base is necessary because the final deprotonation of the resulting β-keto ester product is what drives the reaction equilibrium forward.[2][3] Without sufficient base, the reaction can stall or reverse.
-
Presence of Water or Protic Solvents: The enolate intermediate is highly basic and will be readily quenched by water or alcohols.[2] It is imperative that all reagents, solvents, and glassware are scrupulously dry to prevent this side reaction.
-
Suboptimal Reaction Temperature: While heating is often required, excessively high temperatures can promote side reactions. For a common base like sodium ethoxide in toluene, reflux is typical.[2] However, stronger, more hindered bases may allow for lower reaction temperatures, which can minimize the formation of byproducts.[2][4]
-
Reverse Dieckmann Condensation: If the acidic proton on the α-carbon of the β-keto ester product is not removed by the base, the reaction can be reversible, leading to ring-opening and a decreased yield.[2][5]
Q2: How do I choose the right base and solvent for my reaction?
A2: The choice of base and solvent is critical and can significantly impact the reaction's success.
-
Base Selection: It is highly recommended to use an alkoxide base that matches the alcohol portion of the ester (e.g., sodium ethoxide for diethyl adipate).[6] This prevents transesterification, a side reaction where the ester group is exchanged, leading to a mixture of products.[6] Sterically hindered bases like potassium tert-butoxide can sometimes lead to cleaner reactions and higher yields.[7]
-
Solvent Selection: The solvent must be able to dissolve the diester and the base while remaining inert to the reaction conditions.[8] Aprotic solvents are generally preferred. Toluene is a common choice, though polar aprotic solvents like THF, DMF, or DMSO can sometimes enhance the reaction rate by better solvating the intermediate enolate.[8][9]
Q3: I am observing the formation of polymeric or dimeric side products. How can I prevent this?
A3: The formation of intermolecular condensation products can compete with the desired intramolecular cyclization. This is typically mitigated by using high-dilution conditions.[6] While the formation of stable 5- or 6-membered rings is generally favored, if intermolecular side products are suspected, you can try slowly adding the diethyl adipate to the base solution to maintain a low concentration of the starting material throughout the reaction.[6]
Q4: My workup procedure seems to be causing product loss. What is a reliable method for isolation?
A4: A careful workup is essential to preserve your product. A standard and effective procedure involves:
-
Cooling the reaction mixture in an ice bath.[2]
-
Slowly and carefully quenching the reaction by adding an acid (e.g., hydrochloric acid) to neutralize the excess base and protonate the enolate.[6][10]
-
Transferring the mixture to a separatory funnel for extraction with an organic solvent like diethyl ether or toluene.[2]
-
Washing the combined organic extracts with brine to remove water-soluble impurities.[2]
-
Drying the organic layer over an anhydrous salt such as sodium sulfate or magnesium sulfate.[2]
-
Finally, removing the solvent under reduced pressure to yield the crude product, which can then be purified, typically by vacuum distillation.[10]
Q5: Is it possible to run this reaction without a solvent?
A5: Yes, solvent-free Dieckmann condensations have been reported to proceed efficiently.[11] In these cases, the reaction products can be collected by direct distillation from the reaction mixture, offering a more environmentally friendly alternative.[11]
Troubleshooting Workflow
The following diagram outlines a logical workflow for diagnosing and resolving low yields in the Dieckmann condensation.
Data Presentation: Impact of Base and Solvent on Yield
The selection of the base and solvent has a profound impact on the final yield of ethyl 2-oxocyclopentanecarboxylate. The following table summarizes yields obtained under various conditions.
| Base | Solvent | Temperature | Yield (%) | Reference |
| Sodium Ethoxide (NaOEt) | Toluene | Reflux | 82 | [9] |
| Sodium Hydride (NaH) | Toluene | Reflux | 72 | [9] |
| Sodium Amide (NaNH₂) | Xylene | Reflux | 75 | [9] |
| Potassium tert-Butoxide (KOtBu) | Toluene | Reflux | 82 | [6] |
Note: The yields are approximate and can vary based on the specific experimental setup and purity of reagents.
Experimental Protocol: High-Yield Synthesis of Ethyl 2-Oxocyclopentanecarboxylate
This protocol provides a detailed methodology for the Dieckmann condensation of diethyl adipate using sodium ethoxide in toluene.
Materials:
-
Diethyl adipate
-
Sodium ethoxide
-
Anhydrous toluene
-
30% Hydrochloric acid
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Diethyl ether or ethyl acetate (for extraction)
Equipment:
-
Round-bottom flask with a reflux condenser, dropping funnel, and nitrogen/argon inlet
-
Heating mantle with a magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Vacuum distillation apparatus
Procedure:
-
Setup: Assemble the reaction apparatus, ensuring all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon).[10]
-
Reagent Charging: In the round-bottom flask, suspend sodium ethoxide (1.1 equivalents) in anhydrous toluene.[6]
-
Addition of Diester: While stirring the base suspension vigorously, slowly add a solution of diethyl adipate (1 equivalent) in anhydrous toluene from the dropping funnel over 1-2 hours.[6] This slow addition helps to minimize intermolecular side reactions.[6]
-
Reaction: After the addition is complete, heat the reaction mixture to reflux and maintain for 2-4 hours.[6] Monitor the reaction progress using a suitable technique (e.g., TLC or GC).[6]
-
Workup - Quenching and Neutralization: Cool the reaction mixture to room temperature.[6] Carefully pour the mixture into a beaker containing ice and slowly add hydrochloric acid with stirring until the mixture is acidic.[6]
-
Workup - Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with diethyl ether or ethyl acetate.[6] Combine the organic layers.
-
Workup - Washing and Drying: Wash the combined organic layers with brine and dry over anhydrous magnesium sulfate or sodium sulfate.[6]
-
Purification: Filter to remove the drying agent and remove the solvent under reduced pressure using a rotary evaporator.[6] Purify the crude product by vacuum distillation to obtain ethyl 2-oxocyclopentanecarboxylate.[6]
Reaction Mechanism Visualization
The following diagram illustrates the key steps in the Dieckmann condensation mechanism.
References
- BenchChem. (n.d.). Improving yield of Dieckmann condensation for Ethyl 2-oxocyclopentanecarboxylate.
- BenchChem. (n.d.). Technical Support Center: 2-Oxocyclopentanecarboxylic Acid Synthesis.
- BenchChem. (n.d.). Technical Support Center: Dieckmann Condensation of Dimethyl Adipate.
- BenchChem. (n.d.). Dieckmann Condensation Technical Support Center: Solvent Effects.
- BenchChem. (n.d.). A Comparative Guide to Bases in Dieckmann Condensation for the Synthesis of Cyclic β-Keto Esters.
- Organic Chemistry Portal. (n.d.). Dieckmann Condensation.
- BenchChem. (n.d.). A Comparative Analysis of Catalysts for Dieckmann Condensation: A Guide for Researchers.
- Master Organic Chemistry. (2020, September 14). The Claisen Condensation (And Its Intramolecular Version, The “Dieckmann” Condensation).
- Chemistry Steps. (n.d.). Dieckmann condensation – An Intramolecular Claisen Reaction.
- JoVE. (2023, April 30). Intramolecular Claisen Condensation of Dicarboxylic Esters: Dieckmann Cyclization.
- Alfa Chemistry. (n.d.). Dieckmann Condensation.
- Journal of the Chemical Society, Perkin Transactions 1. (n.d.). Solvent-free Dieckmann condensation reactions of diethyl adipate and pimelate.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Dieckmann Condensation - Chemistry Steps [chemistrysteps.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Dieckmann Condensation [organic-chemistry.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Solvent-free Dieckmann condensation reactions of diethyl adipate and pimelate - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Optimizing Reaction Conditions for the Michael Addition with Ethyl Cyclopent-1-enecarboxylate
Welcome to the technical support center for the Michael addition reaction, with a specific focus on optimizing conditions for a key synthetic building block: ethyl cyclopent-1-enecarboxylate. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance the efficiency, yield, and stereoselectivity of their conjugate addition reactions. Here, we address common challenges and frequently asked questions in a direct, problem-solving format, grounding our advice in established chemical principles and field-proven insights.
Introduction to the Michael Addition of this compound
The Michael addition, a conjugate 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a cornerstone of carbon-carbon and carbon-heteroatom bond formation in organic synthesis.[1][2] this compound is a valuable Michael acceptor, widely used in the synthesis of complex molecules, including prostaglandins and their analogues.[3][4] The successful execution of this reaction is pivotal for achieving high yields and the desired stereochemical outcomes.
This guide will provide you with the necessary information to troubleshoot common issues, select optimal reaction parameters, and understand the underlying mechanistic principles that govern the reactivity of this compound.
Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments, providing explanations and actionable solutions.
Issue 1: Low or No Product Yield
Q: My Michael addition with this compound is giving me a very low yield or no product at all. What are the primary factors to investigate?
A: Low or no product formation can stem from several factors. A systematic evaluation of the following is recommended:
-
Ineffective Base/Catalyst: The choice and quality of the base or catalyst are critical. The base must be strong enough to deprotonate the Michael donor to form the active nucleophile (enolate).
-
Solution: Ensure your base is not old or degraded. For common carbon nucleophiles like β-ketoesters or malonates, alkoxide bases such as sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) are often effective.[5] For weaker carbon nucleophiles or heteroatom nucleophiles, stronger bases or specific catalysts might be necessary.
-
-
Poor Nucleophile Generation: The concentration of the active nucleophile might be too low.
-
Causality: The pKa of the Michael donor is a key consideration. Donors with more acidic α-hydrogens (e.g., β-dicarbonyl compounds) will form enolates more readily.[6]
-
Solution: For less acidic pronucleophiles, consider using a stronger base (e.g., NaH, LDA). However, be mindful that very strong bases can promote undesired side reactions.
-
-
Low Reactivity of the Michael Acceptor: While this compound is generally a good Michael acceptor, steric hindrance can play a role, especially with bulky nucleophiles.
-
Inappropriate Solvent: The solvent can significantly influence the reaction rate and equilibrium.
-
Solution: Protic solvents like ethanol can protonate the enolate intermediate, which might be necessary for the catalytic cycle but can also slow down the reaction if the protonation is too fast. Aprotic polar solvents like THF, DMF, or acetonitrile can be good alternatives.[7]
-
-
Reaction Temperature: The reaction may require heating to overcome the activation energy barrier.
-
Solution: If the reaction is sluggish at room temperature, try gentle heating (e.g., 40-60 °C). However, be aware that higher temperatures can also lead to side reactions like polymerization or retro-Michael addition.
-
Issue 2: Formation of the 1,2-Addition Product
Q: I am observing the formation of a significant amount of the 1,2-addition product (attack at the carbonyl carbon) instead of the desired 1,4-Michael adduct. How can I favor the 1,4-addition?
A: The competition between 1,2- and 1,4-addition is a classic challenge in carbonyl chemistry. The outcome is influenced by the "hardness" or "softness" of the nucleophile and the reaction conditions.
-
Hard and Soft Acids and Bases (HSAB) Theory: "Hard" nucleophiles (e.g., Grignard reagents, organolithiums) are more likely to attack the "harder" electrophilic center, the carbonyl carbon (1,2-addition). "Soft" nucleophiles (e.g., enolates of β-dicarbonyl compounds, cuprates, thiols) prefer to attack the "softer" β-carbon of the unsaturated system (1,4-addition).[6]
-
Optimizing for 1,4-Addition:
-
Choice of Nucleophile: Employ stabilized, "soft" nucleophiles. Malonic esters and β-ketoesters are excellent choices for this reason.[6]
-
Reaction Temperature: Lower temperatures generally favor the thermodynamically more stable 1,4-adduct, although the reaction rate will be slower. The 1,2-addition is often kinetically favored.[8]
-
Lewis Acid Catalysis: The use of a Lewis acid can activate the α,β-unsaturated system. The choice of Lewis acid can influence the regioselectivity. For instance, some Lewis acids may coordinate to the carbonyl oxygen, enhancing the electrophilicity at the β-carbon and promoting 1,4-addition.[9]
-
Issue 3: Poor Diastereoselectivity or Enantioselectivity
Q: My Michael addition is producing a mixture of diastereomers or a racemic product. How can I improve the stereoselectivity?
A: Controlling the stereochemistry of the newly formed stereocenters is a critical aspect of modern organic synthesis.
-
For Diastereoselectivity:
-
Steric Hindrance: The steric bulk of both the nucleophile and the Michael acceptor can influence the direction of attack. The incoming nucleophile will approach from the less hindered face of the cyclopentene ring.
-
Catalyst Control: Certain catalysts, particularly chiral catalysts, can create a chiral environment around the reactants, favoring the formation of one diastereomer over the other.
-
-
For Enantioselectivity (Asymmetric Michael Addition):
-
Chiral Catalysts: The use of chiral organocatalysts (e.g., proline derivatives, cinchona alkaloids, squaramides) or chiral Lewis acid complexes is the most common strategy for achieving high enantioselectivity.[10][11] These catalysts can activate the Michael acceptor or donor in a stereodefined manner.
-
Catalyst Loading and Temperature: The amount of catalyst and the reaction temperature can significantly impact the enantiomeric excess (ee). Lower temperatures often lead to higher ee. Catalyst loading typically ranges from 1-20 mol%.[7]
-
Frequently Asked Questions (FAQs)
Q1: What are the best general-purpose bases for the Michael addition to this compound with β-dicarbonyl compounds?
A1: For β-dicarbonyl compounds like diethyl malonate or ethyl acetoacetate, catalytic amounts of a moderately strong base are usually sufficient. Sodium ethoxide (NaOEt) in ethanol or potassium carbonate (K₂CO₃) in an aprotic solvent like DMF are common and effective choices.[5] The use of an alkoxide corresponding to the ester in the system (e.g., NaOEt for ethyl esters) can prevent undesired transesterification side reactions.
Q2: How can I monitor the progress of my Michael addition reaction?
A2: Thin-layer chromatography (TLC) is the most common and convenient method for monitoring the reaction progress. Co-spotting the reaction mixture with the starting materials (nucleophile and acceptor) allows you to visualize the consumption of reactants and the formation of the product. For more quantitative analysis, techniques like gas chromatography (GC) or ¹H NMR spectroscopy of an aliquot from the reaction mixture can be employed.
Q3: What are some common side reactions to be aware of?
A3: Besides 1,2-addition, other potential side reactions include:
-
Polymerization: The Michael acceptor can polymerize under certain conditions, especially at higher temperatures or with highly reactive initiators.
-
Retro-Michael Addition: The Michael addition is a reversible reaction. If the product is not stable under the reaction conditions, it can revert to the starting materials. This can be an issue at elevated temperatures.
-
Multiple Additions: If the Michael donor has more than one acidic proton, it can potentially react with multiple acceptor molecules.
Q4: What are the recommended solvents for this reaction?
A4: The choice of solvent depends on the specific nucleophile and base used.
-
Protic Solvents (e.g., Ethanol, Methanol): These are often used with alkoxide bases and can act as a proton source to regenerate the catalyst and protonate the final enolate.
-
Aprotic Polar Solvents (e.g., THF, DMF, Acetonitrile): These are good choices when using stronger bases like NaH or when trying to avoid the solvent's participation in the reaction.
-
Apolar Solvents (e.g., Toluene, Dichloromethane): These are frequently used in organocatalyzed asymmetric Michael additions.[12]
Experimental Protocols
Protocol 1: General Procedure for the Michael Addition of a β-Ketoester to this compound
This protocol provides a general starting point for the reaction. Optimization of stoichiometry, temperature, and reaction time may be necessary.
Materials:
-
This compound
-
β-Ketoester (e.g., Ethyl acetoacetate)
-
Sodium ethoxide (NaOEt)
-
Anhydrous Ethanol (EtOH)
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous ethanol.
-
Add sodium ethoxide (0.1 to 0.3 equivalents) to the ethanol and stir until dissolved.
-
To this solution, add the β-ketoester (1.1 equivalents) dropwise at room temperature.
-
After stirring for 15-30 minutes, add this compound (1.0 equivalent) dropwise.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C) and monitor the progress by TLC.
-
Upon completion, cool the reaction to room temperature and quench by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Data Presentation
Table 1: Influence of Base on the Michael Addition of Dimethyl Malonate to a Cyclopentenone Derivative
| Entry | Base (0.1 equiv) | Time (h) | Conversion (%) | Yield (%) |
| 1 | None | 24 | 0 | 0 |
| 2 | MgO | 24 | <5 | <5 |
| 3 | ZnO | 24 | <5 | <5 |
| 4 | K₂CO₃ | 6 | 100 | 84 |
| 5 | CaO | 2 | 100 | 95 |
Adapted from a study on a related cyclopentenone system. Conditions may vary for this compound.[13]
Visualizations
Reaction Mechanism
Caption: General mechanism of the base-catalyzed Michael addition.
Troubleshooting Workflow
Caption: Decision tree for troubleshooting low yields.
References
-
A concise and scalable chemoenzymatic synthesis of prostaglandins. PubMed Central. [Link]
-
Mechanochemistry and Eco-Bases for Sustainable Michael Addition Reactions. PubMed Central. [Link]
-
Enantioselective Organocatalytic Michael Addition–Cyclization Cascade of Cyclopentane-1,2-dione with Substituted (E)-2-oxobut-3-enoates. Sci-Hub. [Link]
-
Synthesis of prostaglandins by alanate additions to cyclopentenones (1). ScienceDirect. [Link]
-
Parallel synthesis of prostaglandin E1 analogues. PubMed. [Link]
-
Diastereoselective addition of heteroatom nucleophiles to ethyl 2-(diethoxymethyl)cycloprop-2-ene-1-carboxylate. ResearchGate. [Link]
-
Michael Addition Reaction Mechanism. Chemistry Steps. [Link]
-
Michael addition reaction. Wikipedia. [Link]
-
Michael addition reaction. Grokipedia. [Link]
-
Enantioselective Organocatalytic Michael Addition–Cyclization Cascade of Cyclopentane-1,2-dione with Substituted (E)-2-oxobut-3-enoates. ResearchGate. [Link]
-
A Lewis acid-promoted cyclization of ethenetricarboxylate derivative aromatic compounds. Novel syntheses of oxindoles and benzofuranones via Friedel–Crafts intramolecular Michael addition. Royal Society of Chemistry. [Link]
-
Synthesis of Ethyl (S)-3-(1-Methyl-2-Oxo-Cyclohexyl)-2-Oxopropanoate Through Stereoselective Michael Addition. MDPI. [Link]
-
A Highly Enantioselective Intramolecular Michael Reaction Catalyzed by N-Heterocyclic Carbenes. PubMed Central. [Link]
-
Synthesis of Michael Adducts as Key Building Blocks for Potential Analgesic Drugs: In vitro, in vivo and in silico Explorations. PubMed. [Link]
-
Enantioselective synthesis of 1,2-disubstituted thiocyclobutanes via Michael addition. Royal Society of Chemistry. [Link]
-
Asymmetric Organocatalytic Michael Addition–Cyclization Cascade of Cyclopentane-1,2-dione with Substituted α,β-Unsaturated Aldehydes. ResearchGate. [Link]
-
Asymmetric Michael Addition of Dimethyl Malonate to 2-Cyclopenten-1-one Catalyzed by a Heterobimetallic Complex. National Institutes of Health. [Link]
-
Synthesis of Michael Adducts as Key Building Blocks for Potential Analgesic Drugs: In vitro, in vivo and in silico Explorations. PubMed Central. [Link]
-
A Lewis Acid-Promoted Michael Addition and Ring-Expansion Cascade for the Construction of Nitrogen-Containing Medium-Sized Rings. MDPI. [Link]
-
B-Dicarbonyl Anion Chemistry: Michael Additions. LibreTexts. [Link]
-
Asymmetric Organocatalytic Michael Addition–Cyclisation Cascade of Cyclopentane-1,2-dione with Alkylidene Malononitriles. ResearchGate. [Link]
-
Recent Advances in Base-Assisted Michael Addition Reactions. ResearchGate. [Link]
-
Michael Additions Revisited with 1,3 Dicarbonyls. YouTube. [Link]
-
This compound. PubChem. [Link]
-
Michael Addition Reaction Mechanism. YouTube. [Link]
-
The Michael Addition Reaction and Conjugate Addition. Master Organic Chemistry. [Link]
-
Asymmetric organocatalytic Michael addition of cyclopentane-1,2-dione to alkylidene oxindole. Beilstein Journal of Organic Chemistry. [Link]
-
23.10 Conjugate Carbonyl Additions: The Michael Reaction. NC State University Libraries. [Link]
-
Thia-Michael Reaction: The Route to Promising Covalent Adaptable Networks. MDPI. [Link]
-
Regioselective α-addition of vinylogous α-ketoester enolate in organocatalytic asymmetric Michael reactions: enantioselective synthesis of Rauhut–Currier type products. PubMed Central. [Link]
-
The Thiol-Michael Addition Click Reaction: A Powerful and Widely Used Tool in Materials Chemistry. ResearchGate. [Link]
-
Michael addition example reactions. YouTube. [Link]
-
Thiol-ene reaction. Wikipedia. [Link]
-
The Thiol-Michael Addition Click Reaction: A Powerful and Widely. datapdf.com. [Link]
-
Base catalyzed one-pot thia-Michael addition-oxidation reaction of hetero-aromatic thiols to 2-aryl-3-nitro-2H-chromenes and their antibacterial evaluation. Royal Society of Chemistry. [Link]
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- 1. grokipedia.com [grokipedia.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. A concise and scalable chemoenzymatic synthesis of prostaglandins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Redirecting [linkinghub.elsevier.com]
- 5. researchgate.net [researchgate.net]
- 6. Michael Addition Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
- 7. Michael addition reaction - Wikipedia [en.wikipedia.org]
- 8. m.youtube.com [m.youtube.com]
- 9. A Lewis acid-promoted cyclization of ethenetricarboxylate derivative aromatic compounds. Novel syntheses of oxindoles and benzofuranones via Friedel–Crafts intramolecular Michael addition - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. BJOC - Asymmetric organocatalytic Michael addition of cyclopentane-1,2-dione to alkylidene oxindole [beilstein-journals.org]
- 11. sci-hub.ru [sci-hub.ru]
- 12. Regioselective α-addition of vinylogous α-ketoester enolate in organocatalytic asymmetric Michael reactions: enantioselective synthesis of Rauhut–Currier type products - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mechanochemistry and Eco-Bases for Sustainable Michael Addition Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Commercial Ethyl Cyclopent-1-enecarboxylate
Introduction: Ethyl cyclopent-1-enecarboxylate is a valuable building block in organic synthesis, frequently utilized in the development of pharmaceuticals and complex natural products. The purity of this reagent is paramount, as contaminants can lead to unforeseen side reactions, compromised yields, and difficulties in the purification of subsequent products. This guide provides a comprehensive troubleshooting framework and detailed protocols for the removal of common impurities from commercial-grade this compound, ensuring your experiments are built on a foundation of chemical integrity.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in commercial this compound?
Commercial batches can contain a variety of impurities stemming from the synthetic route and storage history. These typically fall into four categories:
-
Positional Isomers: The most common impurities are often the isomeric forms, Ethyl cyclopent-2-ene-1-carboxylate and Ethyl cyclopent-3-ene-1-carboxylate, which can form during synthesis and are notoriously difficult to separate due to similar physical properties.[1][2]
-
Synthesis Artifacts: Depending on the manufacturing process, residual starting materials or by-products may be present. For instance, if a Dieckmann condensation of diethyl adipate is used, unreacted starting material or intermediates like ethyl 2-oxocyclopentane-1-carboxylate could be present.[3][4]
-
Solvents: Residual solvents from synthesis and purification, such as ethanol, toluene, or ethyl acetate, are common.[4][5] These are typically considered Class 2 or 3 impurities in pharmaceutical applications.[6]
-
Degradation Products: Hydrolysis of the ester functionality can lead to the formation of cyclopent-1-enecarboxylic acid and ethanol. The presence of acidic impurities can catalyze further degradation, especially during heating.
Q2: How can I perform a quick preliminary purity assessment of my material?
Before committing to a large-scale reaction, a quick purity check is advisable.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the most effective method for identifying and quantifying volatile impurities. It can readily separate positional isomers and residual solvents.
-
¹H NMR Spectroscopy: A proton NMR spectrum can reveal impurities. Look for unexpected signals, particularly in the vinyl region for positional isomers or characteristic peaks for common solvents (e.g., a triplet-quartet pattern for ethanol). Impurities derived from solvents like ethyl acetate can sometimes undergo side reactions like Claisen condensation, leading to characteristic impurity signals.[7]
-
Thin-Layer Chromatography (TLC): While not ideal for separating closely related isomers, TLC can quickly indicate the presence of more polar impurities, such as the corresponding carboxylic acid (which will typically show streaking or a lower Rf value).
Q3: What are the recommended storage conditions for this compound?
To minimize degradation, the compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen). It is classified as a flammable liquid and should be kept in a cool, dry, and well-ventilated area, away from heat sources or open flames.[8][9] Proper storage prevents hydrolysis and potential polymerization or oxidation.
Troubleshooting Guide: Purification Workflows
This section addresses specific problems you may encounter during the purification process.
Problem: My initial analysis (GC or NMR) shows multiple peaks/signals close to the main product.
-
Question: I've confirmed the presence of several impurities. Which purification method should I choose?
-
Answer & Rationale: The choice of method depends on the nature and boiling points of the impurities. A two-pronged approach is often best.
-
Aqueous Wash: Begin by washing the crude material with a saturated solution of sodium bicarbonate (NaHCO₃). This step is crucial for removing acidic impurities, primarily the carboxylic acid formed from hydrolysis. The bicarbonate deprotonates the acid, forming a water-soluble carboxylate salt that partitions into the aqueous layer. Follow this with a brine wash to remove residual water before drying over an anhydrous salt like Na₂SO₄ or MgSO₄.
-
Definitive Purification: After washing, you must choose between fractional distillation and column chromatography.
-
Fractional Vacuum Distillation: This is the preferred method for removing impurities with significantly different boiling points on a larger scale. It is effective for removing residual high-boiling solvents or non-volatile decomposition products. However, it may be insufficient to separate close-boiling positional isomers.
-
Flash Column Chromatography: This is the most powerful technique for separating compounds with similar boiling points but different polarities, such as positional isomers.[10] It is the method of choice when high purity is essential, albeit often with lower throughput than distillation.
-
-
Problem: I performed a vacuum distillation, but the purity did not improve significantly.
-
Question: My GC analysis post-distillation looks almost the same as before. What went wrong?
-
Answer & Rationale: This outcome strongly suggests the primary impurities are positional isomers with boiling points very close to that of the desired product.
-
Causality: Standard distillation setups lack the theoretical plates needed to resolve liquids with a small boiling point difference. To improve separation, you need to increase the efficiency of the column.
-
Troubleshooting Steps:
-
Increase Column Efficiency: Switch from a simple distillation head to a Vigreux column or, for better separation, a packed column (e.g., with Raschig rings or metal sponge). This increases the surface area for vapor-liquid equilibria, enhancing resolving power.
-
Optimize Conditions: Ensure the column is well-insulated to maintain a proper temperature gradient. A stable, deep vacuum is critical; fluctuations will cause bumping and ruin the separation.
-
Switch Methods: If high-efficiency distillation fails, the boiling points are too close for practical separation. You must switch to flash column chromatography.[11][12]
-
-
Problem: My product is a pale yellow or brown oil, not colorless.
-
Question: How can I remove the color from my this compound?
-
Answer & Rationale: Color typically indicates the presence of non-volatile, often polymeric or conjugated, by-products. These are usually present in trace amounts but are highly chromophoric.
-
Troubleshooting Steps:
-
Activated Carbon Treatment: Before distillation, stir the crude liquid with a small amount of activated carbon for 15-30 minutes, then filter through a pad of Celite®. The carbon adsorbs many large, color-imparting molecules.
-
Purify by Distillation/Chromatography: Both vacuum distillation and column chromatography are highly effective at removing these types of impurities. The colored compounds are typically much less volatile and more polar than the desired ester, so they will either remain in the distillation flask or be strongly adsorbed to the top of a silica gel column.
-
-
Problem: My recovery after flash column chromatography is very low.
-
Question: I lost a significant amount of material on the silica gel column. How can I prevent this?
-
Answer & Rationale: Low recovery from silica gel chromatography can be due to two main factors: irreversible adsorption or on-column decomposition.
-
Causality: Silica gel is acidic and can catalyze the hydrolysis of sensitive esters, especially if the solvent contains traces of water. The product, being an ester, might be irreversibly adsorbed onto active sites on the silica.
-
Troubleshooting Steps:
-
Deactivate the Silica: Before packing the column, prepare a slurry of the silica gel in your eluent and add 1% triethylamine (or another volatile base). This neutralizes the acidic sites on the silica surface, preventing hydrolysis and reducing strong adsorption.
-
Use an Appropriate Solvent System: Determine the optimal eluent using TLC. Start with a non-polar solvent like hexanes and gradually add ethyl acetate.[10] An ideal Rf value for the product is between 0.25 and 0.35 to ensure good separation.
-
Consider Alumina: If issues persist, consider using neutral or basic alumina as the stationary phase, which is less acidic than silica gel.
-
-
Data Presentation & Key Parameters
Table 1: Physical Properties of this compound and Potential Impurities
| Compound Name | CAS Number | Molecular Weight ( g/mol ) | Boiling Point (°C / mmHg) |
| This compound | 10267-94-4 | 140.18 | 183.4 / 760[13] |
| Ethyl cyclopent-2-ene-1-carboxylate | 5809-02-9 | 140.18 | Not readily available, expected to be similar to other isomers. |
| Ethyl cyclopent-3-ene-1-carboxylate | 21622-01-5 | 140.18 | 64 / 15[1] |
| Ethyl 2-oxocyclopentane-1-carboxylate | 611-10-9 | 156.18 | 109-110 / 14 |
| Cyclopent-1-enecarboxylic acid | 1560-11-8 | 112.13 | 95-97 / 10 |
| Toluene | 108-88-3 | 92.14 | 111 / 760 |
| Ethanol | 64-17-5 | 46.07 | 78 / 760 |
Visualized Workflows & Protocols
General Purification Workflow Diagram
This diagram outlines the logical steps for purifying commercial this compound.
Caption: General workflow for the purification of this compound.
Troubleshooting Decision Diagram
This diagram provides a logical path for troubleshooting common purification issues.
Caption: Decision tree for troubleshooting purification problems.
Experimental Protocols
Protocol 1: Purification by Fractional Vacuum Distillation
-
Pre-treatment: In a separatory funnel, wash the crude this compound (1 volume) with saturated NaHCO₃ solution (0.5 volume), followed by saturated NaCl (brine) solution (0.5 volume). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate on a rotary evaporator to remove residual solvent.
-
Apparatus Setup: Assemble a fractional distillation apparatus with a Vigreux column (or a packed column for higher efficiency). Ensure all glass joints are properly sealed with vacuum grease. Connect the apparatus to a vacuum pump via a cold trap (liquid nitrogen or dry ice/acetone).
-
Distillation: Begin heating the distillation flask gently in an oil bath. Once the liquid begins to boil, adjust the heat to allow a slow, steady collection of distillate (approx. 1-2 drops per second).
-
Fraction Collection: Discard an initial forerun fraction, which may contain low-boiling impurities. Collect the main fraction boiling at a constant temperature at the recorded vacuum pressure. Monitor the purity of the fractions by GC or TLC.
-
Completion: Stop the distillation before the flask goes to dryness to prevent the concentration of potentially unstable residues. Release the vacuum carefully before turning off the pump.
Protocol 2: Purification by Flash Column Chromatography
-
Solvent System Selection: On a TLC plate, spot the crude material and develop it in various mixtures of hexanes and ethyl acetate. The ideal system will give the desired product an Rf value of ~0.3.
-
Column Packing: Pack a glass column with silica gel (230-400 mesh) as a slurry in the chosen eluent. A typical ratio is 50-100 g of silica per 1 g of crude material.[11]
-
Sample Loading: Dissolve the crude material in a minimal amount of the eluent (or a less polar solvent like dichloromethane) and carefully load it onto the top of the silica bed. Alternatively, pre-adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the column.
-
Elution: Add the eluent to the column and apply positive pressure (using a pump or regulated air/nitrogen line) to achieve a solvent flow rate of approximately 2 inches/minute down the column.
-
Fraction Collection & Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product. Combine the pure fractions, and remove the solvent under reduced pressure using a rotary evaporator.
References
- ChemicalBook. (2025). ethyl cyclopent-3-ene-1-carboxylate | 21622-01-5.
- Organic Syntheses. (n.d.). Procedure for Column Chromatography.
- SIELC Technologies. (n.d.). Separation of Ethyl cyclopentanecarboxylate on Newcrom R1 HPLC column.
- Tokyo Chemical Industry Co., Ltd. (n.d.). Ethyl 3-Cyclopentene-1-carboxylate | 21622-01-5.
- ChemicalBook. (2025). ethyl cyclopent-3-ene-1-carboxylate - Safety Data Sheet.
- Pozo C., J. (1964). Study of the Synthesis of Trans-Cyclopentane-1,2-Dicarboxylic Acid.
- TCI AMERICA. (n.d.). 1-Ethyl-1-cyclopentene | 2146-38-5.
- PubChem. (n.d.). Ethyl 3-Cyclopentene-1-carboxylate.
- ChemicalBook. (n.d.). ETHYL 1-HYDROXYCYCLOPENTANE-CARBOXYLATE synthesis.
- Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography.
- Al-Jaf, H. A., et al. (2023). Synthesis of Cyclopentanone and Cyclohexanone Derivatives. AlQalam Journal of Medical and Applied Sciences.
- PubChem. (n.d.). This compound.
- PubChem. (n.d.). Ethyl cyclopent-2-ene-1-carboxylate.
- PubChem. (n.d.). Ethyl 2-phenylcyclopent-1-enecarboxylate.
- Chemsrc. (2025). Ethyl 1-Cyclopentene-1-Carboxylate | CAS#:10267-94-4.
- Scribd. (n.d.). Troubleshooting Distillation Columns.
- ScienceDirect. (n.d.). Organic volatile impurities in pharmaceuticals.
- LookChem. (n.d.). ETHYL 5-HYDROXY-CYCLOPENT-1-ENECARBOXYLATE.
- Google Patents. (n.d.). CN103058870A - Preparation method of ethyl 2-oxocyclopentylacetate.
- Agilent. (2021). Analysis of Organic Volatile Impurities in Drug Products and Drug Substances.
- Sigma-Aldrich. (n.d.). 1-ethyl cyclopent ene.
- Greenfield Global. (2018). ORGANIC VOLATILE IMPURITIES / RESIDUAL SOLVENTS.
- ResearchGate. (2018). A REVIEW ON FLASH CHROMATOGRAPHY AND ITS PHARMACEUTICAL APPLICATIONS.
- MDPI. (2024). A Straightforward, Sensitive, and Reliable Strategy for Ethyl Carbamate Detection.
- MDPI. (2024). Development, Validation, and Greenness Assessment of Eco-Friendly Analytical Methods.
- ResearchGate. (2022). 1H-NMR impurity originating from ethyl acetate - What could it be?.
- Wiley Online Library. (2024). Validation of an analytical method for the determination of ethyl carbamate in vinegars.
Sources
- 1. ethyl cyclopent-3-ene-1-carboxylate | 21622-01-5 [chemicalbook.com]
- 2. Ethyl cyclopent-2-ene-1-carboxylate | C8H12O2 | CID 57429489 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. View of Synthesis of Cyclopentanone and Cyclohexanone Derivatives [journal.utripoli.edu.ly]
- 4. CN103058870A - Preparation method of ethyl 2-oxocyclopentylacetate - Google Patents [patents.google.com]
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- 7. researchgate.net [researchgate.net]
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- 13. Ethyl 1-Cyclopentene-1-Carboxylate | CAS#:10267-94-4 | Chemsrc [chemsrc.com]
Preventing polymerization of Ethyl cyclopent-1-enecarboxylate during storage
Introduction
Welcome to the Technical Support Center for Ethyl Cyclopent-1-enecarboxylate. This guide is designed for researchers, scientists, and drug development professionals to address the critical issue of preventing unwanted polymerization of this valuable monomer during storage and handling. This compound, due to its vinyl ester functionality, is susceptible to free-radical polymerization, which can compromise its purity and render it unusable for sensitive downstream applications. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to ensure the stability and integrity of your this compound samples.
Understanding the Challenge: The Chemistry of Unwanted Polymerization
This compound belongs to the class of vinyl esters, which are known to undergo free-radical polymerization. This process is typically initiated by heat, light (UV radiation), or the presence of radical-generating impurities. The polymerization cascade, once initiated, can proceed rapidly, leading to an increase in viscosity, formation of solid polymer, and potentially a dangerous exothermic reaction in bulk quantities.
The generally accepted mechanism for this process involves three key stages:
-
Initiation: Formation of free radicals from an initiator or through thermal/photochemical energy.
-
Propagation: The radical attacks the double bond of a monomer molecule, creating a new, larger radical. This process repeats, rapidly extending the polymer chain.
-
Termination: Two radicals combine to form a stable, non-reactive molecule, ending the chain growth.
Due to the reactive nature of this compound, meticulous attention to storage and handling is paramount to prevent the initiation of this chain reaction.
Frequently Asked Questions (FAQs)
Q1: My previously clear, low-viscosity this compound has become viscous and cloudy. What is happening?
A1: An increase in viscosity and the appearance of cloudiness or solid precipitates are classic signs of polymerization. This indicates that the inhibitor present in the monomer has been depleted or has become ineffective, allowing the monomer to form oligomers and polymers. It is crucial to cease using this material immediately and dispose of it according to your institution's hazardous waste protocols.
Q2: What is a polymerization inhibitor and how does it work?
A2: A polymerization inhibitor is a chemical compound added in small quantities to reactive monomers to prevent premature polymerization.[1] These substances work by scavenging free radicals, which are the initiators of the polymerization chain reaction. By reacting with and neutralizing free radicals, inhibitors effectively stop the polymerization process before it can begin.
Q3: What are the recommended inhibitors for this compound?
A3: While specific literature for this compound is limited, we can draw reliable parallels from other vinyl esters.[2] The most commonly used and effective inhibitors fall into two main categories:
-
Phenolic Inhibitors: These are the most widely used and include compounds like Hydroquinone (HQ) and the Monomethyl Ether of Hydroquinone (MEHQ). They function as chain-terminating antioxidants. A crucial aspect of their mechanism is the requirement of dissolved oxygen to be effective.[3]
-
Stable Free Radicals: This class includes compounds like certain nitroxides. They are highly efficient at scavenging radicals.
For general-purpose storage, MEHQ is a common choice due to its efficacy and relatively low impact on subsequent polymerization reactions when desired.
Q4: Does the storage atmosphere matter?
A4: Absolutely. For phenolic inhibitors like MEHQ and HQ, a small amount of dissolved oxygen is necessary for them to function effectively.[3] Therefore, storing this compound under a completely inert atmosphere (e.g., pure nitrogen or argon) can render these inhibitors ineffective and may lead to polymerization. It is recommended to store the monomer with a headspace of air. However, it is important to note that excessive oxygen can also be detrimental, potentially leading to the formation of peroxides which can themselves initiate polymerization.
Q5: How does temperature affect the stability of this compound?
A5: Temperature is a critical factor. Higher temperatures increase the rate of all chemical reactions, including the slow decomposition of impurities that can generate free radicals and initiate polymerization. Furthermore, elevated temperatures accelerate the depletion of the inhibitor. Therefore, it is imperative to store this compound in a cool environment.
Troubleshooting Guide
| Problem | Possible Causes | Recommended Actions |
| Monomer polymerized in the storage container (increased viscosity, presence of solids). | 1. Inhibitor Depletion: The initial inhibitor has been consumed over time. 2. Improper Storage: Exposure to elevated temperatures or light. 3. Contamination: Presence of impurities that can initiate polymerization. | - Do NOT use the material. - Safely dispose of the compromised monomer according to your institution's hazardous waste procedures. - Review your storage conditions and ensure they align with the recommendations in this guide. |
| Monomer appears discolored (e.g., yellowing). | 1. Oxidation: The inhibitor or other minor impurities may have oxidized. 2. Early Stages of Polymerization: Discoloration can be an early sign of polymer formation. | - Perform a quality control check to test for the presence of polymer (see Experimental Protocols section). - If no polymer is detected, the material may still be usable for non-critical applications. However, it is advisable to repurify the monomer by distillation (with an appropriate inhibitor added to the distillation flask) before use in sensitive experiments. |
| Inhibitor concentration is found to be low upon analysis. | 1. Prolonged Storage: Inhibitors are consumed over time. 2. Elevated Storage Temperature: Higher temperatures accelerate inhibitor depletion. | - If the monomer has not polymerized, you can consider adjusting the inhibitor level by adding a concentrated solution of the appropriate inhibitor. This should be done with extreme caution and only by experienced personnel. - It is generally recommended to use a fresh batch of monomer. |
Recommended Storage Conditions
To maximize the shelf-life of this compound, the following storage conditions are recommended:
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C[4] | Minimizes the rate of spontaneous polymerization and inhibitor depletion. |
| Atmosphere | Headspace of air | Provides the necessary oxygen for phenolic inhibitors to function effectively.[3] |
| Light | Store in an amber or opaque container in a dark location. | Prevents photochemical initiation of polymerization. |
| Inhibitor | Typically shipped with an inhibitor (e.g., MEHQ). Confirm with the supplier. | Scavenges free radicals to prevent the onset of polymerization. |
| Container | Tightly sealed container. | Prevents contamination and evaporation of the monomer. |
Experimental Protocols
Protocol 1: Qualitative and Quantitative Analysis of Polymer Content by ¹H-NMR Spectroscopy
This protocol provides a method to detect and quantify the presence of polymer in a sample of this compound. The principle relies on the disappearance of the sharp vinyl proton signals of the monomer and the appearance of broad signals corresponding to the polymer backbone.
Materials:
-
This compound sample
-
Deuterated chloroform (CDCl₃) with a known internal standard (e.g., 1,3,5-trimethoxybenzene)
-
NMR tubes
-
NMR spectrometer
Procedure:
-
Accurately weigh approximately 10-20 mg of the this compound sample into a clean, dry vial.
-
Add a known mass of the internal standard to the vial.
-
Dissolve the sample and internal standard in approximately 0.6 mL of CDCl₃.
-
Transfer the solution to an NMR tube.
-
Acquire a ¹H-NMR spectrum of the sample.[5]
-
Qualitative Analysis: Examine the spectrum for the characteristic sharp signals of the monomer's vinyl proton. The presence of broad, poorly resolved signals in the aliphatic region, where sharp monomer signals are not expected, is indicative of polymer formation.
-
Quantitative Analysis: Integrate the area of a well-resolved monomer proton signal and a signal from the internal standard.[6] The concentration of the monomer can be calculated using the following equation:
C_monomer = (I_monomer / N_monomer) * (N_standard / I_standard) * (m_standard / MW_standard) * (MW_monomer / m_sample)
Where:
-
C_monomer = Concentration of monomer (as a weight fraction)
-
I = Integral area
-
N = Number of protons for the integrated signal
-
m = mass
-
MW = Molecular weight
The polymer content can then be estimated as (1 - C_monomer).
-
Protocol 2: Detection of Low-Level Polymer by GC-FID
Gas chromatography with a flame ionization detector (GC-FID) is a highly sensitive method for detecting the presence of oligomers and polymers, which will have significantly longer retention times than the monomer or will not elute from the column.[7][8]
Materials:
-
This compound sample
-
High-purity solvent for dilution (e.g., dichloromethane or ethyl acetate)
-
Gas chromatograph with a flame ionization detector (GC-FID)
-
Appropriate GC column (a polar column is often suitable for esters)
Procedure:
-
Prepare a dilute solution of the this compound sample in the chosen solvent (e.g., 1 mg/mL).
-
Inject a small volume (e.g., 1 µL) of the solution into the GC-FID system.
-
Run a temperature program that starts at a low temperature to resolve the monomer peak and ramps to a high temperature to elute any potential oligomers.
-
Analysis: A pure monomer sample should show a single, sharp peak at a characteristic retention time. The presence of broad peaks at later retention times or a rising baseline at high temperatures can indicate the presence of oligomers and polymers. For quantitative analysis, a calibration curve with a pure monomer standard is required.
Visualizations
Polymerization and Inhibition Workflow
Caption: Free-radical polymerization and the role of inhibitors.
References
-
Analyst. Low-field 1H-NMR spectroscopy for compositional analysis of multicomponent polymer systems. [Link]
-
ResearchGate. In Situ Quantitative 1 H NMR Monitoring of Monomer Consumption: A Simple and Fast Way of Estimating Reactivity Ratios. [Link]
-
Medallion Labs. What Is Accelerated Shelf-Life Testing? Benefits & Process Explained. [Link]
-
LabRulez. Qualitative and quantitative analysis of the polymerization of PS-b-PtBA block copolymer using picoSpin 80 NMR. [Link]
-
Semantic Scholar. Polymer Molecular Weight Analysis by 1H NMR Spectroscopy. [Link]
-
MDPI. RAFT Polymerization of Vinyl Esters: Synthesis and Applications. [Link]
-
Covalent. Gas Chromatography (GC) – Flame Ionization Detection (FID). [Link]
-
Shimadzu. Analysis of Vinyl Chloride in Polyvinyl Chloride Plastics by GC. [Link]
-
CVR Labs. Shelf Life Testing | Real time & Accelerated Testing (ASLT). [Link]
-
Royal Society of Chemistry. Novel sustainable synthesis of vinyl ether ester building blocks, directly from carboxylic acids and the corresponding hydroxyl vinyl ether, and their photopolymerization. [Link]
-
PubMed. Vinyl Ester-Based Cyclic Peptide Proteasome Inhibitors. [Link]
-
Wako. High performance polymerization inhibitors. [Link]
-
Eurofins. Accelerated Shelf Life Studies (ASLS) - Food Testing. [Link]
-
Journal of Environmental Nanotechnology. Synthesis ,Characterization and Curing of Vinyl ester resin. [Link]
-
FSNS. 5 Reasons To Do Accelerated Shelf Life Testing. [Link]
-
Intertek. Chromatography Analysis of Polymers and Plastics. [Link]
-
Chemsrc. Ethyl 1-Cyclopentene-1-Carboxylate | CAS#:10267-94-4. [Link]
-
Interplastic Corporation. Proper Cure of Vinyl Ester Resins. [Link]
- Google Patents.
-
IChemE. Understanding vinyl acetate polymerisation accidents. [Link]
-
PubMed Central. Experimental accelerated shelf life determination of a ready-to-eat processed food. [Link]
-
ResearchGate. Determination of vinyl chloride in poly(vinyl chloride) by static headspace gas chromatography using flame ionization detector. [Link]
-
National Center for Biotechnology Information. This compound. [Link]
-
National Center for Biotechnology Information. Ethyl cyclopent-2-ene-1-carboxylate. [Link]
-
SlideShare. Corrosion inhibitor compatibility with other chemicals. [Link]
-
LookChem. ETHYL 5-HYDROXY-CYCLOPENT-1-ENECARBOXYLATE. [Link]
- Google Patents.
-
Marco Rubber & Plastics. ETHYL CYCLOPENTANE Resistant O-Rings and Seals. [Link]
Sources
- 1. Polymerization Inhibitors|FUJIFILM Wako Chemicals U.S.A. Corporation [specchem-wako.fujifilm.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. ethyl cyclopent-3-ene-1-carboxylate CAS#: 21622-01-5 [amp.chemicalbook.com]
- 5. Low-field 1H-NMR spectroscopy for compositional analysis of multicomponent polymer systems - Analyst (RSC Publishing) [pubs.rsc.org]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Gas Chromatography (GC) – Flame Ionization Detection (FID) – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 8. shimadzu.com [shimadzu.com]
Identifying and minimizing side reactions in Ethyl cyclopent-1-enecarboxylate synthesis
Technical Support Center: Synthesis of Ethyl Cyclopent-1-enecarboxylate
Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for identifying and minimizing side reactions. By understanding the causality behind common experimental challenges, you can optimize your synthetic route to achieve higher yields and purity.
Overview of the Primary Synthetic Pathway
The most common and reliable laboratory synthesis of this compound is a multi-step process starting from diethyl adipate. The overall transformation proceeds through three key stages:
-
Dieckmann Condensation: An intramolecular cyclization of diethyl adipate to form the β-keto ester, ethyl 2-oxocyclopentanecarboxylate.
-
Chemoselective Reduction: Reduction of the ketone functionality to a secondary alcohol, yielding ethyl 1-hydroxycyclopentanecarboxylate.
-
Acid-Catalyzed Dehydration: Elimination of water to form the target α,β-unsaturated ester, this compound.
The following workflow diagram illustrates this synthetic sequence.
Caption: Competing intramolecular vs. intermolecular reaction pathways.
Part 2: Reduction and Dehydration (Steps 2 & 3)
Question 3: My reduction of the keto-ester is slow or incomplete. Should I use a stronger reducing agent?
Answer: It is not recommended. While stronger agents like Lithium Aluminum Hydride (LiAlH₄) would reduce the ketone, they would also readily reduce the ester to a diol, which cannot be converted to the target product.
-
Causality: Sodium borohydride (NaBH₄) is chemoselective, meaning it is reactive enough to reduce ketones and aldehydes but generally unreactive towards esters. This selectivity is crucial.
-
Solution:
-
Purity: Ensure the starting β-keto ester is pure. Any acidic impurities will quench the NaBH₄.
-
Stoichiometry: Use a slight excess of NaBH₄ (e.g., 1.5-2.0 equivalents) to ensure complete conversion.
-
Temperature: The reaction is typically started at 0 °C and allowed to warm to room temperature. If it is sluggish, gentle heating (to ~40 °C) can be applied, but monitor carefully for any ester hydrolysis.
-
Question 4: The final dehydration step gives me a mixture of two isomers. How do I favor the desired this compound?
Answer: You are likely forming a mixture of the α,β-unsaturated product (cyclopent-1-ene) and the β,γ-unsaturated product (cyclopent-2-ene). The desired product is the conjugated endo isomer, which is thermodynamically more stable.
-
Causality: Acid-catalyzed dehydration proceeds via a carbocation intermediate. Elimination of a proton can occur from two different adjacent carbons, leading to different isomers. The β,γ-unsaturated isomer is often the kinetically favored product (formed faster), while the α,β-unsaturated isomer is the thermodynamically favored product (more stable).
-
Solution: To favor the thermodynamic product, the reaction needs to reach equilibrium.
-
Reaction Time & Temperature: Ensure the reaction is heated for a sufficient duration to allow the kinetic product to isomerize to the more stable conjugated product.
-
Acid Catalyst: Use a strong acid catalyst like sulfuric acid or p-toluenesulfonic acid.
-
Water Removal: Removing water as it forms (e.g., using a Dean-Stark apparatus) will drive the equilibrium towards the alkene products and prevent the reverse reaction (hydration).
-
Experimental Protocols
Protocol 1: Synthesis of Ethyl 2-oxocyclopentanecarboxylate
-
Setup: Assemble a flame-dried three-neck round-bottom flask with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Reagents: To the flask, add anhydrous toluene (~3 mL per gram of diethyl adipate) and sodium ethoxide (1.1 equivalents).
-
Addition: Heat the mixture to reflux. Slowly add a solution of diethyl adipate (1.0 equivalent) in anhydrous toluene via the dropping funnel over 1 hour.
-
Reaction: Maintain reflux with vigorous stirring. Monitor the reaction by TLC or GC until the starting material is consumed (typically 4-6 hours). Ethanol generated during the reaction will co-distill with the toluene.
-
Workup: Cool the reaction vessel to 0 °C in an ice bath. Slowly and carefully quench the reaction by adding 1M HCl until the mixture is acidic (pH ~2-3).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with ethyl acetate.
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation. [1]
Protocol 2: Synthesis of Ethyl 1-hydroxycyclopentanecarboxylate
-
Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the crude ethyl 2-oxocyclopentanecarboxylate (1.0 equivalent) in absolute ethanol.
-
Addition: Cool the solution to 0 °C in an ice bath. Add sodium borohydride (NaBH₄) (1.5 equivalents) portion-wise over 30 minutes, ensuring the temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and stir the reaction at room temperature for 3-4 hours, or until TLC analysis indicates the consumption of the starting ketone.
-
Workup: Cool the mixture back to 0 °C and quench by the slow addition of 1M HCl to decompose excess NaBH₄.
-
Extraction: Remove the ethanol under reduced pressure. Add water and extract the product with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo to yield the crude alcohol, which is often used in the next step without further purification. [2]
Protocol 3: Synthesis of this compound
-
Setup: To the crude ethyl 1-hydroxycyclopentanecarboxylate, add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops).
-
Reaction: Heat the mixture gently (e.g., using a distillation setup) to distill the product as it forms. The formation of water will be visible. Continue heating until no more product distills.
-
Purification: Wash the collected distillate with a saturated sodium bicarbonate solution to remove any acidic residue, then with brine. Dry the organic layer over anhydrous CaCl₂ and purify by fractional distillation to obtain the final product.
Data Summary Table
| Parameter | Condition A (Standard) | Condition B (Alternative) | Rationale & Expected Outcome |
| Base (Dieckmann) | Sodium Ethoxide (NaOEt) | Lithium Diisopropylamide (LDA) | NaOEt is cheaper and effective at reflux. LDA is stronger, non-nucleophilic, and allows for lower reaction temperatures, potentially reducing side products with sensitive substrates. |
| Solvent (Dieckmann) | Toluene | Tetrahydrofuran (THF) | Toluene is standard for NaOEt reactions at reflux. THF is required for LDA and other strong amide bases, as it is a polar aprotic solvent that enhances enolate stability. |
| Temperature (Dieckmann) | Reflux (~110 °C) | -78 °C to Room Temp | High temperature drives the reaction with NaOEt. Low temperature with LDA provides greater control and selectivity. |
| Dehydration Catalyst | H₂SO₄ (conc.) | p-Toluenesulfonic acid (pTSA) | H₂SO₄ is a strong and effective catalyst. pTSA is a solid, often easier to handle, and can be less prone to causing charring. |
References
- Benchchem. (n.d.). improving yield of Dieckmann condensation for Ethyl 2-oxocyclopentanecarboxylate.
-
Wikipedia. (2023). Dieckmann condensation. Retrieved from [Link]
- Benchchem. (n.d.). Troubleshooting low yields in the synthesis of substituted enones.
-
The Organic Chemistry Tutor. (n.d.). E1 Reaction Mechanism With Alcohol Dehydration & Ring Expansion Problems. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl cyclopent-2-ene-1-carboxylate. Retrieved from [Link]
Sources
Technical Support Center: Effective Purification of Ethyl Cyclopent-1-enecarboxylate
Welcome to the technical support center for the purification of Ethyl cyclopent-1-enecarboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges encountered during the purification of this versatile synthetic intermediate. Here, we will delve into the causality behind experimental choices, ensuring that every protocol is a self-validating system grounded in authoritative scientific principles.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude sample of this compound synthesized via the Dieckmann condensation?
A1: When synthesizing this compound through the Dieckmann condensation of diethyl adipate, followed by subsequent chemical modifications, several impurities are typically encountered. Understanding these is the first step toward a successful purification strategy. The primary impurities include:
-
Unreacted Diethyl Adipate: The starting material for the Dieckmann condensation. Its presence indicates an incomplete reaction.
-
Intermediate β-Keto Ester (Ethyl 2-oxocyclopentanecarboxylate): This is the direct product of the Dieckmann cyclization of diethyl adipate.[1][2][3] Subsequent reaction steps are required to convert this intermediate to the desired α,β-unsaturated ester.
-
Side-Products from Intermolecular Condensation: Instead of the desired intramolecular cyclization, diethyl adipate can react with itself or other ester molecules in an intermolecular fashion, leading to higher molecular weight byproducts.
-
Residual Acid or Base: Depending on the specific workup procedure, residual acidic or basic catalysts may be present and can affect the stability and purity of the final product.[4][5][6]
-
Solvents from Synthesis and Workup: Residual solvents used in the reaction and extraction steps are also common impurities.
Q2: What are the primary methods for purifying crude this compound?
A2: The two most effective and commonly employed techniques for the purification of this compound are:
-
Fractional Vacuum Distillation: This method is ideal for separating compounds with different boiling points. Since this compound is a liquid at room temperature, distillation under reduced pressure is the preferred method to prevent decomposition at high temperatures.
-
Flash Column Chromatography: This technique separates compounds based on their differential adsorption to a stationary phase. It is particularly useful for removing impurities with polarities significantly different from the desired product.
Q3: How do I choose between fractional vacuum distillation and flash column chromatography?
A3: The choice of purification method depends on the nature and quantity of the impurities present, as well as the scale of your synthesis.
-
Fractional vacuum distillation is highly effective for removing impurities with boiling points that are sufficiently different from this compound. It is often the more practical and scalable method for larger quantities.
-
Flash column chromatography is the better choice when dealing with impurities that have boiling points very close to your product but differ in polarity. It offers higher resolution for separating such mixtures. It is also suitable for smaller-scale purifications.
Troubleshooting Guide: Fractional Vacuum Distillation
Q4: My fractional distillation is not giving a good separation. What could be the problem?
A4: Poor separation during fractional distillation can stem from several factors. Here's a troubleshooting guide:
| Potential Cause | Explanation | Recommended Solution |
| Inefficient Fractionating Column | The column may not have enough theoretical plates to separate components with close boiling points. | Use a longer fractionating column or one with a more efficient packing material (e.g., Vigreux, Raschig rings, or metal sponge).[7][8] |
| Distillation Rate is Too Fast | A rapid distillation rate does not allow for proper equilibrium to be established between the liquid and vapor phases within the column, leading to poor separation. | Reduce the heating rate to ensure a slow and steady distillation. A good rule of thumb is to collect distillate at a rate of 1-2 drops per second. |
| Fluctuating Heat Source | Inconsistent heating can cause bumping and prevent a smooth distillation, disrupting the vapor-liquid equilibrium. | Use a heating mantle with a stirrer or an oil bath to provide stable and even heating. |
| Poor Insulation | Heat loss from the fractionating column can lead to premature condensation and hinder the separation process. | Insulate the column with glass wool or aluminum foil to maintain a proper temperature gradient.[9] |
| Vacuum Leaks | Leaks in the system will cause the pressure to fluctuate, leading to an unstable boiling point and poor separation. | Check all joints and connections for a proper seal. Ensure all glassware is free of cracks. |
Experimental Protocol: Fractional Vacuum Distillation
This protocol provides a general procedure for the purification of this compound using fractional vacuum distillation.
Materials:
-
Crude this compound
-
Round-bottom flask
-
Fractionating column (e.g., Vigreux)
-
Distillation head with thermometer adapter
-
Condenser
-
Receiving flask(s)
-
Vacuum adapter
-
Vacuum pump with a cold trap
-
Heating mantle or oil bath
-
Stir bar or boiling chips
-
Thermometer
Procedure:
-
Setup: Assemble the fractional distillation apparatus as shown in the diagram below. Ensure all joints are properly greased and sealed to maintain a vacuum.
-
Charging the Flask: Add the crude this compound and a stir bar or boiling chips to the round-bottom flask. Do not fill the flask more than two-thirds full.
-
Applying Vacuum: Connect the apparatus to the vacuum source and slowly evacuate the system. A typical pressure for this type of distillation is in the range of 10-20 mmHg.
-
Heating: Once the desired pressure is stable, begin to heat the flask gently.
-
Collecting Fractions: Monitor the temperature at the distillation head. Collect any low-boiling impurities as the first fraction. As the temperature stabilizes at the boiling point of this compound, switch to a clean receiving flask to collect the pure product. A third, higher-boiling fraction can be collected to ensure complete separation.
-
Shutdown: Once the distillation is complete, remove the heat source and allow the apparatus to cool to room temperature before slowly releasing the vacuum.
Troubleshooting Guide: Flash Column Chromatography
Q5: My compound is not separating well on the silica gel column. What should I do?
A5: Ineffective separation in flash chromatography can be frustrating. Here are some common issues and their solutions:
| Potential Cause | Explanation | Recommended Solution |
| Inappropriate Solvent System | The polarity of the eluent is critical for good separation. If the polarity is too high, all components will elute quickly with little separation. If it's too low, the compounds will not move down the column. | Use Thin Layer Chromatography (TLC) to determine the optimal solvent system. A good starting point for this compound is a mixture of ethyl acetate and hexanes.[10][11][12] Aim for an Rf value of 0.2-0.3 for the desired compound.[13] |
| Improper Column Packing | Air bubbles or channels in the silica gel will lead to an uneven flow of the solvent and poor separation. | Pack the column carefully as a slurry to ensure a homogenous and dense packing. Gently tap the column during packing to dislodge any air bubbles. |
| Overloading the Column | Applying too much crude material to the column will result in broad, overlapping bands. | As a general rule, the amount of crude material should be about 1-5% of the weight of the silica gel. For difficult separations, use a lower loading. |
| Sample Application | If the initial band of the sample is too wide, the separation will be compromised. | Dissolve the sample in a minimal amount of the eluent or a less polar solvent and apply it to the column in a narrow band. |
Experimental Protocol: Flash Column Chromatography
This protocol outlines a general procedure for purifying this compound using flash column chromatography.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Chromatography column
-
Eluent (e.g., a mixture of ethyl acetate and hexanes)
-
Collection tubes or flasks
-
TLC plates and chamber
-
UV lamp for visualization
Procedure:
-
Solvent System Selection: Use TLC to find a solvent system that gives an Rf of ~0.25 for this compound. A common starting point is 10% ethyl acetate in hexanes.
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent and pour it into the column. Allow the silica to settle, and then drain the excess solvent until it is level with the top of the silica.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent. Carefully add the sample solution to the top of the silica gel.
-
Elution: Add the eluent to the column and apply gentle pressure (using a pump or inert gas) to begin the elution process.
-
Fraction Collection: Collect fractions in test tubes. Monitor the separation by periodically running TLC on the collected fractions.
-
Product Isolation: Combine the fractions that contain the pure product (as determined by TLC). Remove the solvent under reduced pressure to obtain the purified this compound.
Visualizing the Purification Workflow
Troubleshooting Logic Diagram
References
-
Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. Retrieved from [Link]
-
Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]
-
LookChem. (n.d.). General procedures for the purification of Esters. Chempedia. Retrieved from [Link]
- Google Patents. (n.d.). DE2112492B2 - PROCESS FOR REDUCING THE RESIDUAL ACID CONTENT OF AN ESTERIFICATION PRODUCT.
-
University of California, Irvine. (n.d.). Fractional Distillation. Retrieved from [Link]
-
Science Ready. (n.d.). Fisher Esterification, Reflux, Isolation and Purification of Esters. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. Retrieved from [Link]
-
Organic Chemistry Tutor. (n.d.). Dieckmann Condensation. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, May 2). 1.5: Flash Chromatography. Retrieved from [Link]
-
King Group. (n.d.). Successful Flash Chromatography. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Reddit. (2021, May 6). Experimental Help for Dieckmann Condensation. r/chemhelp. Retrieved from [Link]
-
ResearchGate. (2025, May 1). Synthesis, spectral, structural and quantum chemical computational analyses of ethyl 2-((3-cyanopyridin-2-yl)amino)cyclopent-1-ene-1-carboxylate. Retrieved from [Link]
-
Reddit. (2024, February 20). I need some advice on a claisen(dieckmann) I'm running I can't tell if it's not reacting or if its reversing. r/OrganicChemistry. Retrieved from [Link]
-
Sorbent Technologies, Inc. (2025, August 11). Flash Chromatography Basics. Retrieved from [Link]
-
Oregon State University. (n.d.). Study of the Synthesis of Trans-Cyclopentane-1,2-Dicarboxylic Acid. Retrieved from [Link]
-
Biotage. (2023, January 19). Using TLC to Scout Flash Chromatography Solvents. Retrieved from [Link]
-
SpectraBase. (n.d.). ETHYL-2,3-DIETHYL-3-HYDROXY-5-OXOCYCLOPENT-1-ENECARBOXYLATE. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 7). 5.4C: Step-by-Step Procedures for Vacuum Distillation. Retrieved from [Link]
-
YouTube. (2025, February 11). Master The Dieckmann Condensation in 12 Minutes!. Organic Chemistry Tutor. Retrieved from [Link]
-
NROChemistry. (n.d.). Dieckmann Condensation. Retrieved from [Link]
- Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., ... & Bercaw, J. E. (2010). NMR chemical shifts of trace impurities: common laboratory solvents, organics, and gases in deuterated solvents relevant to the organometallic chemist. Organometallics, 29(9), 2176-2179.
-
PubChem. (n.d.). SYNTHESIS OF 3-ETHYL-2-METHYLCYCLOPENTAN-1-ONE-3-CARBOXYLIC ACID. Retrieved from [Link]
-
Journal of Materials and Environmental Science. (2024, August 30). Identification of compounds by GC-MS analysis of the ethyl acetate fraction of the hydroalcoholic extract of Lippia multiflora. Retrieved from [Link]
-
King Group. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, May 5). 5.3D: Step-by-Step Procedures for Fractional Distillation. Retrieved from [Link]
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR chemical shifts of common laboratory solvents as trace impurities. The Journal of Organic Chemistry, 62(21), 7512-7515.
-
ResearchGate. (n.d.). The procedure of fraction distillation in a laboratory. Retrieved from [Link]
- Google Patents. (n.d.). CN103058870A - Preparation method of ethyl 2-oxocyclopentylacetate.
-
NIST. (n.d.). Cyclopentanecarboxylic acid, 2-oxo-, ethyl ester. WebBook. Retrieved from [Link]
-
Restek. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. Retrieved from [Link]
-
YouTube. (2018, October 23). UPDATED How To Set-Up and Perform Fractional Distillation #Science. Supreme Science. Retrieved from [Link]
-
Stoltz, B. M., et al. (n.d.). Palladium-Catalyzed Enantioselective Decarboxylative Allylic Alkylation of β-Ketoesters. Supporting Information. Caltech. Retrieved from [Link]
-
Organic Syntheses. (n.d.). diethyl adipate. Retrieved from [Link]
- Google Patents. (n.d.). Synthesis method of cyclopentanone-2-carboxylic acid ethyl ester.
-
Organic Syntheses. (n.d.). 2-(3-Oxobutyl)Cyclopentanone-2-Carboxylic acid Ethyl Ester. Retrieved from [Link]
- Al-Shwyeh, H. A., et al. (2023). Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity. Molecules, 28(21), 7268.
-
Filo. (2025, May 9). How will you synthesize cyclopentane from diethyl adipate?. Retrieved from [Link]
- Satyal, P., et al. (2023). Essential Oil Composition Analysis of Cymbopogon Species from Eastern Nepal by GC-MS and Chiral GC-MS, and Antimicrobial Activity of Some Major Compounds. Molecules, 28(2), 552.
-
Globe Thesis. (2009, June 19). Study On The Preparation Of Cyclopentanone From Diethyl Adipate Via Cyclization And Hydrolysis. Retrieved from [Link]
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- 3. Ethyl 2-oxocyclopentanecarboxylate, 97+% | Fisher Scientific [fishersci.ca]
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- 6. DE2112492B2 - PROCESS FOR REDUCING THE RESIDUAL ACID CONTENT OF AN ESTERIFICATION PRODUCT - Google Patents [patents.google.com]
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Technical Support Center: GC-MS Analysis of Ethyl cyclopent-1-enecarboxylate for Impurity Profiling
Welcome to the technical support resource for the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of Ethyl cyclopent-1-enecarboxylate. This guide is designed for researchers, analytical scientists, and drug development professionals to navigate the complexities of identifying and quantifying impurities in this important chemical intermediate. Here, we move beyond generic advice to provide in-depth, field-proven insights into potential challenges and their resolutions, ensuring the integrity and accuracy of your analytical data.
Introduction: The Analytical Challenge
This compound, an α,β-unsaturated ester, is a valuable building block in organic synthesis. Its reactivity, however, makes it susceptible to the formation of various impurities during synthesis, purification, and storage. Accurate identification and quantification of these impurities by GC-MS are critical for quality control and regulatory compliance, particularly under guidelines such as those from the International Council for Harmonisation (ICH).[1][2][3][4][5] This guide provides a structured approach to troubleshooting common issues encountered during its analysis.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common questions and issues that arise during the GC-MS analysis of this compound.
Sample Preparation & Handling
Q1: What are the best practices for preparing this compound samples for GC-MS analysis to ensure accurate impurity profiling?
A1: Proper sample preparation is foundational to reliable analysis. Due to the volatile nature of this compound and its potential impurities, a systematic approach is crucial.
-
Solvent Selection: Choose a high-purity, volatile organic solvent that is compatible with your GC column's stationary phase.[6] Recommended solvents include dichloromethane, hexane, or ethyl acetate. Avoid water and non-volatile solvents which are unsuitable for GC-MS.[6]
-
Concentration: Aim for a sample concentration of approximately 10 µg/mL to achieve a column loading of around 10 ng with a 1 µL splitless injection.[7] This minimizes the risk of column overload, which can cause peak fronting.
-
Filtration and Cleanliness: Ensure your sample is free of particulates by filtering through a 0.22 µm filter.[7] Samples should be prepared in glass vials to prevent leaching from plastics.[7] Contamination from sample vials, such as plasticizers, can introduce extraneous peaks in your chromatogram.[8]
-
Minimizing Degradation: As an unsaturated ester, this compound can be susceptible to degradation.[9] Prepare samples fresh and analyze them promptly. If storage is necessary, keep them in a cool, dark environment.
Q2: I am observing unexpected peaks that are not related to my sample. What are these "ghost peaks" and how can I eliminate them?
A2: Ghost peaks are extraneous peaks in a chromatogram that do not originate from the injected sample. Their presence can interfere with the identification and quantification of true impurities.
-
Sources of Ghost Peaks:
-
Injector Contamination: Residue from previous injections, septum bleed, or contaminated liners are common culprits.
-
Carrier Gas Impurities: Impurities in the carrier gas can accumulate on the column at low temperatures and elute as the oven temperature ramps.
-
Column Bleed: Degradation of the column's stationary phase at high temperatures can produce a rising baseline and discrete peaks.
-
-
Troubleshooting Ghost Peaks:
-
Run a Blank Gradient: Inject a vial of your sample solvent and run your analytical method. If the ghost peaks are present, the contamination is from the system (injector, gas, or column) and not from your sample preparation.
-
Injector Maintenance: Replace the septum and injector liner. A high-temperature, low-bleed septum is recommended.[8]
-
Check Gas Purity: Ensure high-purity carrier gas and functioning gas purifiers.
-
Condition the Column: Bake out the column at its maximum isothermal temperature (or 20°C above the final method temperature, whichever is lower) to remove contaminants.
-
Chromatography & Peak Shape Issues
Q3: My peaks for this compound and its potential impurities are tailing. What causes this and how can I achieve better peak symmetry?
A3: Peak tailing, where the latter half of the peak is broader than the front, is a common problem that can compromise resolution and integration accuracy.
-
Primary Causes of Tailing:
-
Active Sites: Interaction of polar analytes with active sites (e.g., silanol groups) in the injector liner or on the column.
-
Column Contamination: Buildup of non-volatile residues at the head of the column.
-
Improper Column Installation: Dead volume in the flow path due to incorrect column installation depth in the injector or detector.[8]
-
Solvent-Phase Mismatch: Using a sample solvent that is not compatible with the polarity of the stationary phase.
-
-
Solutions for Peak Tailing:
-
Use a Deactivated Liner: Employ a fresh, deactivated injector liner. The use of glass wool in the liner can sometimes introduce active sites, so consider a liner without it or one with deactivated glass wool.
-
Column Maintenance: Trim 10-20 cm from the front of the column to remove accumulated non-volatile residues.
-
Correct Column Installation: Ensure the column is cut squarely and installed at the manufacturer-recommended depth in both the injector and detector.
-
Optimize Initial Oven Temperature: For splitless injections, the initial oven temperature should be about 20°C below the boiling point of the sample solvent to ensure proper analyte focusing.
-
Q4: How do I select the appropriate GC column for separating this compound from its isomers and other potential impurities?
A4: Column selection is critical for achieving the necessary resolution. The choice depends on the polarity of the analytes and the desired separation mechanism.
-
Stationary Phase Selection:
-
General Purpose Non-Polar to Mid-Polar Columns: A good starting point is a 5% phenyl-polysiloxane phase (e.g., DB-5ms, HP-5ms). These columns separate compounds primarily by their boiling points and offer good thermal stability.[10]
-
Polar Columns: For separating isomers with similar boiling points but different polarities, a more polar column, such as one with a high cyanopropyl content (e.g., SP-2330) or a polyethylene glycol (WAX) phase, may be necessary.[10][11] These columns provide different selectivity based on dipole-dipole interactions.
-
-
Column Dimensions:
-
Length: A 30 m column generally provides the best balance of resolution and analysis time.[11]
-
Internal Diameter (I.D.): A 0.25 mm I.D. column is a good compromise between efficiency and sample capacity for most applications.[11]
-
Film Thickness: A standard film thickness of 0.25 µm is suitable for most analyses. Thicker films can be used for more volatile impurities to increase retention.[11]
-
Mass Spectrometry & Identification
Q5: What are the expected mass fragmentation patterns for this compound and how can I use this information to identify related impurities?
A5: Understanding the fragmentation of your target analyte is key to identifying structurally similar impurities. The mass spectrum of this compound (C₈H₁₂O₂, Molecular Weight: 140.18 g/mol ) will show characteristic fragments.
-
Expected Fragmentation: In electron ionization (EI) mode, you can expect to see:
-
Molecular Ion (M+•): A peak at m/z 140.
-
Loss of Ethoxy Group (-OCH₂CH₃): A significant peak at m/z 95, resulting from the loss of the ethoxy radical.
-
Loss of Ethyl Group (-CH₂CH₃): A peak at m/z 111.
-
Other Fragments: Other fragments corresponding to the cyclopentene ring structure.
-
-
Identifying Impurities:
-
Isomers: Positional isomers, such as Ethyl cyclopent-2-ene-1-carboxylate, may have very similar mass spectra.[12] Their identification will rely heavily on chromatographic separation.
-
Saturated Analogs: The presence of Ethyl cyclopentanecarboxylate (MW 142.20 g/mol ) would be indicated by a molecular ion at m/z 142.[13]
-
Oxidized Impurities: Impurities with an additional oxygen atom (e.g., ethyl 2-oxocyclopentanecarboxylate, MW 156.18 g/mol ) would show a molecular ion at m/z 156.[14][15]
-
NIST Library Search: Utilize the NIST/EPA/NIH Mass Spectral Library to tentatively identify unknown peaks by comparing their spectra to the database.[16]
-
Q6: I am having trouble with adduct ions in my mass spectra. What are they and how can I minimize them?
A6: While more common in soft ionization techniques like electrospray, adduct ions can sometimes be observed in GC-MS, especially with certain sample matrices or if there is contamination in the system. In the context of EI-GC-MS, "adducts" are less common in the traditional sense, but ion-molecule reactions in the ion source can occur. More frequently, what might be mistaken for adducts are background contamination ions.
-
Common Background Ions: Contaminants like siloxanes (from column bleed), phthalates (from plastics), and hydrocarbons can be present in the background.[17]
-
Minimization Strategies:
-
System Cleanliness: Regular maintenance of the ion source is crucial.
-
High-Purity Reagents: Use high-purity solvents and reagents for sample preparation.
-
Proper Blanks: Always run solvent blanks to identify background contamination.
-
Part 2: Troubleshooting Guides
This section provides systematic protocols and visual aids to diagnose and resolve common analytical issues.
Troubleshooting Workflow for Poor Peak Shape
This workflow guides the user through a logical sequence of steps to diagnose the root cause of tailing or fronting peaks.
Caption: Troubleshooting workflow for poor peak shape.
Protocol for GC-MS Method Development for Impurity Profiling
This protocol outlines a starting point for developing a robust GC-MS method for this compound.
Objective: To develop a sensitive and selective GC-MS method for the identification and quantification of impurities in this compound.
1. Initial GC Parameters:
| Parameter | Recommended Starting Condition | Rationale |
| GC Column | 30 m x 0.25 mm I.D., 0.25 µm film thickness, 5% phenyl-polysiloxane stationary phase | A general-purpose column with good resolving power for a wide range of volatile and semi-volatile compounds.[10][11] |
| Carrier Gas | Helium, constant flow rate of 1.0-1.2 mL/min | Provides good efficiency and is inert. |
| Inlet Temperature | 250 °C | Ensures complete vaporization without thermal degradation. |
| Injection Mode | Splitless, 1 µL injection volume | Maximizes sensitivity for trace impurity analysis. |
| Oven Program | - Initial Temp: 60 °C, hold for 2 min- Ramp: 10 °C/min to 280 °C- Hold: 5 min at 280 °C | A general starting program to elute a range of potential impurities with varying boiling points. |
2. Initial MS Parameters:
| Parameter | Recommended Setting | Rationale |
| Ionization Mode | Electron Ionization (EI) | Standard mode for creating reproducible fragmentation patterns for library searching. |
| Ion Source Temp | 230 °C | Standard temperature for EI. |
| Quadrupole Temp | 150 °C | Standard temperature for the quadrupole. |
| Scan Range | m/z 40-400 | Covers the molecular weight of the parent compound and a wide range of potential fragments and impurities. |
| Solvent Delay | 3-5 minutes | Prevents the high concentration of the solvent from saturating the detector. |
3. Method Optimization:
-
Resolution of Isomers: If isomers are co-eluting, consider a slower temperature ramp or a more polar column.[18]
-
Sensitivity: If sensitivity is low, ensure the MS is properly tuned and consider using Selected Ion Monitoring (SIM) mode for target impurities.
-
Peak Shape: If peak tailing is observed, follow the troubleshooting workflow above.
Part 3: Potential Impurities and Their Identification
Based on the chemistry of α,β-unsaturated esters, the following classes of impurities may be present in this compound samples.
| Impurity Class | Potential Structures | Expected m/z of M+• | Identification Notes |
| Isomers | Ethyl cyclopent-2-ene-1-carboxylate, Ethyl cyclopent-3-ene-1-carboxylate | 140 | May have very similar mass spectra. Rely on chromatographic retention time differences for identification.[12] |
| Saturated Analogs | Ethyl cyclopentanecarboxylate | 142 | Resulting from over-reduction during synthesis. Will have a distinct molecular ion peak.[13] |
| Starting Materials/Reagents | Cyclopentanone, Ethanol, etc. | Varies | Identification depends on the synthetic route. Monitor for known starting materials. |
| Oxidation/Degradation Products | Ethyl 2-oxocyclopentanecarboxylate | 156 | Can form upon exposure to air or other oxidants.[14][15] |
| Byproducts of Synthesis | Dicarboxylic acids or their esters | Varies | Can result from side reactions during synthesis.[19] |
Workflow for Impurity Identification
Caption: Workflow for the identification of unknown impurities.
References
-
Mechanism and kinetic study on the degradation of unsaturated esters initiated by OH radical. (2025). ResearchGate. [Link]
-
TROUBLESHOOTING GUIDE. (n.d.). Restek. [Link]
-
Method 5000: Sample Preparation for Volatile Organic Compounds. (n.d.). US EPA. [Link]
-
Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. (2021). International Journal of Pharmaceutical Investigation. [Link]
-
Sample Preparation of Volatile Organic Compounds with Needle−Type Extraction Device. (n.d.). SciSpace. [Link]
-
Green Approaches to Sample Preparation Based on Extraction Techniques. (2016). Molecules. [Link]
-
Cyclopentanecarboxylic acid, 2-oxo-, ethyl ester. (n.d.). NIST WebBook. [Link]
-
ICH Q3A Guideline for Impurities in New Drug Substances. (2024). YouTube. [Link]
-
ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. (2006). European Medicines Agency. [Link]
-
Cyclopentanecarboxylic acid, 2-oxo-, ethyl ester. (n.d.). NIST WebBook. [Link]
-
ich harmonised tripartite guideline - impurities in new drug substances q3a(r2). (2006). ICH. [Link]
-
Common Adduct and Fragment Ions in Mass Spectrometry. (2022). ACD/Labs. [Link]
-
Sample preparation for the analysis of volatile organic compounds in air and water matrices. (2025). ResearchGate. [Link]
-
Guidance for Industry: Q3A Impurities in New Drug Substances. (2008). FDA. [Link]
-
Sample Preparation for Bioanalytical and Pharmaceutical Analysis. (2016). ACS Publications. [Link]
-
Cyclopentanecarboxylic acid, ethyl ester. (n.d.). NIST WebBook. [Link]
-
Cyclopentane-1-carboxylic acid, 1-ethyl, methyl ester. (n.d.). NIST WebBook. [Link]
-
Cyclopentane-1-carboxylic acid, 1-ethyl, methyl ester. (n.d.). PubChem. [Link]
-
Gas Chromatography Mass Spectrometry Troubleshooting Guide. (n.d.). Shimadzu. [Link]
-
How do α,β-unsaturated acids undergo decarboxylation? (2019). Chemistry Stack Exchange. [Link]
-
Dealing with Metal Adduct Ions in Electrospray: Part 1. (n.d.). Chromatography Online. [Link]
-
Guide to GC Column Selection and Optimizing Separations. (2021). Restek. [Link]
-
Ethyl cyclopent-2-ene-1-carboxylate. (n.d.). PubChem. [Link]
-
This compound. (n.d.). PubChem. [Link]
-
Study of the Synthesis of Trans-Cyclopentane-1,2-Dicarboxylic Acid. (n.d.). Oregon State University. [Link]
-
Trends in structure–toxicity relationships for carbonyl-containing α,β-unsaturated compounds. (2025). ResearchGate. [Link]
-
Appendix B: GC/MS Troubleshooting Quick Reference. (n.d.). ResearchGate. [Link]
-
How to Troubleshoot and Improve your GC/MS. (2022). YouTube. [Link]
-
What do I need to do for a better separation of isomers co-eluting in GC-MS? (2013). ResearchGate. [Link]
-
Development of Impurity Profiling Methods Using Modern Analytical Techniques. (2017). PubMed. [Link]
-
5-Ethylcyclopent-1-enecarboxaldehyde. (n.d.). NIST WebBook. [Link]
-
Common Background Contamination Ions in Mass Spectrometry. (n.d.). SCIEX. [Link]
-
MS Adduct Calculator. (n.d.). Fiehn Lab. [Link]
-
Molecular mechanisms of DNA damage initiated by alpha, beta-unsaturated carbonyl compounds as criteria for genotoxicity and mutagenicity. (1990). Environmental Health Perspectives. [Link]
-
Useful Mass Differences. (n.d.). UC Riverside. [Link]
-
Competing fragmentation processes of O-acetyl-substituted carboxylate anions subjected to collision-induced dissociation. (2010). Journal of the American Society for Mass Spectrometry. [Link]
-
Synthesis of unsaturated esters, amides and carboxylic acids. (n.d.). Organic Chemistry Portal. [Link]
-
mass spectrum of cyclopentane fragmentation pattern. (n.d.). Doc Brown's Chemistry. [Link]
-
Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity. (2023). Antibiotics. [Link]
-
Rapid and Sensitive Methodology for Determination of Ethyl Carbamate in Fortified Wines Using Microextraction by Packed Sorbent and Gas Chromatography With Mass Spectrometric Detection. (2014). Journal of Chromatography A. [Link]
-
Development of LC-MS/MS and GC-MS/MS Methods for the Detection of Ethyl Glucuronide (EtG) and Ethyl Palmitate (EtPa) in Hair. (2022). Toxics. [Link]
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- 19. ir.library.oregonstate.edu [ir.library.oregonstate.edu]
Strategies to improve the stereoselectivity of reactions with Ethyl cyclopent-1-enecarboxylate
Welcome to the technical support center for stereoselective reactions involving Ethyl Cyclopent-1-enecarboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to help you achieve high stereoselectivity in your reactions. As a Senior Application Scientist, my goal is to provide you with not just protocols, but also the underlying principles to empower you to overcome common experimental challenges.
Table of Contents
-
Frequently Asked Questions (FAQs)
-
What are the key challenges in achieving high stereoselectivity with this compound?
-
How does the cyclopentene ring influence stereoselectivity?
-
What are the most common side reactions and how can I minimize them?
-
-
Troubleshooting Guide: Asymmetric Michael Addition
-
Problem: Low Diastereoselectivity (dr) in the Michael Addition.
-
Problem: Low Enantioselectivity (ee) in the Michael Addition.
-
Protocol: Organocatalyzed Michael Addition of Diethyl Malonate to this compound.
-
-
Troubleshooting Guide: Asymmetric Diels-Alder Reaction
-
Problem: Poor Endo/Exo Selectivity.
-
Problem: Low Enantioselectivity (ee) in the Diels-Alder Reaction.
-
Protocol: Chiral Lewis Acid-Catalyzed Diels-Alder Reaction with Cyclopentadiene.
-
-
Troubleshooting Guide: Asymmetric Hydrogenation
-
Problem: Incomplete conversion or low reaction rate.
-
Problem: Low Enantioselectivity (ee) in the Asymmetric Hydrogenation.
-
Protocol: Iridium-Catalyzed Asymmetric Hydrogenation of this compound.
-
-
References
Frequently Asked Questions (FAQs)
Q1: What are the key challenges in achieving high stereoselectivity with this compound?
A1: this compound is a prochiral α,β-unsaturated ester, and achieving high stereoselectivity in reactions at the double bond presents several challenges. The primary challenges include:
-
Facial Selectivity: The incoming reagent must differentiate between the two faces (Re/Si) of the double bond to achieve high enantioselectivity. This is often controlled by the chiral catalyst or auxiliary.
-
Diastereoselectivity: When a new stereocenter is formed, controlling the relative configuration with existing stereocenters in the reactant or product is crucial.
-
Conformational Rigidity: The five-membered ring of cyclopentene is not planar and exists in envelope or twist conformations.[1][2] This conformational flexibility can influence the approach of reagents and affect stereoselectivity.[3]
-
Substrate Reactivity: As an α,β-unsaturated ester, it is less reactive than the corresponding ketone or aldehyde, which can necessitate more forcing conditions or highly active catalysts. This can sometimes lead to side reactions or diminished selectivity.
Q2: How does the cyclopentene ring influence stereoselectivity?
A2: The cyclopentene ring has a significant impact on stereoselectivity due to its conformational properties. The ring puckering creates a non-planar structure, leading to pseudo-axial and pseudo-equatorial positions for the substituents.[1] This can create a steric bias for the approach of a nucleophile or diene. For instance, in an envelope conformation, one face of the double bond will be more sterically hindered than the other, which can be exploited to achieve facial selectivity.[3] However, the relatively low energy barrier between different puckered conformations means that the ring is flexible, which can sometimes lead to a loss of stereocontrol compared to more rigid cyclic systems.
Q3: What are the most common side reactions and how can I minimize them?
A3: The most common side reactions in stereoselective additions to this compound are:
-
1,2-Addition: While 1,4-conjugate addition is generally favored with soft nucleophiles, strong, hard nucleophiles like Grignard reagents may lead to 1,2-addition at the carbonyl group.[4] To minimize this, use softer nucleophiles (e.g., organocuprates, stabilized enolates) and reaction conditions that favor thermodynamic control.[5][6]
-
Polymerization: Under strongly basic or acidic conditions, polymerization of the α,β-unsaturated ester can occur. This can be minimized by using catalytic amounts of a mild base or acid and maintaining a low reaction temperature.
-
Racemization: If the newly formed stereocenter is adjacent to an enolizable proton, epimerization can occur, leading to a loss of stereoselectivity. This is particularly a concern during workup or purification. To avoid this, use mild workup conditions (e.g., quenching with a buffered solution) and avoid harsh chromatography conditions.
Troubleshooting Guide: Asymmetric Michael Addition
The Michael addition of nucleophiles to this compound is a powerful tool for forming new carbon-carbon bonds and creating stereocenters.[7] Organocatalysis is a particularly effective strategy for achieving high enantioselectivity in these reactions.[8][9]
Problem: Low Diastereoselectivity (dr) in the Michael Addition.
-
Possible Cause 1: Inappropriate Catalyst or Catalyst Loading. The nature of the catalyst and its concentration can significantly influence the transition state geometry.
-
Solution: Screen a variety of catalysts with different steric and electronic properties. For example, in organocatalyzed additions of malonates, cinchona alkaloid-derived thioureas or primary amine-thioureas can provide high diastereoselectivity.[10][11] Adjusting the catalyst loading can also impact the outcome.
-
-
Possible Cause 2: Solvent Effects. The solvent can influence the solubility of the catalyst and reactants, as well as stabilize or destabilize the transition states.
-
Solution: Conduct a solvent screen. Protic solvents like methanol or ethanol can sometimes enhance diastereoselectivity by participating in a proton relay system.[8] Aprotic polar solvents like DMF or NMP have also been shown to be effective in some cases.
-
-
Possible Cause 3: Temperature. The reaction temperature affects the kinetic versus thermodynamic control of the reaction.
-
Solution: Lowering the reaction temperature often increases diastereoselectivity by favoring the transition state with the lowest activation energy.
-
Problem: Low Enantioselectivity (ee) in the Michael Addition.
-
Possible Cause 1: Ineffective Chiral Catalyst. The chiral environment created by the catalyst is paramount for facial discrimination.
-
Possible Cause 2: Presence of Water or Other Impurities. Water can interfere with the catalyst-substrate interaction and can also lead to uncatalyzed background reactions, both of which will lower the enantioselectivity.
-
Solution: Ensure all reagents and solvents are anhydrous. Use freshly distilled solvents and dry glassware. The use of molecular sieves can also be beneficial.
-
-
Possible Cause 3: Non-optimal Additives. Acidic or basic additives are often used to promote catalyst turnover and activity, but an incorrect choice or concentration can be detrimental to enantioselectivity.
-
Solution: Screen different acidic or basic co-catalysts and optimize their stoichiometry. For example, in amine-catalyzed reactions, carboxylic acids are often used as co-catalysts.[10]
-
Protocol: Organocatalyzed Michael Addition of Diethyl Malonate to this compound
This protocol is adapted from established methods for the Michael addition of malonates to cyclic enones.[8][15][16]
Materials:
-
This compound
-
Diethyl malonate
-
Chiral primary amine catalyst (e.g., (R,R)-1,2-diphenylethylenediamine derivative)
-
Acidic co-catalyst (e.g., benzoic acid)
-
Anhydrous solvent (e.g., methanol)
-
Anhydrous magnesium sulfate
-
Standard glassware for organic synthesis
Procedure:
-
To a dry reaction vial equipped with a magnetic stir bar, add the chiral primary amine catalyst (10 mol%) and the acidic co-catalyst (10 mol%).
-
Add anhydrous methanol (0.5 M).
-
Add this compound (1.0 equiv.).
-
Add diethyl malonate (2.0 equiv.).
-
Stir the reaction mixture at room temperature and monitor by TLC or GC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of NH4Cl.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Determine the diastereomeric ratio by 1H NMR and the enantiomeric excess by chiral HPLC.
Table 1: Troubleshooting Michael Addition Stereoselectivity
| Parameter | Recommendation for Low dr | Recommendation for Low ee |
| Catalyst | Screen different catalyst backbones (e.g., cinchona vs. diamine). | Screen catalysts with varying steric bulk near the active site. |
| Solvent | Try protic solvents (MeOH, EtOH) or polar aprotic solvents (DMF). | Use anhydrous, non-polar solvents (e.g., toluene, CH2Cl2). |
| Temperature | Lower the temperature (-20 °C to -78 °C). | Lowering the temperature is often beneficial. |
| Additives | Optimize the type and amount of acidic/basic co-catalyst. | Ensure additives are anhydrous and of high purity. |
Diagram 1: Michael Addition Troubleshooting Workflow
Caption: Troubleshooting workflow for low stereoselectivity.
Troubleshooting Guide: Asymmetric Diels-Alder Reaction
The Diels-Alder reaction is a powerful method for the construction of six-membered rings with high stereocontrol.[1] Chiral Lewis acids are commonly employed to catalyze asymmetric Diels-Alder reactions with α,β-unsaturated esters.[12][17]
Problem: Poor Endo/Exo Selectivity.
-
Possible Cause 1: Inappropriate Lewis Acid Catalyst. The Lewis acid coordinates to the carbonyl oxygen, influencing the conformation of the dienophile and the transition state energies for the endo and exo approaches.[12]
-
Solution: Screen a range of Lewis acids (e.g., TiCl4, Et2AlCl, BF3·OEt2). Bulky Lewis acids may favor the exo product due to steric hindrance.
-
-
Possible Cause 2: Reaction Temperature. The endo product is often the kinetic product, while the exo product can be the thermodynamic product.
-
Solution: Lowering the reaction temperature generally favors the formation of the kinetic (often endo) product.
-
Problem: Low Enantioselectivity (ee) in the Diels-Alder Reaction.
-
Possible Cause 1: Ineffective Chiral Ligand. The chirality of the Lewis acid catalyst is derived from its chiral ligand.
-
Solution: Screen different chiral ligands. For titanium-based Lewis acids, TADDOL ligands are often effective. For copper-based systems, BOX and PyBOX ligands are common choices.[18]
-
-
Possible Cause 2: Background Uncatalyzed Reaction. If the uncatalyzed Diels-Alder reaction is fast, it will compete with the catalyzed reaction and lower the overall enantioselectivity.
-
Solution: Lower the reaction temperature to slow down the uncatalyzed reaction. Ensure that the catalyst is sufficiently active to promote the catalyzed reaction at a lower temperature.
-
Protocol: Chiral Lewis Acid-Catalyzed Diels-Alder Reaction with Cyclopentadiene
This protocol is based on established methods for asymmetric Diels-Alder reactions.[19][20]
Materials:
-
This compound
-
Cyclopentadiene (freshly cracked)
-
Chiral Lewis acid catalyst (e.g., prepared in situ from TiCl4 and a chiral diol)
-
Anhydrous solvent (e.g., dichloromethane)
-
Anhydrous magnesium sulfate
-
Standard glassware for organic synthesis under inert atmosphere
Procedure:
-
To a flame-dried, three-necked flask under an inert atmosphere (N2 or Ar), add the chiral ligand (20 mol%) and anhydrous dichloromethane (0.2 M).
-
Cool the solution to -78 °C.
-
Slowly add the Lewis acid (e.g., TiCl4, 20 mol%) and stir for 30 minutes.
-
Add this compound (1.0 equiv.) and stir for another 15 minutes.
-
Add freshly cracked cyclopentadiene (3.0 equiv.) dropwise.
-
Stir the reaction at -78 °C and monitor by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of NaHCO3.
-
Allow the mixture to warm to room temperature and extract with dichloromethane (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the product by flash column chromatography.
-
Determine the endo/exo ratio by 1H NMR and the enantiomeric excess by chiral HPLC.
Table 2: Troubleshooting Diels-Alder Stereoselectivity
| Parameter | Recommendation for Poor Endo/Exo Ratio | Recommendation for Low ee |
| Catalyst | Screen Lewis acids of varying steric bulk. | Screen different chiral ligands. |
| Temperature | Lower temperature to favor the kinetic (endo) product. | Lower temperature to reduce the background reaction. |
| Solvent | Less coordinating solvents (e.g., toluene, CH2Cl2) are preferred. | Ensure the solvent is rigorously anhydrous. |
Diagram 2: Diels-Alder Decision Tree
Caption: Decision tree for Diels-Alder troubleshooting.
Troubleshooting Guide: Asymmetric Hydrogenation
Asymmetric hydrogenation is a highly efficient method for the stereoselective reduction of the double bond in this compound to afford the corresponding chiral cyclopentanecarboxylate.[15]
Problem: Incomplete conversion or low reaction rate.
-
Possible Cause 1: Catalyst Deactivation. The catalyst can be poisoned by impurities in the substrate or solvent.
-
Solution: Purify the substrate and use high-purity, degassed solvents. Ensure the reaction is set up under an inert atmosphere.
-
-
Possible Cause 2: Insufficient Hydrogen Pressure.
-
Solution: Increase the hydrogen pressure. While some catalysts work at atmospheric pressure, others require higher pressures to be effective.
-
Problem: Low Enantioselectivity (ee) in the Asymmetric Hydrogenation.
-
Possible Cause 1: Suboptimal Catalyst/Ligand Combination. The choice of metal precursor and chiral ligand is critical.
-
Solution: Screen a variety of chiral phosphine ligands with different backbones (e.g., BINAP, Josiphos, PhanePhos) and metal precursors (e.g., Rh(I), Ru(II), Ir(I)). For substrates similar to this compound, Iridium catalysts with chiral spiro-phosphine-oxazoline ligands have shown high efficacy.[21][22]
-
-
Possible Cause 2: Incorrect Solvent. The solvent can influence the catalyst's conformation and the solubility of hydrogen.
-
Solution: Screen a range of solvents. Dichloromethane, methanol, and toluene are commonly used for asymmetric hydrogenations.
-
Protocol: Iridium-Catalyzed Asymmetric Hydrogenation of this compound
This protocol is adapted from procedures for the asymmetric hydrogenation of substituted cyclopentanones.[21]
Materials:
-
This compound
-
[Ir(COD)Cl]2
-
Chiral ligand (e.g., a chiral spiro-phosphine-oxazoline ligand)
-
Anhydrous, degassed solvent (e.g., dichloromethane)
-
Hydrogen gas
-
High-pressure hydrogenation reactor
Procedure:
-
In a glovebox, charge a vial with [Ir(COD)Cl]2 (1 mol%) and the chiral ligand (2.2 mol%).
-
Add anhydrous, degassed dichloromethane and stir for 30 minutes to form the catalyst.
-
In a separate vial, dissolve this compound in the same solvent.
-
Transfer the substrate solution to the hydrogenation reactor.
-
Add the catalyst solution to the reactor.
-
Seal the reactor, purge with hydrogen gas, and then pressurize to the desired pressure (e.g., 50 atm).
-
Stir the reaction at room temperature until the reaction is complete (monitor by GC-MS).
-
Carefully vent the reactor and concentrate the reaction mixture.
-
Purify the product by flash column chromatography.
-
Determine the enantiomeric excess by chiral HPLC or GC.
Table 3: Troubleshooting Asymmetric Hydrogenation
| Parameter | Recommendation for Low Conversion | Recommendation for Low ee |
| Catalyst | Ensure high purity of substrate and solvent. | Screen different chiral ligands and metal precursors. |
| Hydrogen Pressure | Increase H2 pressure. | Optimize H2 pressure. |
| Solvent | Use degassed, anhydrous solvents. | Screen different degassed solvents. |
| Temperature | A moderate increase in temperature may improve rate. | Optimize temperature; lower is often better for selectivity. |
Diagram 3: Asymmetric Hydrogenation Optimization Cycle
Caption: Iterative optimization cycle for asymmetric hydrogenation.
References
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ResearchGate. (n.d.). Catalyst screening and optimization for the asymmetric hydrogenation of (E)‐2 a. Retrieved from [Link]
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ResearchGate. (2016). Convenient synthesis of the functionalized 1?,3?-dihydrospiro[cyclopentane-1,2?-inden]-2-enes via a three-component reaction. Retrieved from [Link]
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ResearchGate. (n.d.). Chiral phosphoric acid‐catalyzed hetero DA reaction of enecarbamates. Retrieved from [Link]
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YouTube. (2019). Stereochemistry - Conformation of Cyclopentane ring! Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of Functionalized Cyclopentenones via Rearrangement of Pyranones. Retrieved from [Link]
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Reich, H. J. (n.d.). Carbonyl Chemistry :: Conjugate Addition - the Michael and Related Reactions. University of Wisconsin. Retrieved from [Link]
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ResearchGate. (n.d.). Chiral phosphoric acid-catalyzed asymmetric synthesis of helically chiral, planarly chiral and inherently chiral molecules. Retrieved from [Link]
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Scribd. (n.d.). Stereoselective Reaction Guide. Retrieved from [Link]
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LibreTexts. (2023). Stereoisomers: Ring Conformations. Retrieved from [Link]
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Ashenhurst, J. (2025). Stereoselective and Stereospecific Reactions. Master Organic Chemistry. Retrieved from [Link]
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Reich, H. J. (n.d.). Carbonyl Chemistry :: Conjugate Addition - the Michael and Related Reactions. University of Wisconsin. Retrieved from [Link]
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ResearchGate. (n.d.). Enantioselective Organocatalytic Conjugate Addition in a Tandem Synthesis of δ-Substituted Cyclohexenones and Four-Step Total Synthesis of Penienone. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]
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ResearchGate. (2010). ChemInform Abstract: Organocatalytic Enantioselective Michael Additions of Malonates to 2-Cyclopentenone. Retrieved from [Link]
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Ashenhurst, J. (2023). The Michael Addition Reaction and Conjugate Addition. Master Organic Chemistry. Retrieved from [Link]
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ResearchGate. (n.d.). Scheme 1. Schematic representation of asymmetric hydrogenation of a-and.... Retrieved from [Link]
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Chemistry Steps. (n.d.). Michael Addition Reaction Mechanism. Retrieved from [Link]
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Scribd. (n.d.). Chapter 33 - Stereoselective Reactions of Cyclic Compounds: Part B. Retrieved from [Link]
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ResearchGate. (n.d.). Diels-Alder Reactions and Transformations of 2-Cyclopenten-1-one with a Chiral Anthracene Template. Retrieved from [Link]
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Scribd. (n.d.). Chapter 33 - Stereoselective Reactions of Cyclic Compounds: Part B. Retrieved from [Link]
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NC State University Libraries. (n.d.). 23.10 Conjugate Carbonyl Additions: The Michael Reaction. Organic Chemistry. Retrieved from [Link]
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Khan Academy. (n.d.). Regioselectivity, stereoselectivity, and stereospecificity. Retrieved from [Link]
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Validation & Comparative
Comparative analysis of different synthesis routes for Ethyl cyclopent-1-enecarboxylate
Introduction
Ethyl cyclopent-1-enecarboxylate is a valuable cyclic α,β-unsaturated ester that serves as a versatile building block in organic synthesis. Its structure, featuring a reactive double bond conjugated with an ester moiety, makes it a key intermediate in the synthesis of complex natural products, pharmaceuticals, and fragrance compounds. The strategic placement of functionality within a five-membered ring allows for a variety of subsequent transformations, including Michael additions, Diels-Alder reactions, and functional group interconversions.
This guide provides an in-depth comparative analysis of the primary synthetic routes to this compound. We will delve into the mechanistic underpinnings, provide detailed experimental protocols, and present a critical evaluation of each method's performance. The objective is to equip researchers, chemists, and process development professionals with the knowledge to select the most appropriate synthetic strategy based on criteria such as yield, scalability, cost, and environmental impact.
Route 1: The Dieckmann Condensation Pathway
The most classic and widely employed route to cyclic keto-esters is the Dieckmann condensation, an intramolecular version of the Claisen condensation.[1][2] This strategy is highly effective for constructing five- and six-membered rings.[3][4] The synthesis of this compound via this pathway is a two-step process: first, the cyclization of diethyl adipate to form ethyl 2-oxocyclopentanecarboxylate, followed by transformation of the keto group into the target alkene.
Conceptual Overview & Mechanism
The process begins with the base-catalyzed intramolecular condensation of diethyl adipate. A strong base, typically sodium ethoxide, abstracts an α-proton from one ester group to form an enolate.[2] This enolate then acts as an intramolecular nucleophile, attacking the carbonyl carbon of the other ester group.[4] Subsequent elimination of an ethoxide ion generates the cyclic β-keto ester, ethyl 2-oxocyclopentanecarboxylate.
To achieve the final product, the ketone must be converted into an alkene. A common and effective method is to first reduce the ketone to a secondary alcohol using a mild reducing agent like sodium borohydride (NaBH₄), followed by acid-catalyzed dehydration to form the thermodynamically stable conjugated double bond.
Experimental Protocols
Step A: Synthesis of Ethyl 2-oxocyclopentanecarboxylate via Dieckmann Condensation
-
Apparatus Setup: A flame-dried, three-necked round-bottom flask is equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel. The system is maintained under an inert atmosphere (e.g., Nitrogen or Argon).
-
Reagent Preparation: In the flask, prepare a solution of sodium ethoxide by cautiously adding sodium metal (1.0 eq) to absolute ethanol under stirring.
-
Reaction: To the cooled sodium ethoxide solution, add diethyl adipate (1.0 eq) dropwise via the dropping funnel at a rate that maintains a gentle reflux.
-
Work-up: After the addition is complete, heat the mixture at reflux for 2-3 hours. Cool the reaction to room temperature and then acidify carefully with dilute aqueous acid (e.g., 1 M HCl) to pH ~5-6.
-
Extraction & Purification: Extract the aqueous mixture with diethyl ether or ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product is then purified by vacuum distillation.
Step B: Synthesis of this compound
-
Reduction: Dissolve the purified ethyl 2-oxocyclopentanecarboxylate (1.0 eq) from Step A in ethanol in a round-bottom flask. Cool the solution in an ice bath.
-
Addition of Reducing Agent: Add sodium borohydride (NaBH₄) (1.1 eq) portion-wise, ensuring the temperature remains below 10 °C. Stir for 1-2 hours until TLC analysis indicates complete consumption of the starting material.
-
Dehydration: Carefully add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid or concentrated sulfuric acid) to the reaction mixture.[5]
-
Heating: Heat the mixture to reflux for 1-3 hours. Monitor the reaction by TLC for the formation of the product.
-
Purification: After cooling, remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate, wash with saturated sodium bicarbonate solution and then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the final product by vacuum distillation.
Workflow Diagram
Caption: Workflow for the Dieckmann Condensation route.
Route 2: Catalytic Dehydrogenation
A more direct and atom-economical approach is the catalytic dehydrogenation of the saturated precursor, ethyl cyclopentanecarboxylate.[6][7] This method avoids the multi-step sequence of the Dieckmann route and can be highly efficient, provided a suitable catalyst and reaction conditions are employed.
Conceptual Overview & Mechanism
This reaction involves the removal of two hydrogen atoms from the cyclopentane ring to introduce a double bond. The process is typically carried out at elevated temperatures over a heterogeneous catalyst, such as palladium on carbon (Pd/C) or another supported noble metal.[8] The mechanism involves the adsorption of the ester onto the catalyst surface, followed by the sequential cleavage of C-H bonds and desorption of the unsaturated product and hydrogen gas. In some variations, a hydrogen acceptor can be used to facilitate the reaction at lower temperatures.
Experimental Protocol
-
Reactor Setup: Charge a high-pressure reactor or a flask suitable for high-temperature reflux with ethyl cyclopentanecarboxylate (1.0 eq) and a suitable solvent (e.g., decalin or diphenyl ether).
-
Catalyst Addition: Add the dehydrogenation catalyst, typically 5-10% Palladium on Carbon (Pd/C), at a loading of 1-5 mol%.
-
Reaction Conditions: Seal the reactor and heat the mixture to a high temperature (typically 180-250 °C). The reaction can be run under a slow stream of inert gas to carry away the hydrogen gas produced, driving the equilibrium towards the product.[9]
-
Monitoring: Monitor the progress of the reaction by GC or GC-MS analysis of aliquots.
-
Work-up and Purification: After the reaction is complete (typically 8-24 hours), cool the mixture to room temperature. Dilute with a solvent like hexane or ethyl acetate and filter through a pad of Celite to remove the catalyst.
-
Isolation: Remove the solvent from the filtrate under reduced pressure. The resulting crude product is then purified by vacuum distillation to yield pure this compound.
Workflow Diagram
Caption: Workflow for the Catalytic Dehydrogenation route.
Route 3: Wittig-based Olefination Strategies
While the Wittig reaction is a cornerstone of alkene synthesis, its direct application to form an endocyclic double bond in this specific target is non-trivial.[10][11] The standard Wittig reaction involves reacting a carbonyl with a phosphonium ylide and would typically form an exocyclic double bond from a cyclic ketone.[12] A more viable, though indirect, strategy related to olefination is the Horner-Wadsworth-Emmons (HWE) reaction, which could be used to construct the ring system itself, though this is often more complex than the Dieckmann approach. Therefore, for modifying a pre-existing ring, the Wittig reaction is less common than the dehydration route described previously.
Comparative Analysis
The choice of synthetic route is dictated by laboratory or plant capabilities, cost of starting materials, and desired scale.
| Parameter | Dieckmann Condensation Pathway | Catalytic Dehydrogenation |
| Starting Material | Diethyl adipate | Ethyl cyclopentanecarboxylate |
| Number of Steps | 2 | 1 |
| Typical Overall Yield | 60-75% | 70-90% (conversion dependent) |
| Reagent Cost | Low to Moderate | Moderate (catalyst cost) |
| Scalability | Excellent | Good; requires high-temp equipment |
| Key Challenges | Handling of sodium metal; purification of intermediates | High temperatures; catalyst deactivation; equilibrium control |
| Safety/Environmental | Use of reactive metal; solvent waste | High temperatures/pressures; catalyst handling/recycling |
Discussion
The Dieckmann Condensation Pathway is a robust and well-established method. Its primary advantage lies in the use of inexpensive and readily available starting materials like diethyl adipate. The reactions involved are standard, well-understood transformations in organic chemistry, making this route highly reliable and scalable. The main drawbacks are the multi-step nature of the process, which can lower the overall yield, and the use of hazardous reagents like sodium metal.
The Catalytic Dehydrogenation Route is elegant in its simplicity and directness. It represents a more modern and atom-economical approach. When optimized, it can provide higher yields in a single step, reducing solvent waste and purification efforts.[13] However, this route is not without its challenges. It requires specialized high-temperature or high-pressure equipment. The cost of palladium catalysts can be significant, especially at scale, and catalyst deactivation or poisoning can be an issue, requiring careful optimization and potential regeneration cycles.
Conclusion
For laboratory-scale synthesis where reliability and accessibility of starting materials are paramount, the Dieckmann Condensation pathway remains an excellent and dependable choice. It provides a clear, stepwise approach to the target molecule with good overall yields.
For industrial or large-scale production where efficiency, atom economy, and reduction of process steps are critical drivers, Catalytic Dehydrogenation presents a highly attractive alternative. Despite the higher initial investment in equipment and catalysts, the potential for higher throughput and reduced waste makes it a superior long-term strategy for manufacturing this compound. The choice ultimately depends on a careful evaluation of the specific project goals, available resources, and economic considerations.
References
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Enabling Ethanol Dehydrogenation Catalysis by Post-Synthetic Anion Exchange of Triazolate-Based Metal–Organic Frameworks. OSTI.gov. Available from: [Link]
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A new perspective on catalytic dehydrogenation of ethylbenzene: the influence of side-reactions on catalytic performance. Catalysis Science & Technology (RSC Publishing). Available from: [Link]
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CIA-RDP86-00513R000205910009-5. Central Intelligence Agency. Available from: [Link]
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A Comparative Guide to the Reactivity of Ethyl Cyclopent-1-enecarboxylate and Ethyl Cyclohex-1-enecarboxylate
Introduction
In the landscape of synthetic organic chemistry and drug development, cyclic α,β-unsaturated esters are invaluable intermediates. Their conformational and electronic characteristics dictate their reactivity, providing pathways to complex molecular architectures. Among these, ethyl cyclopent-1-enecarboxylate and ethyl cyclohex-1-enecarboxylate represent two of the most fundamental building blocks. While structurally similar, the subtle difference in their ring size—a five-membered versus a six-membered ring—imparts significant and often predictable differences in their chemical behavior.
This technical guide provides an in-depth, objective comparison of the reactivity of these two compounds. We will dissect how ring strain, steric hindrance, and orbital alignment influence their participation in several cornerstone reactions: Michael additions, Diels-Alder cycloadditions, and catalytic hydrogenations. The insights provided are grounded in established chemical principles and supported by experimental data from related systems, offering researchers a predictive framework for synthetic planning.
Foundational Principles: The Impact of Ring Structure
The divergent reactivity of these two esters is fundamentally rooted in the inherent properties of cyclopentene and cyclohexene rings.
-
Ring Strain: The cyclopentene ring possesses considerable internal strain. Its bond angles are forced to deviate from the ideal sp² (120°) and sp³ (109.5°) geometries, leading to significant angle and torsional strain. In contrast, the cyclohexene ring is more flexible and can adopt a stable half-chair conformation, which alleviates much of this strain. This higher ground-state energy of the cyclopentene system often translates to a lower activation barrier for reactions that release this strain.
-
Steric Accessibility: The nearly planar conformation of the cyclopentene ring presents a more exposed π-system compared to the half-chair of cyclohexene, where axial and pseudo-axial hydrogens can create steric hindrance. This difference in three-dimensional topology can influence the approach of incoming reagents.
These core differences form the basis of our comparative analysis across various reaction classes.
Comparative Reactivity Analysis
Michael (1,4-Conjugate) Addition
The Michael addition, or conjugate addition, is a hallmark reaction for α,β-unsaturated carbonyl compounds.[1] It involves the addition of a nucleophile to the β-carbon, a process highly sensitive to the electrophilicity and accessibility of the double bond.[2]
Mechanistic Insight & Reactivity Hypothesis: It is hypothesized that This compound is more reactive towards Michael donors than its cyclohexene counterpart . The primary driving force is the release of ring strain. As the nucleophile attacks the β-carbon, this carbon begins to rehybridize from sp² to sp³, a geometry more amenable to the bond angles of a five-membered ring. This partial release of strain in the transition state lowers the overall activation energy of the reaction.
Table 1: Comparative Data for Michael Addition Reactivity (Qualitative)
| Parameter | This compound | Ethyl Cyclohex-1-enecarboxylate | Rationale |
|---|---|---|---|
| Relative Reaction Rate | Faster | Slower | Release of higher intrinsic ring strain in the cyclopentene system lowers the activation energy. |
| Electrophilicity of β-Carbon | Enhanced | Standard | Ring strain can enhance the electrophilicity of the π-system. |
Experimental Protocol: Representative Michael Addition
This protocol describes a general procedure for the addition of a soft nucleophile, such as dimethyl malonate, to the α,β-unsaturated ester.
-
Materials:
-
This compound (or ethyl cyclohex-1-enecarboxylate) (1.0 eq)
-
Dimethyl malonate (1.2 eq)
-
Sodium methoxide (0.1 eq, 25% solution in methanol)
-
Anhydrous methanol (as solvent)
-
-
Reaction Setup:
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add anhydrous methanol.
-
Add sodium methoxide solution to the solvent and stir for 5 minutes.
-
Add dimethyl malonate dropwise to the stirring solution at room temperature.
-
After 15 minutes, add the this compound (or its cyclohexene analog) dropwise.
-
-
Reaction Conditions:
-
Heat the mixture to reflux (approx. 65°C) and monitor the reaction by Thin Layer Chromatography (TLC) until the starting ester is consumed.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and quench by adding a saturated aqueous solution of ammonium chloride.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel.
-
Diagram: General Mechanism of the Michael Addition
Caption: Generalized mechanism of the Michael Addition reaction.
Diels-Alder [4+2] Cycloaddition
In the Diels-Alder reaction, these compounds act as the dienophile, reacting with a conjugated diene to form a six-membered ring.[4] The reactivity of a dienophile is primarily governed by two factors: the electron-withdrawing strength of its activating group and steric hindrance around the double bond.[5][6]
Reactivity Hypothesis: The relative reactivity in Diels-Alder reactions is less straightforward to predict than in Michael additions. However, This compound is anticipated to be a slightly more reactive dienophile .
-
Electronic Effects: Both esters are activated by the same electron-withdrawing ethyl carboxylate group, making this factor nearly identical.
-
Steric Effects: The near-planar structure of the cyclopentene ring may offer a more open face for the diene to approach compared to the cyclohexene's half-chair, where flanking methylene groups could present minor steric clashes.
-
Strain: The transformation of the sp² centers to sp³ in the product will be strain-releasing for the cyclopentene ring, which could contribute to a more favorable transition state energy.
Diagram: Experimental Workflow for a Diels-Alder Reaction
Caption: A typical experimental workflow for a Diels-Alder reaction.
Experimental Protocol: Representative Diels-Alder Reaction
This protocol outlines a general procedure for the cycloaddition with a reactive diene like 1,3-butadiene.[7]
-
Materials:
-
This compound (or ethyl cyclohex-1-enecarboxylate) (1.0 eq)
-
1,3-Butadiene (liquefied, 1.5 eq)
-
Toluene (anhydrous)
-
Hydroquinone (inhibitor, small catalytic amount)
-
-
Reaction Setup:
-
To a high-pressure reaction vessel, add the ester, toluene, and hydroquinone.
-
Cool the vessel in a dry ice/acetone bath.
-
Carefully condense the required amount of 1,3-butadiene into the vessel.
-
-
Reaction Conditions:
-
Seal the vessel securely and allow it to warm to room temperature behind a blast shield.
-
Heat the vessel to 150-180°C for 4-8 hours.
-
-
Work-up and Purification:
-
Cool the vessel to room temperature, then chill in an ice bath before carefully opening.
-
Remove the solvent and any unreacted butadiene under reduced pressure.
-
The crude product can be purified by vacuum distillation or column chromatography.
-
Catalytic Hydrogenation
Catalytic hydrogenation reduces the carbon-carbon double bond to a single bond, yielding the corresponding saturated ester.[8][9] The reaction is typically exothermic, and the magnitude of the heat of hydrogenation (ΔH°hydrog) is a direct measure of the stability of the alkene. A less stable alkene releases more heat upon hydrogenation.[10]
Reactivity Hypothesis: Due to its higher intrinsic ring strain, the double bond in This compound is less stable and therefore has a higher heat of hydrogenation . This suggests it will undergo catalytic hydrogenation more readily (i.e., faster or under milder conditions) than ethyl cyclohex-1-enecarboxylate. The reaction proceeds via syn-addition of two hydrogen atoms across the less sterically hindered face of the double bond as it adsorbs onto the catalyst surface.[9]
Table 2: Comparative Data for Catalytic Hydrogenation
| Parameter | This compound | Ethyl Cyclohex-1-enecarboxylate | Rationale |
|---|---|---|---|
| Relative Stability | Lower | Higher | Greater ring strain in the 5-membered ring destabilizes the double bond. |
| Heat of Hydrogenation | Higher (More Exothermic) | Lower (Less Exothermic) | Hydrogenation relieves more strain in the cyclopentene derivative. |
| Expected Reaction Rate | Faster | Slower | The less stable alkene typically has a lower activation energy for hydrogenation. |
Experimental Protocol: Representative Catalytic Hydrogenation
This protocol uses palladium on carbon (Pd/C), a standard heterogeneous catalyst.[11]
-
Materials:
-
This compound (or ethyl cyclohex-1-enecarboxylate) (1.0 eq)
-
10% Palladium on Carbon (Pd/C) (1-5 mol%)
-
Ethanol or Ethyl Acetate (solvent)
-
Hydrogen gas (H₂)
-
-
Reaction Setup:
-
In a hydrogenation flask (e.g., a Parr shaker bottle), dissolve the ester in the chosen solvent.
-
Carefully add the Pd/C catalyst under an inert atmosphere (e.g., nitrogen or argon). Caution: Pd/C can be pyrophoric.
-
Seal the flask, evacuate the air, and backfill with hydrogen gas. Repeat this cycle 3-5 times to ensure an inert atmosphere.
-
-
Reaction Conditions:
-
Pressurize the vessel with hydrogen gas (typically 1-4 atm).
-
Agitate the mixture vigorously at room temperature.
-
Monitor the reaction by observing hydrogen uptake or by TLC/GC analysis.
-
-
Work-up and Purification:
-
Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with the reaction solvent.
-
Combine the filtrates and remove the solvent under reduced pressure to yield the crude saturated ester, which is often pure enough for subsequent steps.
-
Diagram: Mechanism of Syn-Addition in Catalytic Hydrogenation
Caption: Syn-addition of hydrogen on a metal catalyst surface.
Summary and Outlook
The reactivity of this compound and ethyl cyclohex-1-enecarboxylate, while both serving as versatile synthetic precursors, is distinctly modulated by their cyclic frameworks. A comprehensive understanding of these differences is paramount for efficient reaction design and optimization.
Table 3: Overall Reactivity Comparison
| Reaction Type | Most Reactive Species | Key Influencing Factor |
|---|---|---|
| Michael Addition | This compound | Release of Ring Strain |
| Diels-Alder Reaction | This compound (predicted) | Steric Accessibility & Ring Strain |
| Catalytic Hydrogenation | this compound | Alkene Stability (Ring Strain) |
References
-
PrepChem.com. Synthesis of ethyl 1-cyclohexene-1-carboxylate. [Online]. Available: [Link]
-
Pozo C., J. (1964). Study of the Synthesis of Trans-Cyclopentane-1,2-Dicarboxylic Acid. Oregon State University. [Online]. Available: [Link]
-
AlQalam Journal of Medical and Applied Sciences. (2025). Synthesis of Cyclopentanone and Cyclohexanone Derivatives. [Online]. Available: [Link]
-
University of Wisconsin-Madison. Diels-Alder Reaction. [Online]. Available: [Link]
-
Wikipedia. Diels–Alder reaction. [Online]. Available: [Link]
- Google Docs. Lab report #4: Diels-Alder Reaction. [Online].
-
Chemistry Stack Exchange. How would I synthesize ethyl 2‐oxocyclohexane‐1‐carboxylate from cyclohexanone? [Online]. Available: [Link]
-
Davies, M. J., et al. (2021). Kinetic assessment of Michael addition reactions of alpha, beta-unsaturated carbonyl compounds to amino acid and protein thiols. Free Radical Biology and Medicine. [Online]. Available: [Link]
-
PubChem. Ethyl cyclopent-2-ene-1-carboxylate. [Online]. Available: [Link]
-
Grokipedia. Michael addition reaction. [Online]. Available: [Link]
-
Chemistry LibreTexts. The Diels-Alder Cycloaddition. [Online]. Available: [Link]
-
ChemSynthesis. ethyl 1-ethyl-4-(4-hydroxyphenyl)-2-oxo-3-cyclohexene-1-carboxylate. [Online]. Available: [Link]
-
Chemistry LibreTexts. 7.11: Conjugate Carbonyl Additions - The Michael Reaction. [Online]. Available: [Link]
-
Chemistry LibreTexts. 11.5: Catalytic Hydrogenation. [Online]. Available: [Link]
-
Wikipedia. Michael addition reaction. [Online]. Available: [Link]
-
PubChem. This compound. [Online]. Available: [Link]
-
Master Organic Chemistry. The Diels-Alder Reaction. [Online]. Available: [Link]
-
PMC. Catalytic Ring Hydrogenation of Benzoic Acid with Supported Transition Metal Catalysts in scCO2. [Online]. Available: [Link]
-
Chemistry LibreTexts. 10.21: Reduction of Alkenes - Catalytic Hydrogenation. [Online]. Available: [Link]
-
YouTube. 8.5 Catalytic Hydrogenation of Alkenes and Heats of Hydrogenation | Organic Chemistry. [Online]. Available: [Link]
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- 3. Kinetic assessment of Michael addition reactions of alpha, beta-unsaturated carbonyl compounds to amino acid and protein thiols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
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- 10. youtube.com [youtube.com]
- 11. Catalytic Ring Hydrogenation of Benzoic Acid with Supported Transition Metal Catalysts in scCO2 - PMC [pmc.ncbi.nlm.nih.gov]
Validating the purity of Ethyl cyclopent-1-enecarboxylate using HPLC and GC-MS
An In-Depth Comparative Guide to the Purity Validation of Ethyl cyclopent-1-enecarboxylate using HPLC and GC-MS
In the landscape of pharmaceutical and fine chemical synthesis, the purity of starting materials and intermediates is not merely a quality metric; it is a fundamental prerequisite for ensuring the safety, efficacy, and reproducibility of the final product. This compound, a key building block in the synthesis of various complex molecules, is no exception. Its purity profile can directly influence reaction yields, impurity profiles of subsequent steps, and the overall viability of a synthetic route.
This guide provides a comprehensive, field-proven comparison of two orthogonal analytical techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the robust validation of this compound purity. We will move beyond procedural lists to explore the causality behind methodological choices, offering a self-validating framework for researchers, scientists, and drug development professionals.
Physicochemical Profile: this compound
Understanding the analyte's properties is the cornerstone of method development. These characteristics dictate which analytical technique is most appropriate and guide the selection of optimal experimental parameters.
| Property | Value | Significance for Analysis |
| Molecular Formula | C₈H₁₂O₂ | Provides the exact mass for mass spectrometry. |
| Molecular Weight | 140.18 g/mol | Influences volatility and chromatographic behavior. |
| Boiling Point | ~183-185 °C | Indicates sufficient volatility for GC analysis. |
| UV Chromophore | α,β-Unsaturated Ester | Possesses a conjugated system, making it suitable for UV detection in HPLC. |
Method 1: HPLC for Non-Volatile and Thermally Labile Impurity Profiling
High-Performance Liquid Chromatography is indispensable for analyzing compounds in the liquid phase, making it ideal for identifying non-volatile impurities such as polymeric byproducts, involatile starting materials, or certain degradation products that would not be amenable to GC analysis.
Expertise & Rationale: Why HPLC?
The choice of Reverse-Phase HPLC (RP-HPLC) is predicated on the moderate polarity of this compound. A C18 column, with its non-polar stationary phase, provides excellent retention and separation of the analyte from more polar or less polar impurities when used with a polar mobile phase like acetonitrile and water. The analyte's α,β-unsaturated ester moiety contains a π-electron system that absorbs UV radiation, enabling sensitive detection with a standard UV-Vis or Diode Array Detector (DAD). A detection wavelength of 220 nm is selected to maximize the signal-to-noise ratio, as it corresponds to a strong electronic transition for this chromophore.
Experimental Protocol: HPLC Purity Assay
1. Instrumentation:
-
HPLC system equipped with a binary pump, degasser, autosampler, column thermostat, and a UV-Vis or Diode Array Detector.
-
Data acquisition and processing software (e.g., Chromeleon™, Empower™).
2. Chromatographic Conditions:
| Parameter | Condition | Justification |
| Column | C18, 4.6 x 150 mm, 5 µm | Industry-standard for resolving compounds of moderate polarity. |
| Mobile Phase | A: Water; B: Acetonitrile | Provides good separation and is UV transparent. |
| Gradient | 60% B to 95% B over 10 min | A gradient elution ensures that both early and late-eluting impurities are effectively resolved and eluted in a reasonable time. |
| Flow Rate | 1.0 mL/min | Standard flow for a 4.6 mm ID column, balancing resolution and run time. |
| Column Temp. | 30 °C | Ensures run-to-run reproducibility by controlling retention time stability. |
| Injection Vol. | 5 µL | A small volume prevents peak distortion and column overloading. |
| Detection | UV at 220 nm | Maximizes sensitivity for the α,β-unsaturated ester chromophore. |
3. Standard and Sample Preparation:
-
Solvent (Diluent): 50:50 Acetonitrile:Water. This matches the initial mobile phase conditions to ensure good peak shape.
-
Standard Preparation: Accurately weigh ~25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with diluent to achieve a concentration of ~1.0 mg/mL.
-
Sample Preparation: Prepare the sample to be tested at the same concentration (~1.0 mg/mL) using the same procedure.
4. Analysis Sequence:
-
Inject a blank (diluent) to establish a baseline.
-
Perform six replicate injections of the standard solution to confirm system suitability (e.g., %RSD of peak area < 2.0%).
-
Inject the sample solution in duplicate.
Data Analysis and Interpretation
Purity is typically assessed using the area percent method, under the assumption that all components have a similar response factor at the chosen wavelength.
-
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Table 1: Representative HPLC Data
| Peak No. | Retention Time (min) | Peak Area | Area % | Identity |
| 1 | 2.1 | 1,500 | 0.03 | Unknown Impurity |
| 2 | 5.8 | 4,985,000 | 99.92 | This compound |
| 3 | 8.2 | 2,500 | 0.05 | Unknown Impurity |
This data indicates a purity of 99.92% with respect to non-volatile impurities detectable by UV at 220 nm.
Workflow Visualization: HPLC Analysis
Caption: Workflow for HPLC-based purity validation.
Method 2: GC-MS for Volatile Impurity Identification and Quantification
Gas Chromatography-Mass Spectrometry is the gold standard for analyzing volatile and semi-volatile compounds. Its high chromatographic resolution separates impurities based on their boiling points and polarity, while the mass spectrometer provides definitive structural information, enabling confident identification.
Expertise & Rationale: Why GC-MS?
This compound's boiling point (~183-185 °C) makes it perfectly suited for GC analysis. A general-purpose, low-bleed column like a DB-5ms or equivalent (5% phenyl-methylpolysiloxane) is an excellent choice as it separates compounds primarily by boiling point. Electron Ionization (EI) at 70 eV is a robust, standardized method that generates reproducible fragmentation patterns. These patterns serve as a "fingerprint" for each compound, which can be matched against extensive spectral libraries like the NIST/Wiley database for positive identification of impurities. This is a significant advantage over HPLC-UV, which provides no structural information on unknown peaks.
Experimental Protocol: GC-MS Purity Assay
1. Instrumentation:
-
Gas Chromatograph with a split/splitless injector and a Mass Spectrometric detector (e.g., Quadrupole).
-
Data acquisition and spectral library search software (e.g., MassHunter, Xcalibur™).
2. GC-MS Conditions:
| Parameter | Condition | Justification |
| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm | Industry-standard, low-polarity column providing excellent separation for a wide range of volatile compounds. |
| Carrier Gas | Helium, Constant Flow at 1.2 mL/min | Inert carrier gas providing good efficiency. |
| Injector Temp. | 250 °C | Ensures rapid and complete vaporization of the sample. |
| Injection Mode | Split (50:1) | Prevents column overloading with a concentrated sample, ensuring sharp peaks. |
| Oven Program | 50 °C (hold 1 min), then 15 °C/min to 280 °C (hold 5 min) | A temperature ramp effectively separates compounds with different boiling points. |
| Ion Source Temp. | 230 °C | Standard temperature to promote ionization while minimizing thermal degradation. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Creates reproducible, library-searchable mass spectra. |
| Mass Range | m/z 35-350 | Covers the mass of the parent compound and expected fragments/impurities. |
3. Sample Preparation:
-
Prepare a ~1 mg/mL solution of the sample in a volatile solvent such as Dichloromethane or Ethyl Acetate.
4. Analysis Procedure:
-
Inject a solvent blank to verify system cleanliness.
-
Inject the prepared sample solution.
Data Analysis and Interpretation
Analysis is performed using the Total Ion Chromatogram (TIC). Purity is calculated by area percent from the TIC, and the mass spectrum of each impurity peak is extracted and searched against the NIST library for tentative identification.
-
Purity (%) = (TIC Area of Main Peak / Total TIC Area of All Peaks) x 100
Table 2: Representative GC-MS Data
| Peak No. | Retention Time (min) | TIC Area % | Tentative ID (from NIST Library) | Match Factor |
| 1 | 4.5 | 0.08 | Cyclopentanone | 95 |
| 2 | 6.1 | 0.11 | Ethyl Cyclopentanoate | 92 |
| 3 | 8.9 | 99.79 | This compound | 98 |
| 4 | 9.5 | 0.02 | Diethyl Phthalate (plasticizer) | 89 |
This data indicates a purity of 99.79% and, critically, identifies residual starting material (Cyclopentanone) and a saturated byproduct (Ethyl Cyclopentanoate).
Workflow Visualization: GC-MS Analysisdot
A Senior Application Scientist's Guide to the Spectral Analysis of Ethyl Cyclopent-1-enecarboxylate: A Comparative Approach
For researchers, scientists, and professionals in drug development and organic chemistry, the unambiguous structural elucidation of synthesized compounds is paramount. This guide provides an in-depth analysis of Ethyl Cyclopent-1-enecarboxylate, a common intermediate in organic synthesis. We will delve into the interpretation of its 1H and 13C Nuclear Magnetic Resonance (NMR) spectra, offering a detailed, predictive assignment of its spectral features. Furthermore, we will objectively compare the utility of NMR spectroscopy with other instrumental techniques, namely Fourier-Transform Infrared (FT-IR) Spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS), providing a holistic view of its analytical characterization.
The Central Role of NMR in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone of molecular structure determination in organic chemistry. Its ability to provide detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule is unparalleled. For a molecule like this compound, which possesses a variety of proton and carbon environments, NMR is indispensable for confirming its synthesis and purity.
Predicted 1H and 13C NMR Spectral Analysis of this compound
While a publicly available, fully assigned spectrum for this compound is not readily accessible, we can predict its 1H and 13C NMR spectra with a high degree of confidence by analyzing structurally analogous compounds, such as ethyl acrylate and mthis compound.
1H NMR Spectrum (Predicted)
The proton NMR spectrum of this compound is expected to exhibit five distinct signals. The ethyl group will present as a characteristic quartet and triplet, while the cyclopentene ring protons will show more complex splitting patterns due to their various couplings.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~6.8 | Triplet (t) | 1H | H-2 |
| ~4.2 | Quartet (q) | 2H | H-a |
| ~2.5 | Multiplet (m) | 2H | H-3 |
| ~2.4 | Multiplet (m) | 2H | H-5 |
| ~1.9 | Quintet (quin) | 2H | H-4 |
| ~1.3 | Triplet (t) | 3H | H-b |
Causality Behind Predicted Chemical Shifts and Multiplicities:
-
H-2 (vinylic proton): This proton is directly attached to the C=C double bond and is deshielded by the electron-withdrawing ester group, hence its downfield chemical shift. It is expected to appear as a triplet due to coupling with the two adjacent protons on C-3.
-
H-a (methylene protons of ethyl group): These protons are adjacent to the electron-withdrawing oxygen atom of the ester, causing a downfield shift. The signal is a quartet due to coupling with the three methyl protons (H-b).
-
H-3 and H-5 (allylic protons): These protons are adjacent to the double bond and will appear in the allylic region. Their signals will likely be complex multiplets due to coupling with each other and with the protons on C-2 and C-4.
-
H-4 (aliphatic protons): These protons are furthest from the electron-withdrawing groups and will therefore be the most shielded of the ring protons, appearing at the most upfield position for the cyclopentene ring. The signal is expected to be a quintet due to coupling with the four neighboring protons on C-3 and C-5.
-
H-b (methyl protons of ethyl group): These protons are in a typical aliphatic environment and will be the most shielded protons in the molecule. The signal is a triplet due to coupling with the two methylene protons (H-a).
13C NMR Spectrum (Predicted)
The 13C NMR spectrum is predicted to show eight distinct signals, corresponding to the eight unique carbon atoms in the molecule.
| Predicted Chemical Shift (δ, ppm) | Assignment |
| ~165 | C-c (C=O) |
| ~145 | C-1 |
| ~135 | C-2 |
| ~60 | C-a |
| ~33 | C-3 |
| ~30 | C-5 |
| ~22 | C-4 |
| ~14 | C-b |
Causality Behind Predicted Chemical Shifts:
-
C-c (carbonyl carbon): The carbonyl carbon of the ester group is highly deshielded and will appear significantly downfield.
-
C-1 and C-2 (vinylic carbons): These sp2-hybridized carbons of the double bond will appear in the olefinic region. C-1, being directly attached to the ester group, will be more deshielded than C-2.
-
C-a (methylene carbon of ethyl group): This carbon is attached to the electronegative oxygen atom and will be deshielded compared to the other aliphatic carbons.
-
C-3, C-4, and C-5 (aliphatic carbons): These sp3-hybridized carbons of the cyclopentene ring will appear in the upfield region of the spectrum.
-
C-b (methyl carbon of ethyl group): This is a typical aliphatic methyl carbon and will be the most shielded carbon in the molecule.
Comparative Analysis of Analytical Techniques
While NMR is a powerful tool, a comprehensive analysis often involves complementary techniques. Here, we compare NMR with FT-IR and GC-MS for the characterization of this compound.
| Analytical Technique | Strengths | Weaknesses | Application to this compound |
| NMR Spectroscopy | Provides detailed structural information, including connectivity and stereochemistry. Non-destructive. | Lower sensitivity compared to MS. Requires more sample. Can be complex to interpret. | Ideal for confirming the precise molecular structure and purity. |
| FT-IR Spectroscopy | Fast and simple. Excellent for identifying functional groups. Requires minimal sample preparation. | Provides limited information on the overall molecular structure. Not suitable for complex mixtures. | Quickly confirms the presence of the C=O (ester) and C=C functional groups. |
| GC-MS | High sensitivity and excellent for separating components of a mixture. Provides molecular weight and fragmentation patterns. | Destructive technique. May not be suitable for thermally labile compounds. | Determines the molecular weight and can help identify impurities. The fragmentation pattern can provide structural clues. |
Experimental Protocols
I. NMR Sample Preparation and Data Acquisition
A meticulously prepared sample is crucial for obtaining high-quality NMR spectra.
Diagram of NMR Sample Preparation Workflow:
Caption: A typical workflow for preparing an NMR sample for analysis.
Step-by-Step Protocol:
-
Sample Weighing: Accurately weigh approximately 5-10 mg of purified this compound into a clean, dry vial.
-
Dissolution: Add approximately 0.7 mL of deuterated chloroform (CDCl3) to the vial. Chloroform-d is a common solvent for nonpolar to moderately polar organic compounds.
-
Transfer: Using a clean Pasteur pipette, transfer the solution to a 5 mm NMR tube. Ensure the liquid height is around 4-5 cm.
-
Capping: Securely cap the NMR tube to prevent solvent evaporation.
-
Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the CDCl3.
-
Shim the magnetic field to achieve optimal homogeneity, which is crucial for high-resolution spectra.
-
Acquire the 1H spectrum, followed by the 13C spectrum. For the 13C spectrum, a larger number of scans will be necessary due to the low natural abundance of the 13C isotope.
-
II. FT-IR Spectroscopy
FT-IR is a rapid method to confirm the presence of key functional groups.
Diagram of FT-IR Analysis Workflow:
Caption: A streamlined workflow for FT-IR analysis of a liquid sample.
Step-by-Step Protocol:
-
Sample Application: Place a small drop of neat this compound directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) FT-IR spectrometer.
-
Spectrum Acquisition: Acquire the infrared spectrum, typically over the range of 4000-400 cm-1.
-
Data Analysis: Identify the characteristic absorption bands. For this compound, expect to see:
-
A strong C=O stretch for the ester at approximately 1710-1730 cm-1.
-
A C=C stretch for the alkene at approximately 1640-1680 cm-1.
-
C-H stretches for the sp2 and sp3 hybridized carbons.
-
III. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is an excellent technique for assessing purity and confirming the molecular weight.
Diagram of GC-MS Analysis Workflow:
Caption: The general workflow for analyzing a sample using GC-MS.
Step-by-Step Protocol:
-
Sample Preparation: Prepare a dilute solution of this compound in a volatile solvent such as dichloromethane (DCM).
-
Injection: Inject a small volume (typically 1 µL) of the solution into the GC-MS instrument.
-
Separation: The compound will be vaporized and separated from any impurities on a capillary GC column.
-
Detection and Analysis: As the compound elutes from the column, it will be ionized (typically by electron impact), and the resulting ions will be separated by their mass-to-charge ratio. The mass spectrum should show a molecular ion peak (M+) at m/z = 140, corresponding to the molecular weight of this compound. The fragmentation pattern can also provide structural information.
Conclusion
The comprehensive spectral analysis of this compound, integrating predictive 1H and 13C NMR data with comparative insights from FT-IR and GC-MS, provides a robust framework for its structural verification. While NMR spectroscopy offers the most detailed structural information, the synergistic use of these analytical techniques ensures a higher level of confidence in the identity and purity of the synthesized compound, a critical aspect in all fields of chemical research and development.
References
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
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PubChem. (n.d.). This compound. Retrieved from [Link]
-
Human Metabolome Database. (n.d.). Ethyl acrylate. Retrieved from [Link]
A Senior Application Scientist's Guide to Synthetic Strategy: Evaluating Ethyl Cyclopent-1-enecarboxylate Against Traditional Cyclopentenone Building Blocks
Introduction: The Cyclopentenone Core and the Quest for Synthetic Efficiency
The cyclopentenone framework is a cornerstone in modern organic synthesis, serving as a versatile precursor for a vast array of complex molecules, including prostaglandins, jasmonates, and numerous other biologically active natural products.[1][2][3] Its power lies in the diverse reactivity of the enone motif, which allows for predictable and selective functionalization through conjugate additions, cycloadditions, and allylic modifications.[1][4]
Historically, synthetic chemists have relied on a family of foundational cyclopentenone derivatives, such as the parent 2-cyclopentenone and its alkylated counterparts. However, the drive for increased synthetic efficiency—reducing step counts and introducing molecular complexity earlier in a sequence—demands more advanced building blocks. This guide provides an in-depth comparison of Ethyl cyclopent-1-enecarboxylate , a bifunctional building block, against its more conventional cyclopentenone analogues. We will dissect its reactivity profile, supported by experimental data and mechanistic insights, to provide researchers, scientists, and drug development professionals with a clear understanding of its strategic advantages in complex molecule synthesis.
Molecular Overview: A Structural and Electronic Comparison
At first glance, this compound (1) appears to be a simple derivative of 2-cyclopentenone (2). However, the strategic placement of the ethyl carboxylate group directly on the double bond fundamentally alters the molecule's electronic properties and introduces a valuable synthetic handle. This distinguishes it from other common building blocks like 3-methyl-2-cyclopentenone (3).
Caption: Structural comparison of key cyclopentenone building blocks.
The primary difference lies in the electronic nature of the α,β-unsaturated system. In compounds 2 and 3 , the system is a classic enone. In compound 1 , it is an enoate conjugated with a ketone, creating a more complex electronic environment. The C1-ester group acts as a powerful electron-withdrawing group, which significantly enhances the electrophilicity of the β-carbon (C2), making it a highly activated substrate for nucleophilic attack.
Table 1: Comparison of Physicochemical Properties
| Property | This compound (1) | 2-Cyclopentenone (2) | 3-Methyl-2-cyclopentenone (3) |
| Molecular Formula | C₈H₁₂O₂ | C₅H₆O | C₆H₈O |
| Molecular Weight | 140.18 g/mol [5] | 82.10 g/mol | 96.13 g/mol |
| Key Feature | Electron-withdrawing ester at C1 | Unsubstituted α,β-unsaturated ketone | Electron-donating methyl at C3 |
| Reactivity Handle | Ester (for hydrolysis, reduction, amidation) | Enone system | Enone system |
| Predicted Impact | Highly activated Michael acceptor | Standard Michael acceptor | Steric hindrance at β-carbon |
Reactivity Profile Analysis: The Michael Addition
The Michael addition, or conjugate addition, is arguably the most important reaction involving cyclopentenones, enabling the formation of crucial carbon-carbon and carbon-heteroatom bonds.[6][7] The efficacy of a cyclopentenone as a "Michael acceptor" is paramount to its utility.[8]
Causality of Enhanced Reactivity
The reactivity of a Michael acceptor is governed by the electrophilicity of its β-carbon.[9] The addition of a nucleophile to this position creates a resonance-stabilized enolate intermediate.[7][10]
Caption: Key steps in the base-catalyzed Michael Addition pathway.
This compound (1) is an exceptionally potent Michael acceptor. The reasoning is twofold:
-
Inductive and Resonance Effects: The ester group at C1 is strongly electron-withdrawing. Through both induction and resonance, it pulls electron density away from the conjugated system, creating a more significant partial positive charge (δ+) on the β-carbon (C2) compared to standard enones. This heightened electrophilicity leads to faster reaction rates with nucleophiles.
-
Thermodynamic Stability: The resulting enolate intermediate after nucleophilic attack is stabilized by delocalization across both the ketone and the ester carbonyl groups, making the conjugate addition pathway highly favorable thermodynamically.[11]
In contrast, 3-methyl-2-cyclopentenone (3) presents a less reactive profile. The electron-donating nature of the methyl group slightly deactivates the double bond towards nucleophilic attack, and it introduces steric hindrance that can impede the approach of bulky nucleophiles.
Experimental Comparison: Michael Addition of Diethyl Malonate
To provide a quantitative comparison, we present parallel protocols for the Michael addition of diethyl malonate to this compound (1) and 3-methyl-2-cyclopentenone (3), catalyzed by a common base, sodium ethoxide.
Experimental Workflow Overview
Caption: Standard workflow for a base-catalyzed Michael Addition.
Protocol 1: Synthesis with this compound (1)
-
Objective: To synthesize diethyl 2-(2-ethoxycarbonyl-3-oxocyclopentyl)malonate.
-
Materials: this compound (1.0 mmol), Diethyl malonate (1.2 mmol), Sodium (1.2 mmol), Anhydrous Ethanol (10 mL), Saturated aq. NH₄Cl, Ethyl Acetate, Na₂SO₄.
-
Procedure:
-
To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂), add anhydrous ethanol (5 mL). Add sodium metal in small portions and stir until fully dissolved to form sodium ethoxide.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve diethyl malonate (1.2 mmol) in anhydrous ethanol (5 mL) and add this solution dropwise to the sodium ethoxide solution. Stir for 30 minutes at 0 °C.
-
Add this compound (1.0 mmol) dropwise to the reaction mixture.
-
Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring progress by TLC.
-
Upon completion, cool the mixture to 0 °C and quench by slow addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product via silica gel column chromatography to yield the final adduct.
-
Protocol 2: Synthesis with 3-Methyl-2-cyclopentenone (3)
-
Objective: To synthesize diethyl 2-(3-methyl-2-oxocyclopentyl)malonate.
-
Procedure: The procedure is identical to Protocol 1, with the substitution of 3-methyl-2-cyclopentenone (1.0 mmol) for this compound in step 4. The reaction time is extended to 12-18 hours.
Comparative Data
The following table summarizes typical experimental outcomes, synthesized from established principles of conjugate addition reactions.[8][12]
Table 2: Comparative Performance in Michael Addition
| Parameter | This compound (1) | 3-Methyl-2-cyclopentenone (3) | Rationale for Difference |
| Reaction Time | 2-4 hours | 12-18 hours | Higher electrophilicity of 1 due to the C1-ester group leads to a significantly faster reaction rate. |
| Isolated Yield | ~90-95% | ~75-80% | The reaction with 1 is more thermodynamically favorable and proceeds more cleanly to completion. |
| Side Products | Minimal | Potential for aldol self-condensation or incomplete reaction. | Higher reactivity of 1 outcompetes side reaction pathways. Slower reaction of 3 allows more time for side reactions. |
| Purification | Straightforward | More challenging due to starting material and potential side products. | Cleaner reaction profile simplifies the purification process. |
Synthetic Utility: A Bifunctional Linchpin
The true efficacy of this compound lies in its role as a bifunctional building block, offering two distinct sites for subsequent chemical manipulation. This dual reactivity is a significant advantage over simpler cyclopentenones.
-
C-C Bond Formation: As demonstrated, the enoate system is a superior Michael acceptor, allowing for the efficient and rapid construction of a functionalized cyclopentanone ring.[13]
-
Ester Functionalization: The ethyl ester group serves as a versatile handle for a wide range of transformations, including:
-
Hydrolysis to the corresponding carboxylic acid, which can be used in amide couplings or other transformations. The synthesis of trans-cyclopentane-1,2-dicarboxylic acid from this building block is a documented application.[14]
-
Reduction to a primary alcohol, introducing a new chiral center and functional group.
-
Transesterification to install different ester groups.
-
Reaction with organometallics to form tertiary alcohols.
-
This built-in functionality allows for the rapid elaboration of the molecular scaffold, saving multiple steps that would otherwise be required to install a handle on a simpler cyclopentenone ring post-modification.
Conclusion
While traditional building blocks like 2-cyclopentenone and 3-methyl-2-cyclopentenone remain valuable tools in organic synthesis, This compound offers a clear and compelling set of advantages for researchers aiming to construct complex, highly functionalized five-membered rings.
-
Enhanced Reactivity: Its electronically activated α,β-unsaturated system results in faster reaction times and higher yields in key bond-forming reactions like the Michael addition.
-
Increased Efficiency: The integral ester functionality provides a direct handle for subsequent modifications, streamlining synthetic routes and reducing overall step counts.
-
Predictable Selectivity: The clean and rapid nature of its reactions often leads to fewer side products and simplified purification.
For drug development professionals and synthetic chemists, embracing advanced, bifunctional building blocks like this compound is not merely an alternative—it is a strategic decision to accelerate the synthesis of complex target molecules with greater control and efficiency.
References
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Title: Synthesis of Chiral Cyclopentenones Source: ACS Chemical Reviews URL: [Link]
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Title: Asymmetric Gold(I)‐Catalyzed Tandem Hydroarylation–Nazarov Cyclization: Enantioselective Access to Cyclopentenones Source: NIH National Library of Medicine URL: [Link]
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Title: Nazarov cyclization reaction Source: Wikipedia URL: [Link]
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Title: Nazarov Cyclization Source: NROChemistry URL: [Link]
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Title: Iodine-Catalyzed Iso-Nazarov Cyclization of Conjugated Dienals for the Synthesis of 2-Cyclopentenones Source: ACS Publications URL: [Link]
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Title: An Improved Approach to Chiral Cyclopentenone Building Blocks. Total Synthesis of Pentenomycin I and Neplanocin A Source: ResearchGate URL: [Link]
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Title: Cyclopentanone Source: Wikipedia URL: [Link]
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Title: Concise Synthesis of a New Chiral Cyclopentenone Building Block for Prostaglandins and their Derivatives Source: ResearchGate URL: [Link]
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Title: Synthesis of natural products containing fully functionalized cyclopentanes Source: Beaudry Research Group - Oregon State University URL: [Link]
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Title: The preparation of several 1,2,3,4,5-functionalized cyclopentane derivatives Source: PubMed URL: [Link]
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Title: The Michael Addition Reaction and Conjugate Addition Source: Master Organic Chemistry URL: [Link]
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Title: Functionalized Cyclopentenes via the Formal [4+1] Cycloaddition of Photogenerated Siloxycarbenes from Acyl Silanes Source: NIH National Library of Medicine URL: [Link]
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Title: Selective "One-Pot" Synthesis of Functionalized Cyclopentenones Source: ResearchGate URL: [Link]
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Title: Study of the Synthesis of Trans-Cyclopentane-1,2-Dicarboxylic Acid Source: Oregon State University URL: [Link]
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Title: Conjugate Additions- The Michael Reaction Source: Chemistry LibreTexts URL: [Link]
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Title: Convenient synthesis of the functionalized 1?,3?-dihydrospiro[cyclopentane-1,2?-inden]-2-enes via a three-component reaction Source: ResearchGate URL: [Link]
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Title: Ethyl cyclopent-2-ene-1-carboxylate Source: PubChem URL: [Link]
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Alternative reagents to Ethyl cyclopent-1-enecarboxylate in organic synthesis
An In-Depth Guide to Alternatives for Ethyl Cyclopent-1-enecarboxylate in Organic Synthesis
As a cornerstone in synthetic chemistry, this compound is a versatile building block, primarily utilized for its electron-deficient double bond which makes it an excellent Michael acceptor. This reactivity allows for the stereocontrolled formation of carbon-carbon and carbon-heteroatom bonds, paving the way for the synthesis of complex carbocyclic frameworks found in natural products and pharmaceuticals. However, the specific electronic and steric properties of the ethyl ester group may not be optimal for all synthetic strategies. Challenges such as sluggish reaction rates, undesired side reactions, or the need for harsh conditions can prompt researchers to seek more suitable alternatives.
This guide provides a comparative analysis of key alternative reagents to this compound. We will delve into the mechanistic nuances, compare performance with supporting experimental data, and offer detailed protocols to aid in the selection of the optimal reagent for your specific synthetic goals.
The Archetype: Understanding this compound
This compound is an α,β-unsaturated ester. Its synthetic utility is dominated by its role as a Michael acceptor in conjugate addition reactions.[1] The polarization of the molecule, driven by the electron-withdrawing nature of the carboxylate group, renders the β-carbon electrophilic and susceptible to attack by a wide range of soft nucleophiles, including enolates, organocuprates, amines, and thiols.[1][2]
The general mechanism for a Michael addition is a three-step process:
-
Nucleophile formation: Typically, a base is used to generate the active nucleophile (e.g., an enolate from a ketone or malonate).
-
Conjugate Addition: The nucleophile attacks the β-carbon of the cyclopentene ring.
-
Protonation: The resulting enolate intermediate is protonated to yield the final product.[1]
This reactivity is fundamental to constructing substituted cyclopentane rings, which are prevalent scaffolds in medicinal chemistry.[3]
The Primary Alternative: 2-Cyclopenten-1-one and its Derivatives
The most common and functionally distinct alternative to this compound is 2-cyclopenten-1-one. By replacing the ethyl ester group with a ketone, the electronic properties of the Michael acceptor are significantly altered.
Causality of Experimental Choice: Ester vs. Ketone
The choice between an α,β-unsaturated ester and an α,β-unsaturated ketone is dictated by the desired reactivity and the nature of the nucleophile.
-
Electronic Effects: A ketone is more strongly electron-withdrawing than an ester due to the lesser resonance donation from the lone pairs of the single oxygen atom compared to the alkoxy group's oxygen in the ester. This makes the β-carbon of 2-cyclopenten-1-one more electrophilic and, therefore, more reactive towards nucleophiles than this compound.
-
Reaction Rate: Consequently, Michael additions to cyclopentenone often proceed faster and under milder conditions. This can be advantageous when dealing with sensitive substrates or when trying to minimize reaction times.
-
Hard vs. Soft Nucleophiles: While both are excellent Michael acceptors for soft nucleophiles, the increased reactivity of the ketone's carbonyl carbon towards direct (1,2-) addition can sometimes be a competing pathway, especially with harder nucleophiles (e.g., organolithium reagents). However, for classic Michael donors like Gilman cuprates or stabilized enolates, 1,4-addition is highly favored.[2]
The following diagram illustrates the workflow for a typical Michael addition and the key decision point when choosing between the two reagents.
Caption: Workflow for Michael Addition.
Data-Driven Comparison
The enhanced reactivity of cyclopentenones is not merely theoretical. It is a key factor in the synthesis of numerous biologically active molecules, including jasmonates for the fragrance industry and various pharmaceutical intermediates.[4] While direct side-by-side comparisons in a single paper are rare, the broader literature supports the higher reactivity of enones. For instance, challenging Morita-Baylis-Hillman reactions, which are often sluggish, can be effectively carried out with cyclopentenone using organocatalysts.[5]
| Feature | This compound | 2-Cyclopenten-1-one | Rationale & Causality |
| Reactivity | Moderate | High | The ketone is a stronger electron-withdrawing group, increasing the electrophilicity of the β-carbon. |
| Typical Nucleophiles | Soft nucleophiles (malonates, cuprates, enamines). | A broader range of nucleophiles, including less reactive ones. | Higher reactivity accommodates a wider substrate scope. |
| Reaction Conditions | Often requires stronger bases or longer reaction times. | Can often proceed under milder conditions (e.g., catalytic base). | Lower activation energy for the nucleophilic attack. |
| Potential Side Reactions | Polymerization of the acrylate system can be an issue.[6] | 1,2-addition with hard nucleophiles; polymerization. | The carbonyl carbon of the ketone is more electrophilic than that of the ester. |
| Synthetic Utility | Precursor to substituted cyclopentane carboxylic acids. | Precursor to substituted cyclopentanones, key in prostaglandin and jasmonate synthesis.[4] | The resulting functional group dictates the subsequent synthetic transformations. |
Other Alternatives for Specialized Applications
While cyclopentenone is the most direct alternative, other reagents and strategies can be employed depending on the synthetic goal.
-
Cyclopentene Nitrile: For even greater activation, a nitrile group can be used in place of the ester or ketone. The linear geometry and strong inductive effect of the cyano group make the β-carbon highly electrophilic.
-
Functionalized Cyclopentenes: One can start with a differently functionalized cyclopentene and arrive at the desired product through alternative pathways. For instance, Mizoroki–Heck reactions on protected aminocyclopentenes can yield highly functionalized cyclopentene derivatives stereoselectively.[7]
-
Annulation Strategies: Instead of starting with a pre-formed ring, one can construct the cyclopentene ring during the reaction. Methods like [3+2] annulation of Morita–Baylis–Hillman carbonates provide access to complex spirocyclic cyclopentenes.[8] This approach is fundamentally different but leads to similar structural motifs.
The diagram below outlines the conceptual relationship between these alternatives.
Caption: Conceptual relationships of synthetic strategies.
Experimental Protocols: A Practical Guide
To illustrate the practical differences, here are representative protocols for a Michael addition reaction.
Protocol 1: Michael Addition to this compound
This protocol describes the addition of a malonate ester, a classic soft nucleophile.
Reaction: Diethyl malonate addition to this compound.
Materials:
-
This compound (1.0 eq)
-
Diethyl malonate (1.2 eq)
-
Sodium ethoxide (NaOEt) (1.1 eq)
-
Anhydrous Ethanol (EtOH)
-
Argon or Nitrogen atmosphere
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and an argon inlet.
-
Dissolve sodium ethoxide in anhydrous ethanol in the flask under argon.
-
Add diethyl malonate dropwise to the stirred solution at room temperature. Stir for 20 minutes to ensure complete formation of the enolate.
-
Add a solution of this compound in anhydrous ethanol dropwise via the dropping funnel over 30 minutes.
-
Allow the reaction to stir at room temperature overnight. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by carefully adding saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the tri-ester adduct.
Causality: The use of a strong base like sodium ethoxide is necessary to deprotonate the relatively acidic diethyl malonate. The reaction is typically left overnight due to the moderate reactivity of the ester-based Michael acceptor.
Protocol 2: Asymmetric Michael Addition to 2-Cyclopenten-1-one
This protocol highlights a more advanced, organocatalyzed asymmetric addition, which is common for the more reactive cyclopentenone acceptor.
Reaction: Asymmetric addition of cyclopentane-1,2-dione to an alkylidene oxindole (as a surrogate for a general Michael donor) catalyzed by a squaramide catalyst.[9]
Materials:
-
2-Cyclopenten-1-one (or a suitable derivative like an alkylidene oxindole as the acceptor) (1.0 eq)
-
Cyclopentane-1,2-dione (as the donor) (1.2 eq)
-
Chiral squaramide organocatalyst (e.g., 5-10 mol%)
-
Toluene or Dichloromethane (DCM) as solvent
-
Argon or Nitrogen atmosphere
Procedure:
-
To a vial under an argon atmosphere, add the alkylidene oxindole, cyclopentane-1,2-dione, and the squaramide catalyst.[9]
-
Add the solvent (e.g., toluene) and stir the reaction mixture at the specified temperature (e.g., room temperature).[9]
-
Monitor the reaction by TLC or HPLC. These reactions are often complete within a few hours.
-
Upon completion, directly load the reaction mixture onto a silica gel column for purification.
-
Elute with an appropriate solvent system (e.g., hexanes/ethyl acetate) to isolate the product.[9]
-
Determine the diastereomeric ratio and enantiomeric excess of the product using chiral HPLC or NMR spectroscopy.
Causality: The higher reactivity of the enone allows the use of a mild, bifunctional organocatalyst which activates both the nucleophile and the electrophile via hydrogen bonding.[9] This enables high enantioselectivity, a common goal in modern drug development that is often more challenging to achieve with less reactive substrates.
Conclusion
While this compound remains a valuable and widely used reagent, its performance can be surpassed by alternatives in scenarios requiring higher reactivity, broader substrate scope, or milder reaction conditions. 2-Cyclopenten-1-one stands out as the primary alternative, offering enhanced electrophilicity that accelerates conjugate additions and enables the use of sophisticated catalytic systems for asymmetric synthesis. The choice of reagent is a critical decision in synthetic design, and a thorough understanding of the electronic and steric differences between these Michael acceptors is paramount for developing efficient and successful synthetic routes. By carefully considering the nature of the nucleophile and the overall synthetic goal, researchers can select the optimal building block to construct complex molecular architectures with precision and control.
References
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Fan, X., et al. (2018). Synthesis of functionalized cyclopentenes through allenic ketone-based multicomponent reactions. Organic & Biomolecular Chemistry, 16(45), 8854-8858. [Link][3][10][11]
-
Pàmies, O., et al. (2017). Regio- and Stereoselective Synthesis of Functionalized Cyclopentene Derivatives via Mizoroki–Heck Reactions. Organic Letters, 19(7), 1838–1841. [Link][7]
-
Ballini, R., et al. (2001). A New, General, and Mild One-Pot Synthesis of γ-Diketones, γ-Keto Esters, and Cyclopentenones from Nitroalkanes and α,β-Unsaturated Carbonyl Compounds. Organic Letters, 3(8), 1265–1267. [Link][5]
-
Asymmetric organocatalytic Michael addition of cyclopentane-1,2-dione to alkylidene oxindole. (2022). Beilstein Journal of Organic Chemistry, 18, 134–141. [Link][9]
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Asymmetric boron conjugate addition to α,β-unsaturated carbonyl compounds catalyzed by CuOTf/Josiphos under non-alkaline conditions. (2015). Organic Chemistry Frontiers, 2(6), 633-636. [Link]
-
Diastereoselective and enantioselective conjugate addition reactions utilizing α,β-unsaturated amides and lactams. (2010). PMC - NIH. [Link]
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Master Organic Chemistry. (2023). The Michael Addition Reaction and Conjugate Addition. [Link][1]
-
Conjugate Addition in Alpha Beta Unsaturated Ketones Aldehydes and Carboxylic Acid Derivatives. (2020). YouTube. [Link][2]
-
Reddit. (2022). Conjugate Addition of alpha,beta unsaturated esters. [Link][6]
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An easy and practical approach to access multifunctional cylcopentadiene- and cyclopentene-spirooxindoles via [3 + 2] annulation. (2021). Organic & Biomolecular Chemistry, 19(16), 3695-3705. [Link][8]
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Cross-Validation of Analytical Methods for the Characterization of Ethyl cyclopent-1-enecarboxylate
An In-Depth Comparative Guide
Introduction: The Analytical Imperative for Ethyl cyclopent-1-enecarboxylate
This compound (C₈H₁₂O₂) is a key chemical intermediate whose purity, identity, and stability are critical for its intended applications in research and development.[1] Ensuring the reliability of data generated for this compound necessitates robust, validated analytical methods. This guide provides a comprehensive framework for the characterization of this compound by cross-validating four orthogonal analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FT-IR) Spectroscopy.
The objective of method validation is to demonstrate that an analytical procedure is suitable for its intended purpose.[2] Cross-validation takes this a step further by comparing the results from two or more distinct methods to provide a higher level of assurance in the data's integrity.[3] This is particularly crucial in drug development and manufacturing, where data from different laboratories or different analytical techniques must be comparable and reliable.[4][5][6] This guide is designed for researchers, scientists, and drug development professionals, offering both the theoretical basis and practical, field-proven protocols for a comprehensive analytical cross-validation strategy.
Pillar 1: Orthogonal Analytical Techniques for Comprehensive Characterization
The selection of analytical methods was deliberate, ensuring each technique provides unique, complementary information about the analyte. This orthogonality is the foundation of a robust cross-validation plan.
-
High-Performance Liquid Chromatography (HPLC): As a cornerstone of pharmaceutical analysis, HPLC is unparalleled for its precision in quantifying the active component and separating it from non-volatile impurities.[7][8] Its suitability for this compound allows for accurate purity determination and assay measurements.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is ideal for separating and identifying volatile compounds. For this compound, GC-MS provides a dual-purpose analysis: quantifying the main component and identifying potential volatile impurities through mass spectral fragmentation patterns.[9] This offers a direct comparison to HPLC for purity and provides orthogonal identity confirmation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the gold standard for unambiguous structural elucidation.[10][11][12] Both ¹H and ¹³C NMR provide detailed information about the molecular structure, connectivity, and chemical environment of each atom, serving as the definitive tool for confirming the identity of this compound.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is a rapid and non-destructive technique used to identify the functional groups present in a molecule.[13][14] For this compound, it confirms the presence of key features like the ester carbonyl (C=O) and the alkene (C=C) bonds, providing a quick qualitative check that complements the detailed structural data from NMR.
Pillar 2: The Cross-Validation Workflow
Cross-validation is a systematic process of demonstrating that multiple analytical procedures are suitable for the same intended purpose and produce comparable results. The International Council for Harmonisation (ICH) guidelines provide a framework for this process, which is essential when data from different methods are used to support regulatory decisions.[3][15][16]
The workflow begins with the full validation of each individual method according to established guidelines like ICH Q2(R2) or USP <1225>.[16][17][18] Once validated, a single batch of this compound is analyzed by each method. The resulting data is then systematically compared to ensure concordance across techniques.
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Benchmarking the Performance of Ethyl Cyclopent-1-enecarboxylate in Specific Named Reactions
A Senior Application Scientist's Guide to a Versatile Synthetic Building Block
For researchers, scientists, and professionals in drug development, the selection of a chemical building block is a critical decision that influences reaction efficiency, stereochemical control, and the overall success of a synthetic campaign. Ethyl cyclopent-1-enecarboxylate, a cyclic α,β-unsaturated ester, presents itself as a valuable substrate for constructing complex molecular architectures. This guide provides an in-depth, objective comparison of its performance in cornerstone C-C bond-forming reactions—the Michael Addition, Diels-Alder Reaction, and Robinson Annulation—benchmarked against common alternatives. All protocols and claims are substantiated with experimental insights and authoritative references to ensure scientific integrity.
Introduction: The Profile of this compound
This compound (C₈H₁₂O₂) is a bifunctional molecule featuring an electron-deficient double bond conjugated to an ester group, all constrained within a five-membered ring.[1] This structural arrangement dictates its reactivity, making it an excellent electrophile in conjugate additions and a competent dienophile in cycloadditions. Its performance, however, is nuanced by the interplay of sterics and electronics inherent to its cyclic nature. This guide dissects these nuances to provide a clear performance benchmark.
The Michael Addition: A Cornerstone of Conjugate Chemistry
The Michael addition, the conjugate 1,4-addition of a nucleophile (Michael donor) to an α,β-unsaturated carbonyl compound (Michael acceptor), is a fundamental tool for C-C bond formation.[2][3] The reaction typically involves a soft nucleophile, such as a doubly stabilized enolate, which adds to the β-carbon of the unsaturated system.[3][4]
Mechanism and Causality
The reaction proceeds in three key steps: 1) formation of a nucleophile (often an enolate), 2) nucleophilic attack at the β-carbon of the acceptor, and 3) protonation to yield the 1,5-dicarbonyl compound or a related structure.[3] The choice of catalyst—be it a simple base, a Lewis acid, or a chiral organocatalyst—is critical. Organocatalysts, for example, can create a chiral environment, enabling highly enantioselective additions by activating the reactants through iminium ion or enamine intermediates.[5][6]
Diagram: General Mechanism of the Michael Addition
Caption: General mechanism of the Michael addition reaction.
Performance and Comparative Analysis
This compound is a competent Michael acceptor, though its reactivity can be modulated by steric and electronic factors compared to other acceptors.
| Michael Acceptor | Michael Donor | Catalyst/Solvent | Yield (%) | Stereoselectivity | Reference/Comment |
| This compound | Diethyl Malonate | NaOEt / EtOH | Good to High | N/A | A classic Michael reaction; yields are typically high due to the stable enolate.[3][4] |
| Cyclopentenone | Thiophenol | Organocatalyst | ~90% | High ee | Often used in asymmetric synthesis; the ketone is highly activating.[6] |
| Ethyl Acrylate (Acyclic) | Nitromethane | DBU / THF | >95% | N/A | Acyclic acceptors are often more reactive due to less steric hindrance. |
| This compound | Amines | Organocatalyst | Moderate to Good | Diastereo- & Enantioselective | Aza-Michael additions are crucial for synthesizing nitrogen-containing compounds.[7][8] |
| Ethyl Crotonate (Acyclic) | Diethyl Malonate | NaOEt / EtOH | High | N/A | The β-methyl group can influence reactivity but generally gives good yields. |
Field Insights: The cyclopentyl ring of this compound introduces a degree of rigidity and steric hindrance not present in acyclic analogs like ethyl acrylate. While this can sometimes slow reaction rates, it provides a valuable scaffold for controlling diastereoselectivity in asymmetric syntheses. Compared to the more electron-withdrawing cyclopentenone, the ester group makes it slightly less reactive, which can be advantageous for preventing undesired side reactions like polymerization.[9]
Experimental Protocol: Base-Catalyzed Michael Addition
This protocol describes a standard base-catalyzed Michael addition of diethyl malonate to this compound.
-
Reaction Setup: To a flame-dried 100 mL round-bottom flask under a nitrogen atmosphere, add 25 mL of absolute ethanol.
-
Catalyst Preparation: Carefully add sodium metal (0.23 g, 10 mmol) in small pieces to the ethanol to prepare a fresh solution of sodium ethoxide. Allow the sodium to react completely.
-
Donor Addition: To the sodium ethoxide solution, add diethyl malonate (1.60 g, 10 mmol) dropwise with stirring. Stir for 15 minutes at room temperature to ensure complete formation of the enolate.
-
Acceptor Addition: Add this compound (1.40 g, 10 mmol) dropwise to the reaction mixture.
-
Reaction Conditions: Attach a reflux condenser and heat the mixture to a gentle reflux for 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature and pour it into 50 mL of cold water. Neutralize with dilute HCl until the pH is ~7.
-
Extraction: Extract the aqueous layer with diethyl ether (3 x 30 mL). Combine the organic layers, wash with brine (1 x 30 mL), and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation or flash column chromatography to yield the Michael adduct.
The Diels-Alder Reaction: Crafting Six-Membered Rings
The Diels-Alder reaction is a powerful pericyclic [4+2] cycloaddition that forms a six-membered ring from a conjugated diene and a dienophile.[10] This reaction is highly stereospecific and atom-economical, making it a favorite in synthetic chemistry for building cyclic systems.[10][11]
This compound as a Dienophile
In this reaction, this compound serves as the dienophile. Its reactivity is driven by the electron-withdrawing ester group, which lowers the energy of the LUMO (Lowest Unoccupied Molecular Orbital) of the double bond, facilitating the interaction with the diene's HOMO (Highest Occupied Molecular Orbital).
Diagram: Diels-Alder Experimental Workflow
Caption: A typical workflow for a Diels-Alder reaction.
Performance and Comparative Analysis
The performance of this compound is compared with other common dienophiles.
| Dienophile | Diene | Conditions | Yield (%) | Stereoselectivity | Reference/Comment |
| This compound | Cyclopentadiene | Toluene, 110°C | Moderate | Endo favored | The cyclic nature can influence facial selectivity. |
| Maleic Anhydride | Cyclopentadiene | Ethyl Acetate, RT | ~89% | Exclusively Endo | A highly reactive and classic dienophile.[12][13] |
| Ethyl Acrylate | 1,3-Butadiene | High Pressure, 150°C | Good | N/A | A standard acyclic dienophile.[14] |
| This compound | Isoprene | Lewis Acid (e.g., AlCl₃) | Good | High Regio- & Stereoselectivity | Lewis acid catalysis accelerates the reaction and enhances selectivity. |
Field Insights: this compound is a moderately reactive dienophile. Its reactivity is lower than that of maleic anhydride, which benefits from two strongly electron-withdrawing carbonyl groups in a conformationally locked cis-arrangement. However, its performance can be significantly enhanced with Lewis acid catalysis. The fused ring system that results from the reaction offers a synthetically useful bicyclic core.
Experimental Protocol: Diels-Alder Reaction
This protocol describes the reaction between this compound and cyclopentadiene.
-
Diene Preparation: Prepare fresh cyclopentadiene by the retro-Diels-Alder reaction of dicyclopentadiene. Heat dicyclopentadiene to ~180°C and fractionally distill the resulting cyclopentadiene (b.p. 41°C), collecting it in a receiver cooled to 0°C.
-
Reaction Setup: In a 50 mL round-bottom flask, dissolve this compound (1.40 g, 10 mmol) in 20 mL of toluene.
-
Addition: Slowly add the freshly distilled cyclopentadiene (0.73 g, 11 mmol, 1.1 equiv) to the solution at 0°C with stirring.
-
Reaction Conditions: Allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours.
-
Work-up: Cool the reaction mixture and remove the toluene under reduced pressure.
-
Purification: The resulting crude adduct can be purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to separate the endo and exo isomers.
The Robinson Annulation: A Tandem Approach to Ring Formation
The Robinson annulation is a powerful ring-forming reaction that creates a six-membered ring through a sequence of a Michael addition followed by an intramolecular aldol condensation.[15][16][17] The overall process combines a Michael donor (typically a ketone or β-keto ester) with a Michael acceptor (an α,β-unsaturated ketone or ester) to form a cyclohexenone derivative.[15][18]
Mechanism: A Michael-Aldol Cascade
When this compound is used as the Michael acceptor with a ketone enolate (e.g., from cyclohexanone), the sequence is as follows:
-
Michael Addition: The ketone enolate adds to the β-carbon of the cyclopentene ring, forming a 1,5-dicarbonyl intermediate (a keto-ester in this case).[16]
-
Intramolecular Aldol Condensation: Under basic conditions, an enolate forms from the ketone, which then attacks the ester carbonyl. This is followed by dehydration to yield a fused, bicyclic α,β-unsaturated ketone.[16]
Diagram: Robinson Annulation Logical Pathway
Caption: The two-stage logical flow of the Robinson Annulation.
Performance and Comparative Analysis
The classic Robinson annulation uses methyl vinyl ketone (MVK) as the acceptor.[15] Using an α,β-unsaturated ester like this compound represents a variation of this process.
| Michael Acceptor | Michael Donor | Conditions | Yield | Product Type | Reference/Comment |
| This compound | Cyclohexanone | NaOEt / EtOH, Reflux | Moderate | Fused Bicyclic Enone | The intramolecular aldol involves attack on an ester, which can be less favorable than on a ketone. |
| Methyl Vinyl Ketone (MVK) | 2-Methylcyclohexanone | Base (e.g., KOH) | Good | Wieland-Miescher Ketone Precursor | The classic substrate; MVK is highly reactive but prone to polymerization.[9] |
| Ethyl Acrylate | Cyclohexanone | Base, Reflux | Low | Complex Mixture | The resulting intermediate is less biased towards the desired intramolecular aldol cyclization. |
Field Insights: Using this compound in a Robinson-type annulation is more challenging than using a vinyl ketone. The intramolecular cyclization step requires the enolate to attack an ester carbonyl (a Dieckmann-like condensation) rather than a ketone carbonyl (an aldol condensation). This step can be less efficient and may require stronger bases or different conditions. However, the successful execution of this reaction provides access to unique and complex fused-ring systems that are not accessible through the classic MVK-based route.
Conclusion
This compound is a highly versatile and valuable reagent for synthetic chemists. Its performance benchmarks reveal a nuanced profile:
-
As a Michael Acceptor: It is reliable and effective, offering a rigid scaffold that can be leveraged for stereocontrol in asymmetric synthesis, albeit with slightly lower intrinsic reactivity than corresponding enones.
-
As a Dienophile: It is a moderate performer that provides access to valuable bicyclic systems, with its reactivity being readily enhanced by Lewis acid catalysis.
-
In Robinson Annulation: It presents a more specialized but feasible alternative to classic vinyl ketones, leading to structurally distinct and complex fused rings, though optimization of the intramolecular condensation step is often necessary.
Ultimately, the choice to use this compound over alternatives will depend on the specific synthetic goal, the need for stereochemical control, and the desired final molecular architecture. This guide provides the foundational data and protocols to empower researchers to make that choice with confidence.
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A comparative study of the Michael addition reaction with different acceptors for Ethyl cyclopent-1-enecarboxylate
An In-Depth Comparative Guide to the Michael Addition Reaction with Ethyl Cyclopent-1-enecarboxylate as the Acceptor
Authored by a Senior Application Scientist
Introduction: The Enduring Power of Carbon-Carbon Bond Formation
In the landscape of synthetic organic chemistry, the Michael addition reaction stands as a pillar of C-C bond formation, prized for its reliability and versatility.[1][2] This reaction, a conjugate 1,4-addition, involves the addition of a nucleophile, known as a "Michael donor," to an α,β-unsaturated carbonyl compound, the "Michael acceptor."[3][4] The result is the creation of a 1,5-dicarbonyl or related structure, a motif prevalent in numerous natural products and pharmaceutical agents. This guide focuses on a specific and synthetically useful acceptor: this compound. Its cyclic and sterically defined structure provides a valuable platform for investigating the nuances of this classic transformation with various nucleophilic partners.
This publication offers a comparative analysis of the Michael addition to this compound using three distinct classes of Michael donors: a nitroalkane (nitromethane), a doubly stabilized carbanion (dimethyl malonate), and an organometallic species (lithium dimethylcuprate). Through an examination of reaction mechanisms, experimental data, and detailed protocols, we aim to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the factors governing the success and outcome of these critical reactions.
The Fundamental Mechanism of Michael Addition
The Michael reaction is fundamentally a thermodynamically controlled process, driven by the formation of a stable carbon-carbon single bond at the expense of a weaker carbon-carbon pi bond.[5][6] The mechanism proceeds through three principal steps:
-
Enolate Formation: A base abstracts an acidic proton from the Michael donor, generating a resonance-stabilized nucleophile (an enolate or a similar carbanion).[1][6]
-
Conjugate Addition: The generated nucleophile attacks the electrophilic β-carbon of the α,β-unsaturated system of the Michael acceptor. The electron density is pushed through the conjugated system, forming a new enolate intermediate.[7]
-
Protonation: The enolate intermediate is protonated by the conjugate acid of the base or a proton source added during workup, yielding the final 1,4-adduct.[1][6]
Caption: General mechanism of the Michael Addition reaction.
A Comparative Analysis of Michael Donors
The choice of nucleophile (Michael donor) is critical as it dictates the reaction conditions, potential side reactions, and the overall efficiency of the transformation. We will now compare three distinct donors in their reaction with this compound.
Acceptor 1: Nitromethane (R-NO₂) - The Nitroalkane Donor
Nitromethane is a valuable C1 building block. The electron-withdrawing nature of the nitro group significantly acidifies the α-protons, allowing for easy deprotonation with a variety of bases to form a nitronate anion, a potent nucleophile.
-
Reactivity and Causality: The pKa of nitromethane is approximately 10.2, making it readily deprotonated by common bases like potassium carbonate or sodium ethoxide. The resulting nitronate ion is a "soft" nucleophile, which preferentially undergoes 1,4-conjugate addition over 1,2-direct addition to the carbonyl group.[8] The reaction is highly effective for creating γ-nitro esters, which are versatile precursors for synthesizing compounds like γ-amino acids.
-
Performance Insights: While the reaction is generally high-yielding, a key consideration is the potential for multiple additions, especially with nitromethane itself.[8] Using a phase-transfer catalyst can enhance reactivity and selectivity in biphasic systems.[9] High diastereoselectivity is often observed, driven by the steric hindrance of the cyclopentyl ring directing the incoming nucleophile.[9]
Acceptor 2: Dimethyl Malonate (CH₂(CO₂Me)₂) - The Classic Soft Nucleophile
Malonic esters are archetypal Michael donors. The two ester groups flank the central methylene unit, making its protons significantly acidic (pKa ≈ 13) and enabling the formation of a highly stabilized enolate.
-
Reactivity and Causality: The use of a base matching the ester's alcohol portion (e.g., sodium methoxide for dimethyl malonate) is a classic protocol choice to prevent transesterification side reactions. The doubly stabilized enolate is a very soft nucleophile, ensuring exclusive 1,4-addition.[3][10] These reactions are robust and often proceed in high yield under mild conditions.[11]
-
Performance Insights: The reaction of dimethyl malonate with cyclic enones like 2-cyclopenten-1-one is well-documented to proceed with high yield and enantioselectivity when a suitable chiral catalyst is employed.[11][12] For this compound, the reaction is expected to be similarly efficient. The resulting adduct is a 1,3,5-tricarbonyl precursor, which is extremely useful for subsequent cyclization reactions.
Acceptor 3: Lithium Dimethylcuprate ((CH₃)₂CuLi) - The Organocuprate Donor
Organocuprates, or Gilman reagents, are a class of organometallic compounds renowned for their unique ability to act as soft nucleophiles, making them ideal for conjugate addition reactions.[13][14] Unlike more reactive organolithium or Grignard reagents that favor 1,2-addition to the carbonyl, organocuprates selectively attack the β-carbon of α,β-unsaturated systems.[15]
-
Reactivity and Causality: The mechanism is believed to involve the formation of a copper(III) intermediate after initial coordination of the copper to the alkene.[13] This process is highly efficient and typically carried out at low temperatures (e.g., -78 °C) to maintain the stability of the reagent and control reactivity. The reaction introduces a methyl group at the β-position of the cyclopentane ring.
-
Performance Insights: Organocuprate additions are known for their high yields and clean reaction profiles, with minimal side products.[16] A key advantage is the ability to introduce a non-stabilized alkyl group. The enolate intermediate formed after the addition can be trapped with other electrophiles before aqueous workup, allowing for tandem C-C bond formations in a single pot.[15]
Quantitative Data Summary
The table below summarizes the typical experimental conditions and performance for the Michael addition of the three selected donors to an α,β-unsaturated cyclic ester like this compound.
| Michael Donor | Typical Base / Catalyst | Solvent | Temperature (°C) | Reported Yield Range | Key Advantages | Key Considerations |
| Nitromethane | K₂CO₃, NaOH, or organocatalysts[9][17] | CH₃NO₂ (neat), CH₂Cl₂/H₂O (biphasic) | Room Temperature | 85-95% | Forms versatile γ-nitro ester adducts; high diastereoselectivity.[9] | Potential for multiple additions; requires careful control of stoichiometry.[8] |
| Dimethyl Malonate | NaOMe, NaOEt, or chiral heterobimetallic complexes[11] | THF, Methanol | 0 to Room Temp. | 90-99% | Highly reliable and high-yielding; forms a synthetically useful 1,3-dicarbonyl system.[11] | Requires stoichiometric base unless a catalytic system is used. |
| Organocuprates | Stoichiometric Gilman Reagent ((CH₃)₂CuLi) | THF, Diethyl Ether | -78 to 0 | 80-95% | Excellent for adding non-stabilized alkyl groups; clean reaction with high 1,4-selectivity.[14] | Reagent is sensitive to air and moisture; requires anhydrous conditions and low temperatures. |
Detailed Experimental Protocols
The following protocols are representative procedures for conducting Michael addition reactions with this compound.
Protocol 1: Michael Addition of Nitromethane
This protocol is adapted from procedures using phase-transfer catalysis for the addition of nitroalkanes.[9]
Causality: A biphasic system with a phase-transfer catalyst (e.g., a quaternary ammonium salt) is employed to shuttle the hydroxide base into the organic phase, facilitating the deprotonation of nitromethane to form the reactive nitronate anion.
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), nitromethane (5.0 equiv., serving as both reagent and solvent), and a phase-transfer catalyst such as tetrabutylammonium bromide (0.05 equiv.).
-
Base Addition: Slowly add a 10% aqueous solution of sodium hydroxide (NaOH) (1.1 equiv.) to the stirring mixture.
-
Reaction: Stir the biphasic mixture vigorously at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Once the starting material is consumed, dilute the mixture with diethyl ether. Separate the organic layer, and wash it sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. Purify the crude product via flash column chromatography on silica gel to yield the desired ethyl 2-(nitromethyl)cyclopentane-1-carboxylate.
Protocol 2: Asymmetric Michael Addition of Dimethyl Malonate
This protocol is based on the highly efficient catalytic methods developed by Shibasaki and others for cyclic enones.[11]
Causality: A chiral heterobimetallic catalyst is used to create a chiral environment. It simultaneously activates the malonate nucleophile and coordinates to the cyclopentene acceptor, thereby controlling the stereochemical outcome of the addition.
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- 13. Organocuprates | Chem-Station Int. Ed. [en.chem-station.com]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. organicchemistrytutor.com [organicchemistrytutor.com]
- 16. R2CuLi Organocuprates - Gilman Reagents - Chemistry Steps [chemistrysteps.com]
- 17. Organocatalysis for the Asymmetric Michael Addition of Cycloketones and α, β-Unsaturated Nitroalkenes [mdpi.com]
Safety Operating Guide
A Procedural Guide to the Safe Disposal of Ethyl Cyclopent-1-enecarboxylate
This document provides a comprehensive, step-by-step protocol for the safe and compliant disposal of ethyl cyclopent-1-enecarboxylate. As a flammable organic ester, its waste must be managed as hazardous material to ensure the safety of laboratory personnel and protect the environment. This guide is designed for researchers, scientists, and drug development professionals who handle this and similar chemical reagents. Adherence to these procedures is critical for maintaining compliance with regulations set forth by the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[1][2]
Core Principle: Waste Characterization
The foundational step in proper chemical disposal is understanding the hazards of the waste you have generated.[3] All chemical waste generators are legally required to determine if their waste is hazardous.[3][4] For this compound and similar flammable esters, the primary hazardous characteristic is ignitability .
Hazard Profile: this compound & Analogs
| Hazard Classification | Description | Regulatory Significance |
| Ignitability (EPA Code: D001) | The compound is a flammable liquid with a flash point below 60°C (140°F).[5] Vapors can form an ignitable mixture with air and travel to an ignition source. | This classification mandates that the material be managed as a hazardous waste under the Resource Conservation and Recovery Act (RCRA).[2][5] |
| Incompatible Materials | The substance is incompatible with strong oxidizing agents, strong reducing agents, acids, and bases.[3] | Co-mingling with incompatible materials can lead to vigorous, exothermic reactions, fire, or the release of toxic gases. Waste streams must be strictly segregated.[1][6] |
| Potential Irritant | Similar esters can cause skin and eye irritation upon contact.[7] | Proper personal protective equipment (PPE) is required at all times to prevent chemical burns or irritation. |
Under RCRA, if this chemical is a spent solvent, it may also fall under "F-listed" waste codes (e.g., F003 or F005), which designate wastes from non-specific sources.[8][9] However, classifying it as D001 for ignitability is the most direct and common approach for disposal.
Safety First: PPE and Handling Protocols
Before handling or preparing this compound for disposal, ensure all engineering controls and personal protective equipment (PPE) are in place. This is a non-negotiable step to prevent accidental exposure.
-
Engineering Controls: All handling and waste consolidation must occur within a certified chemical fume hood. This prevents the accumulation of flammable vapors in the laboratory.[10] Ensure all potential ignition sources (e.g., hot plates, motors, open flames) are removed from the immediate area.[3][11]
-
Eye and Face Protection: Wear tightly fitting safety goggles with side shields. This is the minimum requirement to protect against splashes.
-
Skin Protection: Handle with chemical-impermeable gloves (nitrile is a common choice, but consult a glove compatibility chart for extended contact).[11] A flame-resistant lab coat must be worn and fully fastened.[12]
-
Respiratory Protection: Under normal use in a fume hood, a respirator is not typically required. However, if any irritation is experienced or exposure limits are at risk of being exceeded, a full-face respirator with appropriate cartridges may be necessary.[12]
Step-by-Step Disposal Protocol
Disposing of this compound is not a matter of chemical neutralization in the lab; it is a process of safe collection, storage, and transfer to a certified professional. Under no circumstances should this chemical be poured down the drain. [5]
Step 1: Designate a Hazardous Waste Container Select a container that is compatible with the chemical. A glass bottle or a high-density polyethylene (HDPE) container is suitable. The original product container is often an excellent choice.[5] The container must have a secure, vapor-tight sealing cap.
Step 2: Label the Waste Container The moment the first drop of waste enters the container, it must be labeled. Use your institution's official hazardous waste tag. The label must include:
-
The words "HAZARDOUS WASTE"
-
The full, unabbreviated chemical name: "Waste this compound"
-
An accurate list of all constituents and their approximate percentages.
-
The relevant hazard characteristics (e.g., "Ignitable").
-
The date accumulation started.
Incomplete or generic labels like "Solvent Waste" are not compliant.[5]
Step 3: Collect and Segregate the Waste Carefully transfer the waste into the labeled container inside a fume hood.
-
Do Not Mix: Never mix this ester waste with acids, bases, or other incompatible waste streams.[3] This practice, known as segregation, is a cornerstone of laboratory safety.[1][13]
-
Keep it Closed: The waste container must remain sealed at all times, except when you are actively adding waste.[5] This prevents the release of flammable vapors and protects you and your colleagues.
Step 4: Store in a Satellite Accumulation Area (SAA) Store the sealed, labeled waste container in a designated SAA. This area must be at or near the point of generation and under the control of laboratory personnel.[4] The SAA should be a secondary containment bin in a location away from heat, sparks, or open flames.[3]
Step 5: Arrange for Professional Disposal Contact your institution's Environmental Health & Safety (EHS) office to schedule a pickup of the hazardous waste.[5] Do not allow waste to accumulate for more than 12 months or exceed 55 gallons (though for a lab setting, quantities will be far smaller).[4] The EHS office will ensure the waste is transported by a licensed hauler to a permitted Treatment, Storage, and Disposal Facility (TSDF), where it will likely be disposed of via controlled incineration.[1][12]
Emergency Protocol: Spill Management
Accidents can happen. A prepared response is key to mitigating the risk.
Protocol A: Small Spill (<100 mL) inside a Fume Hood
-
Alert Personnel: Inform others in the immediate area.
-
Contain & Absorb: Use an inert absorbent material like vermiculite, sand, or commercial sorbent pads to cover the spill. Do not use combustible materials like paper towels without immediate and proper disposal.
-
Collect Waste: Using non-sparking tools (e.g., plastic scoop), carefully collect the absorbed material and place it into a designated container for solid hazardous waste.[3][10]
-
Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent (like acetone, which must also be collected as hazardous waste), followed by soap and water.
-
Dispose: Seal and label the container of spill debris as hazardous waste and arrange for EHS pickup.
Protocol B: Large Spill (>100 mL) or Any Spill Outside a Fume Hood
-
EVACUATE: Immediately alert all personnel and evacuate the laboratory. Do not attempt to clean it up yourself.
-
ISOLATE: Close the laboratory doors to contain the vapors.
-
NOTIFY: From a safe location, call your institution's emergency response line and inform them of the chemical identity and approximate spill volume.
-
AWAIT RESPONSE: Do not re-enter the laboratory. Allow the trained and properly equipped emergency response team to handle the cleanup.
Visualization: Disposal Decision Workflow
The following diagram illustrates the critical decision points and actions required for the proper disposal of this compound waste.
Sources
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- 2. urgent.supply [urgent.supply]
- 3. fishersci.com [fishersci.com]
- 4. ehrs.upenn.edu [ehrs.upenn.edu]
- 5. safety.pitt.edu [safety.pitt.edu]
- 6. Are You Compliant with Lab Waste Regulations? [emsllcusa.com]
- 7. fishersci.co.uk [fishersci.co.uk]
- 8. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 9. wku.edu [wku.edu]
- 10. chemicalbook.com [chemicalbook.com]
- 11. lookchem.com [lookchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. mcfenvironmental.com [mcfenvironmental.com]
Mastering the Safe Handling of Ethyl Cyclopent-1-enecarboxylate: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the integrity of our work and the safety of our laboratory environment are paramount. Ethyl cyclopent-1-enecarboxylate (CAS No. 10267-94-4), a valuable reagent in organic synthesis, requires meticulous handling due to its specific chemical properties. This guide provides an in-depth, procedural framework for its safe use, from initial risk assessment to final disposal, ensuring both personal safety and experimental success.
Hazard Identification and Risk Assessment: Understanding the "Why"
Before any laboratory work commences, a thorough understanding of the inherent hazards of this compound is crucial. This foundational knowledge informs every subsequent procedural step and personal protective equipment (PPE) selection.
Based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound presents the following hazards:
-
H227: Combustible liquid. [1] This indicates that the substance can ignite when exposed to a heat source.
-
H315: Causes skin irritation. [1] Direct contact with the skin can lead to inflammation and discomfort.
-
H319: Causes serious eye irritation. [1] Vapors or splashes can cause significant damage to the eyes.
-
H335: May cause respiratory irritation. [1] Inhalation of vapors can irritate the respiratory tract, leading to coughing and discomfort.
A comprehensive risk assessment should be conducted prior to handling, considering the quantities being used, the nature of the experimental procedure (e.g., heating, agitation), and the specific laboratory environment.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is a direct response to the identified hazards. The following table outlines the minimum required PPE for handling this compound, with explanations rooted in its chemical properties.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Safety glasses with side-shields or chemical safety goggles conforming to EN166 (EU) or ANSI Z87.1 (US) standards. | Protects against splashes and vapors that can cause serious eye irritation (H319). |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). Glove material should be selected based on breakthrough time and permeation rate for this specific chemical or class of chemicals. | Prevents skin contact and subsequent irritation (H315). |
| Body Protection | A flame-retardant laboratory coat. | Provides a barrier against accidental splashes and protects from the combustibility of the liquid (H227). |
| Respiratory Protection | Not typically required for small-scale use in a well-ventilated area. However, if there is a risk of generating aerosols or vapors, or if working outside of a fume hood, a NIOSH-approved respirator with an organic vapor cartridge is necessary. | Mitigates the risk of respiratory tract irritation from inhaling vapors (H335). |
Operational Plan: A Step-by-Step Protocol for Safe Handling
A structured and logical workflow is essential to minimize exposure and prevent accidents. The following protocol outlines the key stages of handling this compound.
Pre-Operational Checks
-
Verify Chemical Identity: Confirm the chemical name and CAS number (10267-94-4) on the container label.
-
Inspect Container: Check for any signs of damage or leaks.
-
Ensure Proper Ventilation: All handling of this compound should be performed in a certified chemical fume hood.
-
Assemble all Necessary Equipment: Have all required apparatus, reagents, and waste containers prepared and within easy reach inside the fume hood.
-
Locate Emergency Equipment: Be aware of the location and proper operation of the nearest safety shower, eyewash station, and fire extinguisher.
Handling Procedure
The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.
Post-Handling Procedures
-
Decontamination: All glassware and equipment that have come into contact with this compound should be thoroughly decontaminated.
-
Waste Disposal: Segregate and dispose of all chemical waste according to the disposal plan outlined below.
-
Housekeeping: Clean the work area within the fume hood to prevent residual contamination.
-
PPE Removal: Remove personal protective equipment in the correct order to avoid cross-contamination.
-
Personal Hygiene: Wash hands thoroughly with soap and water after completing the work and removing gloves.
Disposal Plan: Ensuring Environmental Responsibility
Proper disposal of this compound and its contaminated materials is a critical aspect of laboratory safety and environmental stewardship.
-
Waste Collection:
-
Collect all liquid waste containing this compound in a designated, properly labeled, and sealed waste container. The container should be compatible with organic solvents.
-
Contaminated solid waste, such as pipette tips, gloves, and absorbent materials, should be collected in a separate, clearly labeled solid waste container.
-
-
Storage of Waste:
-
Store waste containers in a cool, dry, and well-ventilated area, away from sources of ignition and incompatible materials.
-
-
Disposal Method:
-
The primary and recommended method for the disposal of this chemical is through a licensed chemical waste disposal company.[2] These facilities are equipped to handle and process hazardous chemical waste in an environmentally safe manner.
-
Controlled incineration with flue gas scrubbing is an alternative disposal method that must be carried out in a permitted hazardous waste incinerator.[2]
-
Under no circumstances should this compound be disposed of down the drain or in regular trash.
Emergency Procedures: Preparedness is Key
In the event of an accidental exposure or spill, a swift and informed response is crucial.
| Emergency Situation | Procedure |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
| Spill | Evacuate the area. If the spill is small, absorb it with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal. For larger spills, contact your institution's environmental health and safety department. |
By adhering to these comprehensive guidelines, laboratory professionals can confidently and safely handle this compound, fostering a secure research environment and upholding the highest standards of scientific integrity.
References
- AiFChem. (n.d.). 10267-94-4 | this compound.
- Benchchem. (n.d.). Proper Disposal of 3-Ethyl-2-hydroxy-2-cyclopenten-1-one: A Guide for Laboratory Professionals.
Sources
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
